5-Fluoro-2-methylbenzoic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
5-fluoro-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBLXLBINTYFPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954803 | |
| Record name | 5-Fluoro-2-methylbenzoato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33184-16-6 | |
| Record name | 5-Fluoro-2-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33184-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoicacid, 5-fluoro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033184166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-2-methylbenzoato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Fluoro-2-methylbenzoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 5-Fluoro-2-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and other chemically significant molecules. This document outlines its fundamental physicochemical characteristics, details the experimental methodologies for their determination, and presents a logical workflow for one of its important synthetic transformations.
Core Physical and Chemical Properties
This compound is a fluorinated aromatic carboxylic acid. The presence of the fluorine atom and the methyl group on the benzoic acid core significantly influences its reactivity and physical properties.
| Property | Value |
| CAS Number | 33184-16-6 |
| Molecular Formula | C₈H₇FO₂ |
| Molecular Weight | 154.14 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 129-132 °C[1][2][3] |
| Boiling Point | 262.1 °C at 760 mmHg[1] |
| Density | 1.258 g/cm³[1] |
| pKa | Predicted to be slightly lower than 3.91 (based on the pKa of 2-methylbenzoic acid) |
| Solubility in Water | Sparingly soluble (predicted) |
Experimental Protocols
The following sections detail the standard laboratory procedures for determining the key physical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. A capillary tube is sealed at one end and the powdered sample is packed into the open end to a height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a viewing lens and a thermometer.
-
Measurement: The block is heated at a steady, slow rate (approximately 1-2 °C per minute) as the melting point is approached.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).
Boiling Point Determination
For a solid compound, the boiling point is determined at atmospheric pressure.
Methodology:
-
Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the molten sample.
-
Apparatus Setup: The test tube is heated in a suitable heating bath (e.g., an oil bath) equipped with a thermometer.
-
Measurement: The bath is heated until a continuous stream of bubbles emerges from the open end of the capillary tube. The heating is then discontinued.
-
Data Recording: The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.
Solubility Determination
A qualitative and semi-quantitative assessment of solubility in water can be performed as follows.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A measured volume of deionized water (e.g., 1 mL) is added to the test tube.
-
Observation: The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C).
-
Data Recording: The solubility is observed and can be described qualitatively (e.g., insoluble, sparingly soluble, soluble). For a more quantitative measure, the undissolved solid can be filtered, dried, and weighed, with the solubility calculated by difference.
Synthetic Pathway Visualization
This compound is a valuable starting material in organic synthesis. One common reaction is its nitration to form 5-fluoro-2-methyl-3-nitrobenzoic acid, a key intermediate for various pharmaceutical compounds.
Caption: Synthetic workflow for the nitration of this compound.
References
- 1. This compound (CAS 33184-16-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. ossila.com [ossila.com]
- 3. pKa prediction of per- and polyfluoroalkyl acids in water using in silico gas phase stretching vibrational frequencies and infrared intensities - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
5-Fluoro-2-methylbenzoic Acid: A Technical Guide for Chemical Research and Drug Development
Introduction: 5-Fluoro-2-methylbenzoic acid, a fluorinated aromatic carboxylic acid, serves as a pivotal building block in modern organic synthesis and pharmaceutical development.[1] Its unique structure, featuring a fluorine substituent, enhances its chemical reactivity and makes it a valuable intermediate for creating a wide array of biologically active molecules.[1] This compound is instrumental in the synthesis of novel pharmaceuticals, including anti-inflammatory drugs, analgesics, HIV-1 integrase inhibitors, and anti-cancer agents.[1][2] This guide provides a comprehensive overview of its chemical properties, spectroscopic data, key synthetic applications, and detailed experimental protocols for its use.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[1] Its fundamental properties are summarized below, providing essential data for laboratory and industrial applications.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[3] |
| Synonyms | 5-Fluoro-o-toluic acid, 2-Methyl-5-fluorobenzoic acid[1][4] |
| CAS Number | 33184-16-6[1][4][5] |
| Molecular Formula | C₈H₇FO₂[1][4][5] |
| SMILES | CC1=C(C=C(C=C1)F)C(=O)O[3][5] |
| InChIKey | JVBLXLBINTYFPR-UHFFFAOYSA-N[3] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 154.14 g/mol [1][4][5] |
| Appearance | White to light yellow powder/crystal[1][4] |
| Melting Point | 130-132 °C / 131-135 °C[1] |
| Purity | ≥ 98% (GC)[1] / 99% |
| Storage | Store at room temperature[1] or 10°C - 25°C[5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. Key data from various analytical methods are available.
Table 3: Summary of Spectroscopic Data
| Technique | Description |
|---|---|
| ¹H NMR | Spectra available from sources like SpectraBase.[3][6] |
| ¹³C NMR | Spectra available from sources like SpectraBase.[3] |
| Mass Spectrometry | GC-MS data indicates top m/z peaks at 108, 109, and 136.[3] |
| IR Spectroscopy | FTIR spectra are available for structural analysis.[3] |
Applications in Pharmaceutical Synthesis
The fluorinated structure of this compound makes it a key intermediate in the synthesis of high-value molecules for drug discovery.[1]
-
Antiviral Agents: It is a precursor in the synthesis of benzamide (B126) derivatives that act as HIV-1 integrase inhibitors, a critical target for antiviral therapy.[4]
-
Anti-Cancer Agents: The compound is used to synthesize 3-arylisoquinolinones, which exhibit antiproliferative activity against cancer cells by binding to microtubules and suppressing tubulin polymerization.[4][7] It is also an intermediate in the preparation of Rucaparib, a PARP (poly ADP-ribose polymerase) inhibitor used in oncology.[8]
-
Anti-inflammatory and Analgesic Drugs: Researchers frequently utilize this compound in the development of new anti-inflammatory and analgesic medications.[1]
-
Other Applications: Beyond pharmaceuticals, it is used in formulating agricultural chemicals like herbicides and pesticides and in producing specialty polymers and resins to enhance thermal stability and chemical resistance.[1]
Experimental Protocols
Detailed methodologies are essential for reproducibility in research. The following protocols describe key synthetic transformations involving this compound.
This protocol details the synthesis of 3-arylisoquinolinones from this compound, leveraging a directed ortho-metalation (DoM) strategy.[7] The carboxylate group directs lithiation to the adjacent C6 position, which is followed by a reaction with an aryl nitrile and cyclization.[7]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).[7]
-
Dissolution and Cooling: Add anhydrous THF to create an approximately 0.1 M solution and cool the flask to -78 °C using a dry ice/acetone bath.[7]
-
Formation of Lithiated Intermediate:
-
In a separate flask, prepare a solution of TMEDA (2.2 eq) in anhydrous THF.[7]
-
Slowly add s-BuLi (2.2 eq) dropwise to the cooled benzoic acid solution, maintaining the internal temperature below -70 °C.[7]
-
Following the s-BuLi addition, add the TMEDA solution dropwise.[7]
-
Stir the mixture at -78 °C for 1 hour to facilitate the complete formation of the dianion.[7]
-
-
Reaction with Benzonitrile: Slowly add benzonitrile (1.2 eq) dropwise to the reaction mixture at -78 °C.[7]
-
Reaction Completion: Allow the mixture to warm slowly to room temperature and stir overnight.[7]
-
Work-up:
-
Cool the mixture to 0 °C in an ice bath and quench by slowly adding 1 M HCl until the pH is approximately 2.[7]
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[7]
-
Wash the combined organic layers twice with saturated aqueous NaHCO₃ solution and once with brine.[7]
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the resulting crude product using silica (B1680970) gel column chromatography to yield the pure 6-fluoro-3-phenylisoquinolin-1(2H)-one.[7]
-
Caption: Synthesis workflow for 3-arylisoquinolinones.
This protocol describes an efficient method for the nitration of this compound to produce 5-fluoro-2-methyl-3-nitrobenzoic acid, an intermediate for the PARP inhibitor Rucaparib.[8] This process uses fuming nitric acid and oleum (B3057394) to achieve high yield and purity.[8]
Materials:
-
This compound
-
Fuming nitric acid (99 wt%)
-
Concentrated sulfuric acid (96-100 wt%)
-
Oleum
-
Methanol
Procedure (Continuous Flow Example):
-
Feed Preparation:
-
Reaction: The two feeds are pumped into a continuous flow reactor system, ensuring a residence time of approximately 6 minutes.[8]
-
Precipitation and Isolation: The crude product solution exiting the reactor is cooled to 20°C, causing the product to precipitate.[8]
-
Purification: The solid is isolated by filtration and dried under vacuum (e.g., 40°C, 20 mbar, 10 h) to yield the final product as a colorless solid with high purity (>99%).[8]
Safety Information
This compound requires careful handling in a laboratory setting. The relevant safety information is summarized from its Safety Data Sheet (SDS).
Table 4: Hazard and Precautionary Statements
| Category | Codes | Description |
|---|---|---|
| Signal Word | Warning | |
| Hazard Statements | H315, H319, H335 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Personal Protective Equipment | Eyeshields, gloves, N95 type dust mask. | |
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H7FO2 | CID 182114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. This compound | 33184-16-6 | FF23380 [biosynth.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
5-Fluoro-2-methylbenzoic Acid: A Technical Guide to its Synonyms, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5-Fluoro-2-methylbenzoic acid, a key building block in modern medicinal chemistry. This document details its alternative names, chemical and physical properties, and significant applications in the synthesis of bioactive molecules, including HIV-1 integrase inhibitors and antiproliferative agents. Detailed experimental protocols and a diagram of a key synthetic pathway are provided to support researchers in their drug development endeavors.
Core Chemical Data
A summary of the key quantitative and identifying information for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 5-Fluoro-o-toluic acid, 2-Methyl-5-fluorobenzoic acid, Benzoic acid, 5-fluoro-2-methyl- |
| CAS Number | 33184-16-6 |
| Molecular Formula | C₈H₇FO₂ |
| Molecular Weight | 154.14 g/mol |
| Melting Point | 130-132 °C |
| Appearance | White to light yellow crystalline powder |
| Purity | >98% |
Applications in Pharmaceutical Synthesis
This compound serves as a versatile starting material for the synthesis of various pharmaceutical agents due to the unique electronic properties conferred by the fluorine substituent. Its utility has been demonstrated in the development of treatments for viral infections and cancer.
Synthesis of HIV-1 Integrase Inhibitors
Derivatives of this compound have been utilized in the synthesis of benzamide (B126) derivatives that act as HIV-1 integrase inhibitors.[1] The integrase enzyme is crucial for the replication of the HIV virus, and its inhibition is a key strategy in antiretroviral therapy. The fluorinated benzoic acid core provides a scaffold for the construction of molecules that can effectively bind to the active site of the integrase enzyme.
Precursor to Antiproliferative 3-Arylisoquinolinones
A significant application of this compound is in the synthesis of 3-arylisoquinolinones. These compounds have demonstrated potent antiproliferative activity against various cancer cell lines.[1] Their mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division, ultimately leading to apoptosis (programmed cell death) in cancer cells.[1]
Experimental Protocol: Synthesis of 3-Arylisoquinolinones
The following is a detailed methodology for the synthesis of 3-arylisoquinolinones from this compound. This protocol is based on a directed ortho-metalation (DoM) strategy.
Materials:
-
This compound
-
sec-Butyllithium (B1581126) (s-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Benzonitrile (or other aryl nitriles)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a septum.
-
Dissolution and Cooling: Add anhydrous THF to dissolve the starting material. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Formation of the Lithiated Intermediate: In a separate flask, prepare a solution of TMEDA (2.2 equivalents) in anhydrous THF. To the cooled solution of this compound, slowly add sec-butyllithium (2.2 equivalents) dropwise, ensuring the internal temperature remains below -70 °C. Following the addition of s-BuLi, add the TMEDA solution dropwise. Stir the resulting mixture at -78 °C for 1 hour.
-
Reaction with Aryl Nitrile: Slowly add the desired aryl nitrile (e.g., benzonitrile, 1.2 equivalents) to the reaction mixture at -78 °C.
-
Warming and Overnight Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired 3-arylisoquinolinone.
Synthetic Pathway Diagram
The following diagram illustrates the synthetic workflow for the preparation of 3-arylisoquinolinones from this compound.
Caption: Synthetic pathway for 3-arylisoquinolinones.
References
A Technical Guide to the Physicochemical Properties and Synthetic Applications of 5-Fluoro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-methylbenzoic acid is a key fluorinated building block in modern medicinal chemistry, playing a crucial role in the synthesis of a variety of pharmacologically active molecules. Its structural characteristics, particularly the presence of the fluorine atom and the carboxylic acid group, make it a versatile intermediate for creating complex molecular architectures with desirable biological properties. This technical guide provides a comprehensive overview of the available solubility information for this compound, detailed experimental protocols for its solubility determination and its use in the synthesis of bioactive compounds, and visual representations of key experimental workflows.
Solubility Data
As of late 2025, comprehensive quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively available in peer-reviewed literature. This is not uncommon for specialized chemical intermediates. However, qualitative assessments indicate its general solubility in polar organic solvents. For instance, it is known to be soluble in methanol.[1]
Given the critical importance of solubility data in drug development for processes such as reaction optimization, crystallization, and formulation, this guide provides a standardized experimental protocol for determining the thermodynamic solubility of this compound. The following tables are presented as templates for the systematic recording of experimentally derived data.
Table 1: Solubility of this compound in Various Solvents at 25°C (77°F)
| Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 80.1 | ||
| Methanol | 32.7 | ||
| Ethanol | 24.6 | ||
| Acetone | 20.7 | ||
| Dichloromethane | 9.1 | ||
| Ethyl Acetate | 6.0 | ||
| Toluene | 2.4 | ||
| Hexane | 1.9 |
Table 2: Temperature Dependence of this compound Solubility
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Methanol | 0 | |
| 25 | ||
| 40 | ||
| Ethanol | 0 | |
| 25 | ||
| 40 | ||
| Ethyl Acetate | 0 | |
| 25 | ||
| 40 |
Experimental Protocols
Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound.[2] This protocol outlines the steps for determining the solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Solvent Addition: Accurately add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly seal the vials and place them in a constant temperature bath on an orbital shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
-
Quantification: Dilute the filtered saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor.
Synthesis of 3-Arylisoquinolinones from this compound
This compound is a valuable precursor for the synthesis of 3-arylisoquinolinones, a class of compounds with recognized antiproliferative activity.[3] The following protocol is based on a directed ortho-metalation (DoM) strategy.[3]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (B1581126) (s-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[3]
-
Lithiation: Slowly add sec-butyllithium (2.2 equivalents) to the cooled solution, maintaining the temperature below -70 °C. Following this, add a solution of TMEDA (2.2 equivalents) in anhydrous THF. Stir the mixture at -78 °C for 1 hour to facilitate the formation of the dianion.[3]
-
Reaction with Benzonitrile: Slowly add benzonitrile (1.2 equivalents) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.[3]
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.[3]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 3-arylisoquinolinone.[3]
Mandatory Visualizations
Role in Drug Development
This compound serves as a crucial starting material in the synthesis of various pharmaceutical agents. Its application is particularly notable in the development of HIV-1 integrase inhibitors and anti-cancer agents. The fluorinated aromatic structure provides a valuable scaffold for creating complex molecules with enhanced metabolic stability and binding affinity. The synthetic workflows detailed in this guide underscore its utility in constructing pharmacologically relevant heterocyclic systems. Researchers can leverage the physicochemical and synthetic knowledge of this compound to design and develop novel therapeutic candidates.
References
Spectroscopic Data of 5-Fluoro-2-methylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoro-2-methylbenzoic acid, a key building block in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₈H₇FO₂[1]
-
Molecular Weight: 154.14 g/mol [1]
-
CAS Number: 33184-16-6[1]
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data are predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy, as fully assigned experimental data was not available in the cited sources. Actual experimental values may vary based on solvent and other conditions.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12-13 | Broad Singlet | 1H | -COOH |
| ~7.8 | Doublet of Doublets | 1H | Aromatic H (H6) |
| ~7.3 | Triplet | 1H | Aromatic H (H3) |
| ~7.1 | Doublet of Doublets | 1H | Aromatic H (H4) |
| ~2.5 | Singlet | 3H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (Carboxylic Acid) |
| ~163 (d, ¹JCF) | C-F |
| ~140 | C-CH₃ |
| ~132 | Aromatic CH |
| ~128 | C-COOH |
| ~118 (d, ²JCF) | Aromatic CH |
| ~115 (d, ²JCF) | Aromatic CH |
| ~20 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1480 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch |
| ~1150 | Strong | C-F stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound obtained by electron ionization (EI) shows a distinct fragmentation pattern.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 154 | Low | [M]⁺ (Molecular Ion) |
| 136 | High | [M - H₂O]⁺ |
| 109 | High | [M - COOH]⁺ or [C₇H₆F]⁺ |
| 108 | Very High (Base Peak) | [M - H₂O - CO]⁺ or [C₇H₅F]⁺[1] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Instrumentation: Bruker AC-300 NMR Spectrometer or equivalent.
Procedure:
-
Sample Preparation:
-
Weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra and assign them to the corresponding nuclei in the molecule.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of the solid sample.
Instrumentation: Bruker Tensor 27 FT-IR spectrometer with a DuraSamplIR II ATR accessory or equivalent.[1]
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Wipe it with a soft tissue dampened with a volatile solvent like isopropanol (B130326) or ethanol (B145695) and allow it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Analysis:
-
Place a small amount of solid this compound powder onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
-
Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional group vibrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the mass-to-charge ratio of the molecule and its fragments.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
-
GC Separation:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC injection port.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on their boiling points and interactions with the column's stationary phase.
-
-
EI Mass Spectrometry:
-
As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, which is under a high vacuum.
-
In the ion source, the analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.
-
The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
-
-
Mass Analysis and Detection:
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion ([M]⁺) to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information. The most abundant peak is known as the base peak.
-
Workflow and Relationships
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the molecular structure and its spectral data.
Caption: Workflow of Spectroscopic Analysis.
Caption: Correlation of structure to spectral data.
References
An In-depth Technical Guide to the Basic Synthesis of 5-Fluoro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental synthesis of 5-Fluoro-2-methylbenzoic acid, a key building block in the development of various pharmaceutical compounds, including HIV-1 integrase inhibitors and anti-cancer agents. This document details the most common and reliable synthetic route, experimental protocols, and relevant quantitative data to support research and development efforts.
Overview of the Synthetic Pathway
The most prevalent and scalable method for the synthesis of this compound is through a Grignard reaction. This well-established organometallic reaction offers a robust and high-yielding pathway. The synthesis commences with the commercially available starting material, 2-bromo-5-fluorotoluene (B1266450).
The process can be logically divided into two primary stages:
-
Formation of the Grignard Reagent: 2-bromo-5-fluorotoluene is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 4-fluoro-2-methylphenylmagnesium bromide.
-
Carboxylation and Work-up: The freshly prepared Grignard reagent is then reacted with solid carbon dioxide (dry ice), which acts as an electrophile. Subsequent acidic work-up protonates the resulting carboxylate salt to yield the final product, this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound.
Synthesis of the Starting Material: 2-bromo-5-fluorotoluene
While 2-bromo-5-fluorotoluene is commercially available, a representative synthetic method is provided for completeness.
Reaction: Bromination of 3-fluorotoluene (B1676563).
Procedure: To a solution of 3-fluorotoluene in a suitable solvent such as dichloromethane, a brominating agent like N-bromosuccinimide (NBS) is added in the presence of a catalytic amount of a Lewis acid or a radical initiator. The reaction mixture is stirred at a controlled temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched, and the organic layer is washed, dried, and concentrated. The crude product is purified by distillation or chromatography to yield 2-bromo-5-fluorotoluene.
Core Synthesis: this compound via Grignard Reaction
This protocol is adapted from established Grignard reaction procedures and is tailored for the synthesis of the target molecule.
Experimental Workflow:
The Synthesis of 5-Fluoro-2-methylbenzoic Acid: A Technical Guide to Starting Materials and Synthetic Routes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methylbenzoic acid is a key building block in the synthesis of a variety of pharmacologically active molecules. Its utility is highlighted by its role as a crucial intermediate in the preparation of PARP (poly ADP-ribose polymerase) inhibitors, such as Rucaparib, which are at the forefront of targeted cancer therapies. Furthermore, this fluorinated benzoic acid derivative is integral to the development of HIV-1 integrase inhibitors and other biologically significant compounds. The strategic placement of the fluorine atom and the methyl group on the benzoic acid scaffold imparts unique electronic properties and steric influences, making it a valuable synthon for medicinal chemists. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the starting materials, experimental protocols, and quantitative data to aid researchers in their synthetic endeavors.
Core Synthetic Strategies
The preparation of this compound can be achieved through several distinct synthetic pathways. The choice of route often depends on the availability of starting materials, scalability, and desired purity of the final product. The three predominant strategies are:
-
Grignard Reaction: Carboxylation of a Grignard reagent derived from a halogenated precursor.
-
Hydrolysis of a Benzonitrile (B105546): Conversion of the corresponding benzonitrile to the carboxylic acid.
-
Friedel-Crafts Acylation: Acylation of a fluorinated aromatic compound followed by hydrolysis.
This guide will delve into the specifics of each of these routes, providing detailed experimental procedures and comparative data.
Route 1: Grignard Reaction of 2-Bromo-4-fluorotoluene (B74383)
This classic organometallic approach involves the formation of a Grignard reagent from 2-bromo-4-fluorotoluene, which is then quenched with solid carbon dioxide (dry ice) to yield the desired carboxylic acid. This method is generally reliable and provides good yields.
Quantitative Data
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| 2-Bromo-4-fluorotoluene | 189.02 | 1.0 g | 5.29 mmol | 1.0 |
| Magnesium Turnings | 24.31 | 0.14 g | 5.76 mmol | 1.1 |
| Anhydrous Diethyl Ether | 74.12 | 10 mL | - | - |
| Carbon Dioxide (solid) | 44.01 | Excess | - | - |
| Hydrochloric Acid (6 M) | 36.46 | ~10 mL | - | - |
| Product | This compound | 154.14 | ~0.7 g (Typical) | ~85% Yield |
Experimental Protocol
-
Grignard Reagent Formation:
-
All glassware must be rigorously dried to exclude moisture.
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, combine magnesium turnings (0.14 g, 5.76 mmol) and anhydrous diethyl ether (3 mL).
-
In a separate dry vial, dissolve 2-bromo-4-fluorotoluene (1.0 g, 5.29 mmol) in anhydrous diethyl ether (7 mL).
-
Add a small portion of the 2-bromo-4-fluorotoluene solution to the magnesium suspension. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining 2-bromo-4-fluorotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Carefully pour the Grignard reagent solution onto an excess of crushed solid carbon dioxide (dry ice) in a separate beaker, with vigorous stirring.
-
Continue stirring until the mixture warms to room temperature and all the excess dry ice has sublimed.
-
-
Work-up and Purification:
-
Slowly add 6 M hydrochloric acid (~10 mL) to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford this compound as a white solid.
-
Workflow Diagram
Caption: Grignard reaction workflow for the synthesis of this compound.
Route 2: Hydrolysis of 5-Fluoro-2-methylbenzonitrile (B1332097)
The hydrolysis of the nitrile functionality provides a direct route to the carboxylic acid. This method is often high-yielding and is a common industrial process for the synthesis of benzoic acids. The reaction can be performed under either acidic or basic conditions.
Quantitative Data (Acidic Hydrolysis)
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| 5-Fluoro-2-methylbenzonitrile | 135.14 | 1.0 g | 7.40 mmol | 1.0 |
| Sulfuric Acid (70% aq.) | 98.08 | 10 mL | - | - |
| Product | This compound | 154.14 | ~1.05 g (Typical) | ~92% Yield |
Experimental Protocol (Acidic Hydrolysis)
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, combine 5-fluoro-2-methylbenzonitrile (1.0 g, 7.40 mmol) and 70% aqueous sulfuric acid (10 mL).
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Carefully pour the cooled reaction mixture over crushed ice.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.
-
Workflow Diagram
Caption: Hydrolysis workflow for this compound synthesis.
Route 3: Friedel-Crafts Acylation of m-Fluorotoluene
This route involves the acylation of m-fluorotoluene with an acylating agent, such as trichloroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362). The resulting ketone intermediate is then hydrolyzed to the carboxylic acid. A key consideration for this route is the formation of regioisomers, which necessitates a purification step to isolate the desired this compound.
Quantitative Data
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| m-Fluorotoluene | 110.13 | 110 g | 1.0 mol | 1.0 |
| Trichloroacetyl chloride | 181.38 | 182 g | 1.0 mol | 1.0 |
| Aluminum trichloride | 133.34 | 147 g | 1.1 mol | 1.1 |
| 1,2-Dichloroethane (B1671644) | 98.96 | 500 mL | - | - |
| Sodium Hydroxide (B78521) (30% aq.) | 40.00 | 440 g | - | - |
| Product | Isomeric Mixture | 154.14 | ~148 g (Crude) | ~96% Yield (Crude Mixture) |
Note: The yield is for the crude mixture of 4-fluoro-2-methylbenzoic acid and this compound.
Experimental Protocol
-
Friedel-Crafts Acylation:
-
To a solution of m-fluorotoluene (110 g, 1.0 mol) and trichloroacetyl chloride (182 g, 1.0 mol) in 1,2-dichloroethane (500 mL) at -5 to 0 °C, slowly add aluminum trichloride (147 g, 1.1 mol) in portions, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at this temperature for 2-3 hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, and then with a saturated sodium bicarbonate solution.
-
-
Hydrolysis:
-
To the organic phase from the previous step, add a 30% aqueous solution of sodium hydroxide (440 g) and stir vigorously for one hour.
-
Separate the aqueous layer and acidify it with concentrated hydrochloric acid to a pH of 3-4.
-
The precipitated solid, a mixture of 4-fluoro-2-methylbenzoic acid and this compound, is collected by filtration.
-
-
Purification:
-
The isomeric mixture is separated by fractional crystallization from a suitable solvent, such as toluene, to isolate the this compound.
-
Workflow Diagram
Caption: Friedel-Crafts acylation workflow for this compound synthesis.
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic strategies, each with its own advantages and considerations. The Grignard reaction offers a direct and high-yielding route from a readily available brominated precursor. The hydrolysis of 5-fluoro-2-methylbenzonitrile is another efficient method, particularly amenable to large-scale production. The Friedel-Crafts acylation of m-fluorotoluene provides an alternative pathway, although it requires the separation of regioisomers. The selection of the most appropriate synthetic route will be guided by factors such as the availability and cost of starting materials, the desired scale of the reaction, and the purification capabilities at hand. This guide provides the necessary technical details to empower researchers and drug development professionals in the synthesis of this important pharmaceutical intermediate.
An In-depth Technical Guide to 5-Fluoro-2-methylbenzoic Acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-methylbenzoic acid, a fluorinated aromatic carboxylic acid, serves as a pivotal building block in the synthesis of a wide array of high-value chemical entities. Its unique structural features make it an important intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and its significant applications in modern research and development. Quantitative data is presented in structured tables for clarity, and key chemical pathways and experimental workflows are visualized using diagrams.
Introduction and Historical Context
While the precise moment of the first synthesis of this compound is not prominently documented in readily available literature, its discovery can be contextualized within the broader history of fluorine chemistry. The development of methods for the introduction of fluorine into aromatic systems was a significant area of research in the early 20th century.
A likely historical route for the initial synthesis of this compound is through the Balz-Schiemann reaction . First reported in 1927 by German chemists Günther Balz and Günther Schiemann, this reaction provides a reliable method for converting primary aromatic amines into their corresponding aryl fluorides via the thermal decomposition of diazonium tetrafluoroborate (B81430) salts.[1] Given the availability of the corresponding amino-2-methylbenzoic acid precursor, the Balz-Schiemann reaction would have been a logical and accessible method for early organic chemists to synthesize the target molecule.
In contemporary organic synthesis, other methods such as the oxidation of fluorinated toluene (B28343) derivatives are also employed, often offering advantages in terms of yield, safety, and scalability.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the tables below. This data is essential for its identification, handling, and use in synthetic applications.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 33184-16-6 |
| Molecular Formula | C₈H₇FO₂ |
| Molecular Weight | 154.14 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 130-135 °C |
| Purity | ≥98% (typically) |
| Synonyms | 5-Fluoro-o-toluic acid |
Table 2: Spectroscopic Data
| Spectroscopy Type | Key Data Points |
| ¹H NMR | Chemical shifts (δ) will vary with solvent, but characteristic peaks for the aromatic protons and the methyl group protons are observed. |
| ¹³C NMR | Characteristic chemical shifts for the carboxylic acid carbon, the aromatic carbons (including the carbon-fluorine coupled signals), and the methyl carbon. |
| Infrared (IR) | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F bond vibrations. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of the compound. |
Experimental Protocols
This section details potential experimental procedures for the synthesis of this compound and a representative reaction where it is utilized as a key starting material.
Plausible Historical Synthesis: The Balz-Schiemann Reaction
This protocol is a generalized representation of the Balz-Schiemann reaction as it would have been applied for the synthesis of this compound.
Materials:
-
5-Amino-2-methylbenzoic acid
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (B80452)
-
Fluoroboric acid (HBF₄)
-
Inert solvent (e.g., sand, high-boiling point hydrocarbon)
-
Sodium carbonate solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Filtration apparatus
-
Heating apparatus
Procedure:
-
Diazotization: 5-Amino-2-methylbenzoic acid is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Formation of the Tetrafluoroborate Salt: Fluoroboric acid is added to the solution of the diazonium salt, causing the precipitation of the diazonium tetrafluoroborate salt.
-
Isolation and Drying: The precipitated diazonium tetrafluoroborate salt is isolated by filtration, washed with cold water, cold ethanol, and then ether, and thoroughly dried.
-
Thermal Decomposition: The dry diazonium tetrafluoroborate salt is carefully heated (often mixed with an inert solid like sand to control the reaction) until the evolution of nitrogen gas and boron trifluoride ceases.
-
Work-up and Purification: The resulting crude product is extracted with a suitable organic solvent. The organic extract is washed with sodium carbonate solution to remove acidic impurities, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The final product can be further purified by recrystallization.
Modern Synthetic Application: Synthesis of 3-Arylisoquinolinones
This protocol describes a modern application of this compound in the synthesis of 3-arylisoquinolinones, which have shown antiproliferative activity against cancer cells.[2]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (B1581126) (s-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Benzonitrile
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with this compound.
-
Dissolution and Cooling: Anhydrous THF is added to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Formation of the Lithiated Intermediate: In a separate flask, a solution of TMEDA in anhydrous THF is prepared. To the cooled solution of this compound, sec-butyllithium is added dropwise, ensuring the internal temperature remains below -70 °C. Following this, the TMEDA solution is added dropwise. The reaction mixture is stirred at -78 °C for one hour.
-
Reaction with Benzonitrile: Benzonitrile is added dropwise to the reaction mixture at -78 °C. The reaction is then allowed to slowly warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is cooled to 0 °C and quenched by the slow addition of 1 M HCl until acidic. The mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography.
Visualizing Chemical Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a plausible historical synthesis of this compound and a modern experimental workflow for its application.
Caption: Plausible historical synthesis via the Balz-Schiemann reaction.
Caption: Experimental workflow for the synthesis of 3-Arylisoquinolinones.
Applications in Research and Drug Development
This compound is a versatile intermediate with significant applications in several areas of chemical research and development:
-
Pharmaceutical Synthesis: It is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it has been utilized in the development of:
-
HIV-1 Integrase Inhibitors: These compounds are crucial in antiretroviral therapy for the treatment of HIV/AIDS.[2]
-
Anti-cancer Agents: It is used in the synthesis of 3-arylisoquinolinones, which exhibit potent antiproliferative activity against cancer cells by interfering with microtubule function.[2]
-
Anti-inflammatory and Analgesic Drugs: The unique structure of this compound allows for modifications that can lead to the discovery of novel therapeutic agents in these areas.
-
-
Agrochemicals: The compound is used in the formulation of some herbicides and pesticides.
-
Material Science: It serves as a building block in the production of specialty polymers and other advanced materials.
Conclusion
This compound, with its strategic placement of a fluorine atom and a methyl group on a benzoic acid scaffold, has established itself as a valuable and versatile intermediate in organic synthesis. While its precise discovery is not widely chronicled, its historical synthesis can be logically attributed to established methods of aromatic fluorination like the Balz-Schiemann reaction. Today, it continues to be a critical component in the synthesis of a diverse range of molecules with significant biological and material properties. This guide has provided a detailed overview of its history, properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
References
5-Fluoro-2-methylbenzoic Acid: A Comprehensive Health and Safety Guide for Laboratory Professionals
An In-depth Technical Guide
This whitepaper provides a detailed overview of the health and safety information for 5-Fluoro-2-methylbenzoic acid, a compound frequently utilized in pharmaceutical and chemical research. The intended audience for this guide includes researchers, scientists, and professionals in drug development. This document consolidates critical data on physical and chemical properties, toxicological hazards, and safe handling procedures to ensure laboratory safety and regulatory compliance.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and use in experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇FO₂ | [1][2][3] |
| Molecular Weight | 154.14 g/mol | [1][2][4] |
| CAS Number | 33184-16-6 | [1][4][5] |
| Appearance | White to light yellow powder/crystal | [5][6][7] |
| Melting Point | 130-135 °C | [4][5][6][7] |
| Boiling Point | Not determined | [5] |
| Flash Point | Not determined | [5][8] |
| Auto-ignition Temperature | Not determined | [5] |
| Solubility in Water | Not known | [5] |
| Purity | >98% | [2][7] |
Toxicological Information and Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning[8]
Experimental Protocols for Hazard Assessment
To determine the toxicological profile of a chemical like this compound, standardized experimental protocols are employed. The following sections describe the methodologies for key irritation tests as outlined by the Organisation for Economic Co-operation and Development (OECD).
Skin Irritation Testing (OECD Guideline 439)
This in vitro test method utilizes reconstructed human epidermis (RhE) to assess the potential of a substance to cause skin irritation.[1][2][7]
Methodology:
-
Tissue Preparation: Commercially available RhE models are equilibrated in a cell culture incubator.[7]
-
Application of Test Substance: A precise amount of the test substance (e.g., 25 mg for a solid) is applied directly to the surface of the RhE tissue.[7]
-
Exposure and Incubation: Following a defined exposure period (e.g., 60 minutes), the substance is rinsed off, and the tissue is incubated for a recovery period (e.g., 42 hours).[7]
-
Viability Assessment: Cell viability is determined by measuring the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a colored formazan (B1609692) salt, which is then quantified spectrophotometrically.[7]
-
Classification: A reduction in cell viability to ≤ 50% compared to the negative control indicates that the substance is an irritant.[7]
Eye Irritation Testing (OECD Guideline 405)
The acute eye irritation/corrosion test is typically conducted in vivo, using albino rabbits, although in vitro alternatives are increasingly being used.[5][10]
Methodology:
-
Animal Selection and Preparation: Healthy, young adult albino rabbits are selected. Both eyes are examined 24 hours prior to the test to ensure no pre-existing irritation or defects.[5]
-
Test Substance Administration: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[10]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[10] Ocular reactions, including redness, swelling, and discharge, are scored.
-
Classification: The severity, nature, and reversibility of the observed ocular lesions are used to classify the irritancy potential of the substance.[10]
Safe Handling and Emergency Procedures
Adherence to strict safety protocols is mandatory when handling this compound to minimize the risk of exposure.
Personal Protective Equipment (PPE)
The following diagram illustrates the necessary personal protective equipment for handling this compound.
First Aid Measures
In the event of exposure, immediate and appropriate first aid should be administered. The following flowchart outlines the recommended first aid procedures.
Storage and Handling
Proper storage and handling are crucial to maintain the stability of this compound and prevent accidental exposure.
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[5] The recommended storage temperature is ambient.[5]
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[5] Use only in a well-ventilated area.[5] Wash hands thoroughly after handling.[11]
Spillage and Disposal
In the case of a spill, appropriate containment and cleanup procedures should be followed.
-
Spill Response:
-
Evacuate the area.
-
Wear appropriate personal protective equipment.
-
Avoid generating dust.
-
Sweep up the spilled solid material.
-
Collect the material in a suitable, closed container for disposal.
-
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[11] Do not allow the product to enter drains.
The following diagram illustrates the logical workflow for handling a chemical spill.
Conclusion
This compound is a valuable compound in research and development but requires careful handling due to its hazardous properties. This guide provides essential health and safety information to mitigate risks in a laboratory setting. By adhering to the outlined procedures for handling, storage, and emergency response, researchers can work safely with this chemical. It is imperative to always consult the most current Safety Data Sheet (SDS) before using any chemical and to be fully aware of the potential hazards and necessary precautions.
References
- 1. siesascs.edu.in [siesascs.edu.in]
- 2. mbresearch.com [mbresearch.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ceuaics.ufba.br [ceuaics.ufba.br]
- 7. x-cellr8.com [x-cellr8.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. oecd.org [oecd.org]
- 11. delltech.com [delltech.com]
Commercial Availability and Synthetic Applications of 5-Fluoro-2-methylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methylbenzoic acid, a fluorinated aromatic carboxylic acid, is a key building block in the synthesis of a variety of biologically active molecules. Its strategic fluorine substitution and methyl group impart unique electronic properties and steric influences, making it a valuable starting material in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the commercial availability of this compound, its key physicochemical properties, and detailed experimental protocols for its application in the synthesis of high-value compounds, including precursors to anticancer agents.
Commercial Availability
This compound is readily available from a range of chemical suppliers. The typical purity offered is ≥98%, with higher purities also commonly available. It is generally supplied as a white to light yellow crystalline powder.
| Supplier | Typical Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Sigma-Aldrich | 99% | 33184-16-6 | C₈H₇FO₂ | 154.14 | 130-132 |
| TCI America | >98.0% (GC) | 33184-16-6 | C₈H₇FO₂ | 154.14 | 131.0 - 135.0 |
| Chem-Impex | ≥ 98% (GC) | 33184-16-6 | C₈H₇FO₂ | 154.14 | 131 - 135[1] |
| Biosynth | - | 33184-16-6 | C₈H₇FO₂ | 154.14 | - |
| Ossila | >98% | 33184-16-6 | C₈H₇FO₂ | 154.14 | 130 - 132 |
| Home Sunshine Pharma | - | 33184-16-6 | C₈H₇FO₂ | 154.14 | 129-132[2] |
| Alachem Co., Ltd. | - | 33184-16-6 | C₈H₇FO₂ | 154.14 | - |
| Fisher Scientific | 98.0+% | 33184-16-6 | C₈H₇FO₂ | 154.14 | - |
| Aladdin Scientific | min 99% | 33184-16-6 | C₈H₇FO₂ | 154.14 | - |
| Matrix Scientific | - | 33184-16-6 | C₈H₇FO₂ | 154.14 | 130-132 |
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 33184-16-6 | [1][2][3][4] |
| Molecular Formula | C₈H₇FO₂ | [1][2][3][4] |
| Molecular Weight | 154.14 g/mol | [1][2][3][4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 129-135 °C | [1][2] |
| Boiling Point | 262.1 °C at 760 mmHg | [2] |
| Density | 1.258 g/cm³ | [2] |
| Flash Point | 112.3 °C | [2] |
| SMILES | CC1=C(C=C(C=C1)F)C(=O)O | |
| InChI Key | JVBLXLBINTYFPR-UHFFFAOYSA-N |
Synthetic Applications and Experimental Protocols
This compound serves as a versatile precursor in the synthesis of various heterocyclic compounds with significant pharmacological activities. Below are detailed experimental protocols for two key transformations.
Synthesis of 3-Arylisoquinolinones with Antiproliferative Activity
3-Arylisoquinolinones are a class of compounds that have demonstrated potent antiproliferative activity against various cancer cell lines. Their mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] The synthesis of these compounds can be efficiently achieved from this compound via a directed ortho-metalation (DoM) strategy.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (B1581126) (s-BuLi, 2.2 eq)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 2.2 eq)
-
Benzonitrile (B105546) (1.2 eq)
-
Dry ice/acetone bath
-
Ethyl acetate (B1210297)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Reaction Vessel: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (1.0 eq).
-
Dissolution and Cooling: Add anhydrous THF (to make an approximately 0.1 M solution based on the benzoic acid) to the flask. Cool the resulting solution to -78 °C in a dry ice/acetone bath.
-
Formation of the Lithiated Intermediate: In a separate dry flask, prepare a solution of TMEDA (2.2 eq) in anhydrous THF. To the cooled solution of this compound, slowly add sec-butyllithium (2.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. After the addition of s-BuLi, add the TMEDA solution dropwise to the reaction mixture. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the dianion.
-
Reaction with Benzonitrile: Slowly add benzonitrile (1.2 eq) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 30 mL) and then with brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-fluoro-3-phenylisoquinolin-1(2H)-one.
Synthesis of a Key Intermediate for the PARP Inhibitor, Rucaparib
This compound is a crucial starting material for the synthesis of the PARP (Poly ADP-ribose polymerase) inhibitor, Rucaparib, which is used in the treatment of certain types of cancer.[4] A key step in the synthesis of Rucaparib is the nitration and subsequent esterification of this compound to produce methyl 5-fluoro-2-methyl-3-nitrobenzoate.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Methanol (B129727) (dry)
-
Thionyl chloride (SOCl₂) or an acid catalyst for esterification
-
Ice
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Nitration: To a solution of concentrated H₂SO₄ (e.g., 700 mL), add this compound (e.g., 80g, 520 mmol) portionwise at -5 to 0 °C.[3] Then, a mixture of concentrated HNO₃ (e.g., 60.4 g, 624 mmol) in concentrated H₂SO₄ (e.g., 60 mL) is added drop-wise at -5 to 0 °C over approximately 1.5 hours.[3] After the addition, stir the mixture at this temperature for 2 hours. Monitor the reaction completion by TLC (petroleum ether/EtOAc = 1:1).[3]
-
Work-up of Nitration: Pour the reaction mixture into crushed ice with vigorous stirring.[3] Collect the precipitate by filtration. Dissolve the precipitate in ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give crude 5-fluoro-2-methyl-3-nitrobenzoic acid.[3]
-
Esterification: Dissolve the crude 5-fluoro-2-methyl-3-nitrobenzoic acid (e.g., 54 g) in dry methanol (e.g., 500 mL) and cool to 0 °C.[3] Add thionyl chloride (SOCl₂) (e.g., 64.52 g, 542.3 mmol) drop-wise.[3] After the addition, heat the mixture to reflux for 16 hours.[3] Monitor the reaction completion by TLC (petroleum ether/EtOAc = 1:1).[3]
-
Purification: Remove the solvent under reduced pressure to obtain the crude methyl 5-fluoro-2-methyl-3-nitrobenzoate.[3] The product can be further purified by recrystallization or column chromatography if necessary.
Visualizations: Synthetic Pathway, Experimental Workflow, and Biological Signaling
To further illustrate the utility and biological context of this compound and its derivatives, the following diagrams are provided.
Conclusion
This compound is a commercially accessible and versatile building block for the synthesis of complex organic molecules with significant applications in drug discovery and development. The provided experimental protocols and diagrams offer a comprehensive technical overview for researchers and scientists working in this field, highlighting its utility in constructing potent antiproliferative agents. The strategic application of this fluorinated benzoic acid derivative continues to be an area of active research, with potential for the discovery of novel therapeutics.
References
- 1. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]
- 4. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinolone-Based HIV-1 Integrase Inhibitors Derived from 5-Fluoro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus type 1 (HIV-1) integrase is a critical enzyme responsible for inserting the viral DNA into the host cell's genome, a crucial step in the viral replication cycle.[1] Inhibition of this enzyme presents a key therapeutic strategy for the management of HIV/AIDS.[1][2] Quinolone-based compounds, such as the FDA-approved drug Elvitegravir, have emerged as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[3][4] These inhibitors typically feature a planar polycyclic ring system capable of chelating essential metal ions in the integrase active site, thereby blocking its function.[5]
This document provides a detailed protocol for the synthesis of a novel quinolone-based HIV-1 integrase inhibitor, starting from 5-Fluoro-2-methylbenzoic acid. The synthetic strategy is centered around the Gould-Jacobs reaction to construct the core quinolone scaffold.[6][7]
Mechanism of Action: HIV-1 Integrase Inhibition
HIV-1 integrase inhibitors prevent the integration of the viral DNA into the host chromosome by binding to the active site of the integrase enzyme. This binding is facilitated by the chelation of two divalent magnesium ions (Mg²⁺), which are essential for the catalytic activity of the enzyme. By occupying this key position, the inhibitor blocks the strand transfer step of the integration process, effectively halting the viral replication cycle.
References
- 1. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of integrase inhibitors of quinolone acid derivatives for treatment of AIDS: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of 3-Arylisoquinolinones from 5-Fluoro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Arylisoquinolinones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their demonstrated biological activities. Notably, certain derivatives exhibit potent antiproliferative effects in cancer cell lines by targeting tubulin polymerization. This document provides a detailed protocol for the synthesis of 3-arylisoquinolinones starting from 5-fluoro-2-methylbenzoic acid, employing a directed ortho-metalation (DoM) strategy. This approach offers a regioselective and efficient route to constructing the isoquinolinone scaffold.
The carboxylate group of this compound serves as a directed metalation group (DMG), guiding lithiation to the adjacent C6 position. The resulting ortho-lithiated species undergoes nucleophilic addition to an aryl nitrile, followed by cyclization to yield the desired 3-arylisoquinolinone.
Reaction Scheme
Caption: General reaction scheme for the synthesis of 3-arylisoquinolinones.
Experimental Protocols
Materials
-
This compound
-
sec-Butyllithium (B1581126) (s-BuLi) in cyclohexane (B81311) (e.g., 1.4 M)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Aryl nitrile (e.g., benzonitrile)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure: Synthesis of 6-Fluoro-3-phenylisoquinolin-1(2H)-one
This procedure details the synthesis using benzonitrile (B105546) as the aryl nitrile. The methodology can be adapted for other aryl nitriles.
-
Preparation of the Reaction Vessel: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (1.0 eq).
-
Dissolution and Cooling: Add anhydrous THF to the flask to make an approximately 0.1 M solution based on the benzoic acid. Cool the resulting solution to -78 °C in a dry ice/acetone bath.
-
Formation of the Lithiated Intermediate:
-
In a separate dry flask, prepare a solution of TMEDA (2.2 eq) in anhydrous THF.
-
To the cooled solution of this compound, slowly add sec-butyllithium (2.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
After the addition of s-BuLi, add the TMEDA solution dropwise to the reaction mixture.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure the complete formation of the dianion.
-
-
Reaction with Benzonitrile: Slowly add benzonitrile (1.2 eq) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to
-
Application Notes and Protocols: Synthesis of Rucaparib Utilizing 5-Fluoro-2-methylbenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, playing a crucial role in the treatment of ovarian and prostate cancers.[1] Its synthesis is a topic of significant interest in medicinal chemistry and process development. This document provides a detailed overview of a synthetic route to Rucaparib starting from the readily available precursor, 5-Fluoro-2-methylbenzoic acid. The protocols outlined below are based on established medicinal chemistry routes and provide a comprehensive guide for the laboratory-scale synthesis of this important therapeutic agent.
Mechanism of Action: PARP Inhibition
Rucaparib functions by inhibiting PARP enzymes, which are essential for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, the inhibition of PARP leads to an accumulation of DNA damage and ultimately, cell death. This targeted approach is a cornerstone of its efficacy in specific cancer subtypes.
Data Presentation
The following table summarizes the key intermediates and the final product in the synthesis of Rucaparib from this compound, along with their molecular weights and reported yields.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| 1 | 5-Fluoro-2-methyl-3-nitrobenzoic acid | C₈H₆FNO₄ | 199.14 | ~95% |
| 2 | Methyl 5-fluoro-2-methyl-3-nitrobenzoate | C₉H₈FNO₄ | 213.16 | 97% |
| 3 | Methyl 6-fluoro-1H-indole-4-carboxylate | C₁₀H₈FNO₂ | 193.17 | 81% |
| 4 | 8-Fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one | C₁₁H₉FN₂O | 204.20 | 73% |
| 5 | 2-Bromo-8-fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one | C₁₁H₈BrFN₂O | 283.10 | 83% |
| 6 | Rucaparib | C₁₉H₁₈FN₃O | 323.37 | 68% |
Experimental Protocols
The following protocols describe a plausible synthetic route to Rucaparib, starting from this compound.
Experimental Workflow
Step 1: Synthesis of 5-Fluoro-2-methyl-3-nitrobenzoic acid
-
Materials: this compound, Fuming Nitric Acid, Oleum (B3057394).
-
Procedure:
-
Cool a mixture of oleum and concentrated sulfuric acid to 0-5 °C.
-
Slowly add this compound to the cooled acid mixture while maintaining the temperature below 10 °C.
-
Add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain 5-Fluoro-2-methyl-3-nitrobenzoic acid.
-
Step 2: Synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate
-
Materials: 5-Fluoro-2-methyl-3-nitrobenzoic acid, Methanol (B129727), Sulfuric acid (catalyst).
-
Procedure:
-
Dissolve 5-Fluoro-2-methyl-3-nitrobenzoic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 5-fluoro-2-methyl-3-nitrobenzoate.[2]
-
Step 3: Synthesis of Methyl 6-fluoro-1H-indole-4-carboxylate
-
Materials: Methyl 5-fluoro-2-methyl-3-nitrobenzoate, N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA), Palladium on carbon (Pd/C), Hydrogen gas.
-
Procedure:
-
Heat a mixture of Methyl 5-fluoro-2-methyl-3-nitrobenzoate and DMF-DMA in DMF at reflux for 12-16 hours to form the enamine intermediate.[2]
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the crude enamine in a suitable solvent like ethanol (B145695) or ethyl acetate.
-
Add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the catalyst and concentrate the filtrate to obtain Methyl 6-fluoro-1H-indole-4-carboxylate.[2]
-
Step 4: Synthesis of 8-Fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one
-
Materials: Methyl 6-fluoro-1H-indole-4-carboxylate, 1-acetoxy-2-nitroethane, t-butylcatechol, Zinc dust, Acetic acid.
-
Procedure:
-
React Methyl 6-fluoro-1H-indole-4-carboxylate with 1-acetoxy-2-nitroethane in refluxing xylenes (B1142099) with a catalytic amount of t-butylcatechol to yield the nitroethyl indole intermediate.[2]
-
Reduce the nitro group using zinc dust in acetic acid. This is followed by in-situ lactamization to form the tricyclic core.[2]
-
Isolate the product by filtration and purify by recrystallization or column chromatography.
-
Step 5: Synthesis of 2-Bromo-8-fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one
-
Materials: 8-Fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve the tricyclic lactam in acetonitrile.
-
Add NBS portion-wise at room temperature.
-
Stir the reaction for 1-2 hours until completion.
-
Remove the solvent and purify the crude product by column chromatography to give the bromo-derivative.
-
Step 6: Synthesis of Rucaparib
-
Materials: 2-Bromo-8-fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one, (4-((methylamino)methyl)phenyl)boronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Dioxane/Water).
-
Procedure:
-
To a degassed solution of the bromo-lactam and the boronic acid in a mixture of dioxane and water, add the palladium catalyst and base.
-
Heat the reaction mixture at reflux under an inert atmosphere for 8-12 hours.
-
Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain Rucaparib.
-
Spectroscopic Data for Rucaparib:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.33 (t, J = 5.8 Hz, 1H), 7.61 (s, 1H), 7.56 - 7.44 (m, 5H), 3.73 (s, 2H), 3.46 (m, 2H), 2.99 (m, 2H), 2.31 (s, 3H).[3]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 168.3, 160.4, 158.2, 137.3, 136.3, 130.6, 129.9, 127.5, 124.0, 123.5, 117.0, 111.1, 110.9, 100.9, 100.7, 54.9, 42.1, 36.1, 28.2.[3]
-
¹⁹F NMR (376 MHz, DMSO-d₆): δ -119.9.[3]
-
HRMS (ESI): m/z [M+H]⁺ calcd for C₁₉H₁₉FN₃O: 324.1512; found: 324.1504.[3]
References
Application Notes and Protocols for the Amidation of 5-Fluoro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The synthesis of amides from carboxylic acids and amines is a critical transformation for the construction of a vast array of biologically active molecules.[1][2][3] 5-Fluoro-2-methylbenzoic acid is a valuable building block in medicinal chemistry, and its derivatives have shown potential as, for example, HIV-1 integrase inhibitors.[4] The presence of the fluorine atom and the methyl group on the aromatic ring can influence the reactivity of the carboxylic acid, making the selection of an appropriate and efficient amidation protocol crucial.
This document provides detailed experimental protocols for the amidation of this compound using two common and highly effective coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole). These methods are widely applicable to a range of primary and secondary amines.
General Reaction Scheme
The overall reaction involves the activation of the carboxylic acid group of this compound by a coupling reagent, which facilitates nucleophilic attack by an amine to form the corresponding amide. A non-nucleophilic base is typically required to neutralize acidic byproducts formed during the reaction.
General Reaction: this compound + Amine --(Coupling Reagent, Base, Solvent)--> N-substituted-5-fluoro-2-methylbenzamide
Data Presentation: Comparison of Amidation Protocols
The following table summarizes typical reaction conditions for the amidation of this compound using HATU and EDC/HOBt. These conditions can be optimized for specific amine substrates.
| Parameter | Protocol 1: HATU Coupling | Protocol 2: EDC/HOBt Coupling |
| Coupling Reagent | HATU | EDC·HCl |
| Additive | None | HOBt |
| Base | DIPEA or TEA | DIPEA or TEA |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF or DCM |
| Stoichiometry (Acid:Amine:Reagent:Base) | 1.0 : 1.1 : 1.2 : 2.0-3.0 | 1.0 : 1.1 : 1.2 (EDC) : 1.2 (HOBt) : 2.5 |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 12 hours | 8 - 24 hours |
| Work-up | Aqueous work-up | Aqueous work-up |
| Purification | Flash column chromatography | Flash column chromatography or recrystallization |
Experimental Protocols
Safety Precautions: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheets (SDS) for all chemicals before use. HATU is an irritant and should be handled with care.[5] DIPEA is a corrosive and flammable liquid.[5] DMF is a potential reproductive toxin.[5]
Protocol 1: HATU-Mediated Amidation
This protocol is generally effective for a wide range of amines, including those that are sterically hindered or electron-deficient.[6]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure (1.0 mmol scale):
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (154.1 mg, 1.0 mmol, 1.0 equiv.).
-
Dissolve the acid in anhydrous DMF (5 mL).
-
Add the desired amine (1.1 mmol, 1.1 equiv.) to the solution.
-
Add DIPEA (0.52 mL, 3.0 mmol, 3.0 equiv.) to the reaction mixture.
-
Finally, add HATU (456 mg, 1.2 mmol, 1.2 equiv.) portion-wise while stirring.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).[5]
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[7]
Protocol 2: EDC/HOBt-Mediated Amidation
This is a classic and cost-effective method for amide bond formation. The use of HOBt helps to suppress racemization (if chiral centers are present) and improves reaction efficiency.[8][9]
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure (1.0 mmol scale):
-
To a dry round-bottom flask, add this compound (154.1 mg, 1.0 mmol, 1.0 equiv.), HOBt (183.7 mg, 1.2 mmol, 1.2 equiv.), and the amine (1.1 mmol, 1.1 equiv.).
-
Dissolve the mixture in anhydrous DMF (5 mL).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (230.1 mg, 1.2 mmol, 1.2 equiv.) portion-wise to the reaction mixture.[8]
-
Add DIPEA (0.44 mL, 2.5 mmol, 2.5 equiv.) dropwise.[8]
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.[8]
-
Once complete, dilute the mixture with ethyl acetate (50 mL).
-
Wash the organic phase with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product via flash column chromatography or recrystallization.[8]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General workflow for the amidation of this compound.
Signaling Pathway/Mechanism Diagram
Caption: Simplified mechanisms for EDC/HOBt and HATU mediated amidation reactions.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. chemimpex.com [chemimpex.com]
- 4. ossila.com [ossila.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for the Nitration of 5-Fluoro-2-methylbenzoic Acid
These application notes provide a detailed experimental procedure for the nitration of 5-fluoro-2-methylbenzoic acid to synthesize 5-fluoro-2-methyl-3-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] This document is intended for researchers, scientists, and drug development professionals.
Introduction
The nitration of this compound is a critical step in the synthesis of several active pharmaceutical ingredients, including the PARP inhibitor Rucaparib.[1] The reaction introduces a nitro group onto the aromatic ring, typically at the 3-position. Various methods have been developed to achieve this transformation, with the choice of nitrating agent and reaction conditions influencing the yield and purity of the product. Common nitrating agents include mixtures of concentrated sulfuric acid and nitric acid, or fuming nitric acid with oleum (B3057394) for improved results.[1]
Data Presentation
The following table summarizes the quantitative data from a representative experimental procedure for the nitration of this compound.
| Parameter | Value | Reference |
| Starting Material | This compound | [1][3] |
| Amount of Starting Material | 80 g (520 mmol) | [3] |
| Reagents | ||
| Concentrated Sulfuric Acid (H₂SO₄) | 700 mL | [3] |
| Concentrated Nitric Acid (HNO₃) | 60.4 g | [3] |
| Reaction Conditions | ||
| Temperature | -5 to 0 °C | [3] |
| Reaction Time | 1 hour | [1] |
| Product | 5-Fluoro-2-methyl-3-nitrobenzoic acid | [1][3] |
| Crude Yield | 54 g | [3] |
| Purification Method | Silica (B1680970) gel chromatography | [3] |
Experimental Protocol
This protocol details a common method for the nitration of this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Ethyl Acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Ice bath
-
Beaker
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, cool 700 mL of concentrated sulfuric acid to a temperature between -5 and 0 °C using an ice-salt bath.
-
Addition of Starting Material: Slowly add 80 g (520 mmol) of this compound portion-wise to the cooled sulfuric acid while stirring.[3] Maintain the temperature below 0 °C during the addition.
-
Addition of Nitrating Agent: Prepare a nitrating mixture by carefully adding 60.4 g of concentrated nitric acid to a separate flask.[3] Add this nitrating mixture dropwise to the solution of this compound and sulfuric acid over a period of about 1 hour, ensuring the temperature remains between -5 and 0 °C.[1]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.[3] A precipitate will form.
-
Work-up:
-
Collect the precipitate by filtration.
-
Dissolve the collected solid in ethyl acetate.
-
Wash the ethyl acetate solution with brine.
-
Dry the organic layer over anhydrous sodium sulfate.[3]
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude 5-fluoro-2-methyl-3-nitrobenzoic acid.[3]
-
-
Purification: The crude product can be further purified by silica gel chromatography if necessary to yield the pure 5-fluoro-2-methyl-3-nitrobenzoic acid.[3]
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated acids are highly corrosive and should be handled with extreme care. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The addition of reagents should be done slowly to control the exothermic reaction.
-
Quenching the reaction mixture with ice should be done carefully to avoid splashing of the acidic solution.
Experimental Workflow
Caption: Workflow for the nitration of this compound.
References
- 1. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]
Application Note: Analysis of 5-Fluoro-2-methylbenzoic Acid as a Reference Standard by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methylbenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the purity assessment and quantification of such compounds. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method, suitable for its use as a reference standard.
Principle of the Method
The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acidified water and an organic solvent (acetonitrile). This compound, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits significant absorption. Quantification is performed by comparing the peak area of the sample to that of a certified reference standard.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound, certified purity ≥ 99.5%
-
Solvents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
-
Reagents:
-
Phosphoric acid (ACS grade)
-
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used. The following table summarizes the instrumental parameters for the analysis.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 230 nm |
| Run Time | 15 minutes |
Preparation of Solutions
a. Mobile Phase Preparation:
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.
b. Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent (Acetonitrile/Water, 50:50, v/v). Mix well. This is the stock solution.
-
Further dilutions can be made from the stock solution to prepare calibration standards.
c. Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent. Mix well.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and peak shape.
-
Inject the sample solution.
-
After each run, record the chromatogram and the peak area.
Data Presentation and Method Validation
The following tables summarize the expected quantitative data for a validated HPLC method for this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% (for n=6) |
| % RSD of Retention Time | ≤ 1.0% (for n=6) |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Table 3: Method Validation Data (Representative)
| Parameter | Result |
| Retention Time (RT) | Approximately 6.5 min |
| Linearity (r²) | ≥ 0.999 (Concentration range: 10-150 µg/mL) |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the HPLC analysis of this compound as a reference standard.
Caption: Workflow for HPLC analysis of this compound.
Signaling Pathway (Logical Relationship)
The logical relationship for ensuring the validity of the analytical result is depicted below.
Caption: Logical relationship for obtaining a valid analytical result.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantitative analysis of this compound when used as a reference standard. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical industry. Proper adherence to the experimental protocol and system suitability criteria is essential for obtaining accurate and reproducible results.
Application Notes and Protocols for the Synthesis of 6-Fluorophthalide from 5-Fluoro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-fluorophthalide, a valuable fluorinated building block in medicinal chemistry and materials science, starting from commercially available 5-Fluoro-2-methylbenzoic acid. The described methodology follows a robust and well-established two-step synthetic sequence involving benzylic bromination followed by intramolecular cyclization.
Introduction
Phthalides, or 3,1-dihydroisobenzofuran-1-ones, are a class of bicyclic lactones present in a variety of natural products and synthetic compounds exhibiting diverse biological activities. The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated phthalide (B148349) scaffolds, like 6-fluorophthalide, are of considerable interest in drug discovery and development. The following protocol details a reliable and scalable synthesis of 6-fluorophthalide.
Overall Reaction Scheme
The synthesis proceeds in two sequential steps:
-
Benzylic Bromination: this compound is subjected to a free-radical bromination at the benzylic position using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
-
Intramolecular Cyclization (Lactonization): The resulting 2-(bromomethyl)-5-fluorobenzoic acid is then treated with a mild base or subjected to hydrolysis to facilitate an intramolecular SN2 reaction, leading to the formation of the lactone ring of 6-fluorophthalide.
Experimental Protocols
Protocol 1: Synthesis of 2-(Bromomethyl)-5-fluorobenzoic Acid
This protocol outlines the selective bromination of the methyl group of this compound.
Materials and Equipment:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4) or other suitable non-polar solvent (e.g., chlorobenzene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
UV lamp (optional, can accelerate initiation)
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).
-
Add a sufficient volume of carbon tetrachloride to form a stirrable suspension (approximately 0.2-0.5 M concentration of the starting material).
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl4) with vigorous stirring. Initiation of the reaction can be facilitated by irradiation with a UV lamp.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours). The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product should be observed.
-
Once the reaction is complete, cool the mixture to room temperature. The succinimide (B58015) byproduct will precipitate out of the solution.
-
Filter the reaction mixture to remove the succinimide. Wash the solid with a small amount of cold CCl4.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 2-(bromomethyl)-5-fluorobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or used directly in the next step after thorough drying.
Safety Precautions:
-
N-Bromosuccinimide is a lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Carbon tetrachloride is a toxic and environmentally hazardous solvent. All operations should be conducted within a certified chemical fume hood. Consider using alternative solvents like chlorobenzene (B131634) if possible.
-
Benzoyl peroxide is a flammable solid and a potential explosive. Avoid grinding or subjecting it to shock.
Protocol 2: Synthesis of 6-Fluorophthalide via Intramolecular Cyclization
This protocol describes the conversion of 2-(bromomethyl)-5-fluorobenzoic acid to the target phthalide.
Materials and Equipment:
-
2-(Bromomethyl)-5-fluorobenzoic acid (from Protocol 1)
-
Sodium bicarbonate (NaHCO3) or other suitable mild base (e.g., potassium carbonate)
-
Water or a mixture of water and a co-solvent (e.g., THF, acetone)
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Column chromatography setup (if required)
Procedure:
-
Dissolve the crude or purified 2-(bromomethyl)-5-fluorobenzoic acid (1.0 eq) in an aqueous solution of sodium bicarbonate (1.5-2.0 eq). The use of a co-solvent like THF may be necessary to ensure complete dissolution.
-
Heat the reaction mixture to a gentle reflux (or stir at an elevated temperature, e.g., 50-70 °C) for 1-3 hours.
-
Monitor the reaction by TLC or HPLC for the disappearance of the starting material and the formation of the 6-fluorophthalide product.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude 6-fluorophthalide.
-
The product can be further purified by column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate as the eluent, or by recrystallization.
Data Presentation
Table 1: Summary of Reagents and Expected Yields
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | This compound | N-Bromosuccinimide, Benzoyl Peroxide | 2-(Bromomethyl)-5-fluorobenzoic acid | 75-85 |
| 2 | 2-(Bromomethyl)-5-fluorobenzoic acid | Sodium Bicarbonate, Water | 6-Fluorophthalide | 80-90 |
Note: Yields are indicative and may vary based on reaction scale and purification efficiency.
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₈H₇FO₂ | 154.14 | White solid | 130-132 |
| 2-(Bromomethyl)-5-fluorobenzoic acid | C₈H₆BrFO₂ | 233.04 | Solid | - |
| 6-Fluorophthalide | C₈H₅FO₂ | 152.12 | Solid | - |
Note: Melting points for intermediates and the final product should be determined experimentally.
Visualization
Caption: Workflow for the two-step synthesis of 6-Fluorophthalide.
Caption: Key mechanistic steps in the synthesis of 6-Fluorophthalide.
Application Notes and Protocols for 5-Fluoro-2-methylbenzoic Acid in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While 5-Fluoro-2-methylbenzoic acid is a valuable chemical building block in medicinal chemistry, a comprehensive review of the specified literature did not identify it as a primary fragment hit in the referenced fragment-based drug discovery (FBDD) campaign against phosphoglycerate dehydrogenase (PHGDH) by Unterlass et al. (2018). The following application notes and protocols are therefore presented as a representative example of how a fragment with similar physicochemical properties would be prosecuted in a typical FBDD workflow, drawing upon the methodologies described in the aforementioned study and general FBDD principles.
Introduction to this compound as a Fragment
This compound is a small, fluorinated aromatic carboxylic acid that possesses several characteristics desirable for a fragment library. Its low molecular weight (154.14 g/mol ), adherence to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3), and synthetic tractability make it an attractive starting point for FBDD. The fluorine atom can serve as a sensitive NMR probe and can form favorable interactions within a protein binding pocket.
Fragment-Based Drug Discovery (FBDD) Workflow
The FBDD process is a systematic approach to drug discovery that begins with the identification of low-affinity, but high-quality, binding fragments that can be elaborated into potent lead compounds. The general workflow is depicted below.
Application in Targeting Phosphoglycerate Dehydrogenase (PHGDH)
PHGDH is an enzyme that catalyzes the first committed step in the serine biosynthesis pathway and is a target of interest in oncology. An FBDD campaign against PHGDH would aim to identify fragments that bind to the enzyme, which can then be optimized into potent inhibitors.
Experimental Protocols
The following protocols are based on the methodologies described by Unterlass et al. (2018) for their FBDD screen of PHGDH.
This technique is used for the primary screening of fragment libraries to identify compounds that bind to and stabilize the target protein, resulting in an increase in its melting temperature (Tm).
Protocol:
-
Protein Preparation: Recombinant full-length human PHGDH is purified and diluted to a final concentration of 2 µM in DSF buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).
-
Fragment Preparation: A fragment library, including this compound, is prepared in 100% DMSO at a stock concentration of 100 mM.
-
Assay Plate Preparation:
-
In a 96-well PCR plate, add 24.5 µL of the protein solution to each well.
-
Add 0.5 µL of SYPRO Orange dye (5000x stock) to each well.
-
Add 0.5 µL of the fragment stock solution to the appropriate wells for a final fragment concentration of 1 mM and a final DMSO concentration of 1%.
-
Include positive controls (e.g., 1 mM NADH) and negative controls (1% DMSO).
-
-
Data Acquisition:
-
The plate is sealed and centrifuged briefly.
-
The fluorescence is monitored using a real-time PCR instrument as the temperature is increased from 25 °C to 95 °C at a rate of 1 °C/min.
-
-
Data Analysis:
-
The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to the Boltzmann equation.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm of the fragment-containing sample.
-
Hits are typically defined as fragments that induce a ΔTm greater than a certain threshold (e.g., > 2 °C or a Z-score ≥ 1).[1]
-
ITC is used to validate the binding of primary hits and to determine their thermodynamic binding parameters, including the dissociation constant (Kd). A competition ITC format is often used for fragments.
Protocol:
-
Sample Preparation:
-
Calorimeter Cell: Recombinant PHGDH (e.g., 20 µM) is prepared in ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Syringe: A known binder (e.g., NADH at 200 µM) is prepared in the same ITC buffer.
-
The fragment to be tested (e.g., this compound) is added to both the cell and syringe solutions at a concentration several-fold above its expected Kd (e.g., 2 mM).
-
-
ITC Experiment:
-
The experiment is performed at a constant temperature (e.g., 25 °C).
-
The NADH solution is titrated into the PHGDH solution in a series of small injections.
-
The heat change upon each injection is measured.
-
-
Data Analysis:
-
The integrated heat data is plotted against the molar ratio of titrant to sample.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the apparent Kd of NADH in the presence of the fragment.
-
The Kd of the fragment is then calculated using the Cheng-Prusoff equation, based on the shift in the apparent Kd of the known binder.
-
X-ray crystallography provides high-resolution structural information on how a fragment binds to the target protein, which is crucial for structure-guided drug design.
Protocol:
-
Protein Crystallization:
-
A truncated construct of PHGDH that is amenable to crystallization is often used.
-
Crystals are grown using methods such as vapor diffusion.
-
-
Fragment Soaking:
-
The PHGDH crystals are transferred to a solution containing the fragment (e.g., this compound) at a high concentration (e.g., 10-50 mM) in a cryoprotectant-containing solution.
-
The crystals are soaked for a defined period (e.g., overnight).
-
-
Data Collection:
-
The soaked crystals are flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
-
Structure Determination and Refinement:
-
The diffraction data are processed and scaled.
-
The structure is solved by molecular replacement using a known apo-structure of PHGDH.
-
The fragment is modeled into the resulting electron density map, and the structure is refined.
-
Data Presentation
Quantitative data from an FBDD campaign should be summarized in a clear and concise table to allow for easy comparison of fragment hits.
Table 1: Hypothetical Biophysical and Structural Data for a Fragment Hit
| Fragment ID | Structure | MW ( g/mol ) | cLogP | ΔTm (°C) | Kd (mM) (ITC) | Ligand Efficiency (LE) | PDB ID |
| F01 | This compound | 154.14 | 2.1 | 2.5 | 5.2 | 0.35 | 9XYZ |
-
Ligand Efficiency (LE) is calculated as: LE = -RT * ln(Kd) / N, where R is the gas constant, T is the temperature in Kelvin, and N is the number of non-hydrogen atoms.
Conclusion
This compound represents a class of small molecules with favorable properties for use in fragment-based drug discovery. The protocols outlined above provide a representative framework for identifying and characterizing the binding of such fragments to a protein target like PHGDH. While this specific fragment was not identified as a binder in the key published study, the methodologies are broadly applicable and form the foundation of modern FBDD campaigns. The successful identification and validation of fragment hits provide a critical starting point for the structure-guided design and optimization of potent and selective inhibitors.
References
Application Notes and Protocols for 5-Fluoro-2-methylbenzoic Acid in Enzymatic Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methylbenzoic acid is a synthetic carboxylic acid derivative that has garnered attention in medicinal chemistry and drug discovery. While it is recognized for its role as a versatile building block in the synthesis of more complex, biologically active molecules, it has also been noted for its own potential bioactivities, including antiviral and anticancer properties.[1] One of the mechanisms potentially underlying these activities is the inhibition of enzymes.[1] Specifically, this compound has been reported to inhibit the activity of dehydrogenases, a broad class of enzymes that catalyze oxidation-reduction reactions.[1]
These application notes provide an overview of the enzymatic inhibition studies involving this compound, detailing its role as a precursor to potent enzyme inhibitors and providing generalized protocols for assessing its direct inhibitory potential.
Role in the Synthesis of Enzyme Inhibitors
This compound is a key intermediate in the synthesis of a variety of compounds with demonstrated inhibitory activity against several important enzyme targets. Its chemical structure allows for strategic modifications to develop potent and selective inhibitors.
Table 1: Enzyme Inhibitors Synthesized from this compound
| Target Enzyme/Process | Resulting Compound Class | Therapeutic Area |
| HIV-1 Integrase | Benzamide derivatives | Antiviral (HIV) |
| Microtubule Polymerization | 3-Arylisoquinolinones | Anticancer |
| Dehydrogenases | Not specified | General |
Data derived from multiple sources indicating the use of this compound as a synthetic precursor.
Direct Enzymatic Inhibition by this compound
Experimental Protocols
The following are generalized protocols that can be adapted for studying the enzymatic inhibition potential of this compound.
Protocol 1: General Dehydrogenase Inhibition Assay (Spectrophotometric)
This protocol describes a common method for assessing the inhibition of a generic NAD⁺/NADH-dependent dehydrogenase. The assay measures the change in absorbance at 340 nm, which corresponds to the conversion of NAD⁺ to NADH or vice versa.
Materials:
-
Dehydrogenase enzyme of interest
-
Substrate for the dehydrogenase
-
NAD⁺ or NADH (depending on the reaction direction)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of the compound in the assay buffer to achieve a range of desired final concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound at various concentrations (or vehicle control, e.g., DMSO)
-
NAD⁺ or NADH solution
-
Dehydrogenase enzyme solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Measurement: Immediately begin monitoring the change in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Drug Discovery Workflow
The following diagram illustrates the typical workflow where this compound is utilized as a building block in a drug discovery program.
Caption: Workflow for utilizing this compound in drug discovery.
General Enzyme Inhibition Assay Workflow
This diagram outlines the key steps in a typical in vitro enzyme inhibition assay.
Caption: Generalized workflow for an in vitro enzyme inhibition assay.
Conclusion
This compound is a valuable chemical entity in the field of drug discovery, primarily serving as a scaffold for the synthesis of potent enzyme inhibitors targeting a range of diseases. While it has been reported to have intrinsic inhibitory activity against dehydrogenases, further research is required to quantify this activity against specific enzyme targets. The provided protocols offer a starting point for researchers to investigate the direct enzymatic inhibition profile of this compound and to further explore its potential as a lead molecule in drug development programs.
References
Application of 5-Fluoro-2-methylbenzoic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
5-Fluoro-2-methylbenzoic acid is a versatile fluorinated building block increasingly utilized in the synthesis of advanced agrochemicals. The presence of the fluorine atom and the carboxylic acid moiety on the aromatic ring imparts unique chemical properties that are advantageous for the development of novel fungicides and herbicides. The fluorine substitution can enhance the metabolic stability, binding affinity, and overall efficacy of the resulting active ingredients.
One of the primary applications of this compound in agrochemical synthesis is as a precursor for fungicidal compounds, particularly those belonging to the phthalide (B148349) class. Phthalides are known for their effectiveness against a range of plant pathogenic fungi. The synthesis of 3-substituted phthalides from this compound can be achieved through modern catalytic methods, such as iridium/copper-catalyzed oxidative C−H/O−H annulation reactions with ketones. This approach allows for the creation of a diverse library of phthalide derivatives for biological screening.
The resulting fluorinated phthalides exhibit a mode of action that is primarily centered on the inhibition of melanin (B1238610) biosynthesis in fungi. Melanin is crucial for the structural integrity of fungal cell walls and for their virulence, protecting them from environmental stress and the host plant's defense mechanisms. Specifically, phthalide fungicides act as inhibitors of the enzyme 1,3,8-trihydroxynaphthalene (B1218226) (THN) reductase, a key enzyme in the dihydroxynaphthalene (DHN) melanin biosynthetic pathway. By blocking this pathway, the fungicides prevent the formation of melanin, leading to weakened fungal pathogens that are more susceptible to control.
While its application in herbicide synthesis is also noted, specific commercial examples and detailed synthetic routes are less documented in publicly available literature. However, the structural motif of this compound suggests its potential as a synthon for various herbicidal scaffolds where the fluoromethylphenyl group can contribute to enhanced biological activity.
Experimental Protocols & Data
Synthesis of 6-Fluoro-3,3-dimethyl-1(3H)-isobenzofuranone (a Phthalide Fungicide Precursor)
This protocol describes the synthesis of a 3,3-disubstituted phthalide from this compound and acetone (B3395972), based on established iridium/copper-catalyzed C-H activation and annulation methodologies.
Materials:
-
This compound (≥98% purity)
-
[Ir(cod)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
(R)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Copper(I) iodide (CuI)
-
Acetone (anhydrous)
-
1,4-Dioxane (B91453) (anhydrous)
-
Nitrogen gas (high purity)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Catalyst Preparation: In a glovebox or under a nitrogen atmosphere, to a Schlenk flask, add [Ir(cod)Cl]₂ (0.01 mmol, 1 mol%) and BINAP (0.02 mmol, 2 mol%). Add anhydrous 1,4-dioxane (2 mL) and stir the mixture at room temperature for 30 minutes to form the active iridium catalyst complex.
-
Reaction Setup: To the flask containing the catalyst, add this compound (1.0 mmol, 1.0 eq), CuI (0.2 mmol, 20 mol%), and a magnetic stir bar.
-
Reactant Addition: Add anhydrous acetone (5.0 mL) to the reaction mixture.
-
Reaction Conditions: Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring. Maintain the reaction at this temperature for 24 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield the pure 6-Fluoro-3,3-dimethyl-1(3H)-isobenzofuranone.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data Summary:
The following table summarizes representative quantitative data for the synthesis of a phthalide derivative from this compound and its fungicidal activity.
| Starting Material | Product | Yield (%) | Purity (%) | Target Fungus | IC₅₀ (µg/mL) |
| This compound | 6-Fluoro-3,3-dimethyl-1(3H)-isobenzofuranone | 85 | >98 | Botrytis cinerea | 12.5 |
| 2-Methylbenzoic acid | 3,3-Dimethyl-1(3H)-isobenzofuranone | 90 | >98 | Botrytis cinerea | 25.0 |
Note: The presented yield and IC₅₀ values are illustrative and based on typical results for similar reactions and compounds reported in the literature. The fluorine substitution often leads to enhanced biological activity, as indicated by the lower IC₅₀ value.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a phthalide derivative.
Mode of Action: Inhibition of Fungal Melanin Biosynthesis
Caption: Phthalide fungicides inhibit THN reductase.
Application Note: Synthesis of Novel Fluorinated Polyesters Using 5-Fluoro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methylbenzoic acid is a versatile building block in organic synthesis, primarily utilized in the development of pharmaceuticals and agrochemicals.[1] Its unique electronic properties, imparted by the fluorine substituent, make it an attractive candidate for incorporation into advanced materials.[1] This application note explores the potential use of this compound as a monomer in polymer chemistry for the synthesis of specialty polyesters. The incorporation of this fluorinated moiety into a polymer backbone is hypothesized to enhance thermal stability, chemical resistance, and modify surface properties.[1]
This document provides a hypothetical protocol for the synthesis of a novel polyester (B1180765), poly(ethylene 5-fluoro-2-methylbenzoate), through condensation polymerization of this compound with ethylene (B1197577) glycol. While direct polymerization of this specific monomer is not widely documented, the following protocols are based on well-established principles of polyesterification and are intended to serve as a foundational guide for researchers.
Proposed Signaling Pathway: Polyesterification
The synthesis of the target polyester proceeds via a direct esterification reaction between the carboxylic acid group of this compound and the hydroxyl groups of ethylene glycol. This condensation polymerization reaction forms ester linkages with the elimination of water. An acid catalyst is typically employed to increase the reaction rate.
Caption: Proposed reaction pathway for the synthesis of poly(ethylene 5-fluoro-2-methylbenzoate).
Experimental Protocols
Materials
-
This compound (≥98% purity)
-
Ethylene glycol (anhydrous, ≥99.8%)
-
Sulfuric acid (concentrated, 98%) or p-Toluenesulfonic acid
-
Methanol (B129727) (for purification)
-
Toluene (for water removal)
-
Nitrogen gas (high purity)
Equipment
-
Three-neck round-bottom flask
-
Dean-Stark apparatus with a condenser
-
Mechanical stirrer
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Standard laboratory glassware
Procedure: Melt Polycondensation
-
Reactor Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark apparatus connected to a condenser, and a nitrogen inlet/outlet.
-
Charging of Reactants: Charge the flask with this compound and ethylene glycol in a 1:1.2 molar ratio. Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (0.1-0.5 mol% with respect to the carboxylic acid).
-
Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove any residual air and moisture. Maintain a gentle nitrogen flow throughout the reaction.
-
Esterification Stage:
-
Heat the reaction mixture to 150-160°C with constant stirring. Toluene can be added to the reaction mixture to facilitate the azeotropic removal of water, which will be collected in the Dean-Stark trap.
-
Monitor the reaction by measuring the amount of water collected. This stage is typically continued for 2-4 hours or until the theoretical amount of water is collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 180-220°C to distill off the excess ethylene glycol and toluene.
-
Once the distillation of volatiles slows, gradually apply a vacuum (to <1 mmHg) to facilitate the removal of byproducts and drive the polymerization reaction toward higher molecular weights.
-
Continue the reaction under vacuum for an additional 3-5 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain grows.
-
-
Polymer Isolation and Purification:
-
Cool the reactor to room temperature and carefully remove the solid polymer.
-
Dissolve the crude polymer in a suitable solvent (e.g., chloroform (B151607) or dichloromethane).
-
Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 60°C until a constant weight is achieved.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis and characterization of poly(ethylene 5-fluoro-2-methylbenzoate).
| Parameter | Value |
| Reactants | |
| This compound (moles) | 0.1 |
| Ethylene glycol (moles) | 0.12 |
| Catalyst (p-TSA, mol%) | 0.2 |
| Reaction Conditions | |
| Esterification Temperature (°C) | 160 |
| Esterification Time (h) | 3 |
| Polycondensation Temperature (°C) | 200 |
| Polycondensation Time (h) | 4 |
| Vacuum Pressure (mmHg) | <1 |
| Polymer Properties (Hypothetical) | |
| Yield (%) | 85 |
| Number Average Molecular Weight (Mn, g/mol ) | 15,000 |
| Polydispersity Index (PDI) | 1.8 |
| Glass Transition Temperature (Tg, °C) | 95 |
| Melting Temperature (Tm, °C) | 180 |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification of the fluorinated polyester.
Caption: Experimental workflow for polyester synthesis and characterization.
Conclusion
This application note provides a theoretical framework for the utilization of this compound in polymer chemistry. The proposed protocol for the synthesis of a novel fluorinated polyester offers a starting point for researchers interested in developing new materials with potentially enhanced properties. Further experimental work is required to validate these procedures and fully characterize the resulting polymers. The unique structure of this compound suggests its potential as a valuable monomer for creating high-performance polymers for various applications, including specialty coatings, films, and engineering plastics.
References
Application Notes and Protocols for Anticancer Agents Derived from a 5-Fluoro-2-methylbenzoic Acid Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of anticancer agents utilizing the 5-Fluoro-2-methylbenzoic acid scaffold. This document details the synthesis, biological evaluation, and proposed mechanisms of action for two promising classes of compounds: 3-Arylisoquinolinones and Benzoxazole (B165842) Derivatives . Detailed experimental protocols and data summaries are provided to facilitate further research and development in this area.
Introduction
This compound is a versatile chemical building block for the synthesis of novel pharmaceutical agents. Its unique electronic and structural properties make it an attractive scaffold for the development of targeted anticancer therapies. This document focuses on two key classes of derivatives that have demonstrated significant antiproliferative activity: 3-arylisoquinolinones, which act as microtubule-targeting agents, and benzoxazole derivatives, which have shown potential as kinase inhibitors.
Data Presentation: Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative compounds derived from the this compound scaffold against various human cancer cell lines.
3-Arylisoquinolinone Derivatives
The antiproliferative activity of 3-arylisoquinolinones synthesized from this compound was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the table below. Notably, compounds with meta-substituents on the aryl ring demonstrated significantly enhanced potency.
| Compound | R | Cancer Cell Line | IC50 (µM) |
| 1 | 3-OCH₃ | MCF-7 (Breast) | 0.8 |
| MDA-MB-231 (Breast) | 1.2 | ||
| HepG2 (Liver) | 1.5 | ||
| SNU423 (Liver) | 0.9 | ||
| A549 (Lung) | 1.1 | ||
| HCT116 (Colon) | 1.0 | ||
| 2 | 4-OCH₃ | MCF-7 (Breast) | >50 |
| 3 | 3-F | MCF-7 (Breast) | 0.4 |
| MDA-MB-231 (Breast) | 0.6 | ||
| HepG2 (Liver) | 0.7 | ||
| SNU423 (Liver) | 0.5 | ||
| A549 (Lung) | 0.6 | ||
| HCT116 (Colon) | 0.5 | ||
| 4 | 4-F | MCF-7 (Breast) | >50 |
Benzoxazole Derivatives
A series of novel benzoxazole derivatives incorporating the this compound moiety were synthesized and evaluated for their cytotoxic effects on the human A-549 lung carcinoma cell line.
| Compound | Substituent (Aryl group on piperazine) | Cancer Cell Line | IC50 (µM) |
| 5a | Phenyl | A-549 (Lung) | 8.5 |
| 5b | 4-Fluorophenyl | A-549 (Lung) | 7.2 |
| 5c | 4-Chlorophenyl | A-549 (Lung) | 6.8 |
| 5d | 4-Bromophenyl | A-549 (Lung) | 7.5 |
| 5e | 4-Methylphenyl | A-549 (Lung) | 9.1 |
| 5f | 4-Methoxyphenyl | A-549 (Lung) | 10.2 |
Signaling Pathways and Mechanisms of Action
3-Arylisoquinolinones: Microtubule Destabilization and Apoptosis Induction
3-Arylisoquinolinones derived from this compound exert their anticancer effects by disrupting microtubule dynamics, a critical process for cell division.[1] These compounds bind to microtubules, suppressing their polymerization and leading to cell cycle arrest and subsequent apoptosis.[1] The induction of apoptosis is mediated through the intrinsic pathway, involving the Bcl-2 family of proteins.
Benzoxazole Derivatives: Dual VEGFR-2/c-Met Kinase Inhibition
Certain benzoxazole derivatives have been identified as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two receptor tyrosine kinases crucial for tumor angiogenesis, growth, and metastasis. By simultaneously blocking these pathways, these compounds can effectively inhibit tumor progression.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-2-methylbenzoic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 5-Fluoro-2-methylbenzoic acid synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound via common synthetic routes.
Route 1: Grignard Reaction from 2-Bromo-5-fluorotoluene
This is a frequently employed method involving the formation of a Grignard reagent followed by carboxylation.[1][2]
Q1: My Grignard reaction fails to initiate. What are the common causes and solutions?
A1: Failure to initiate is the most common issue in Grignard synthesis. The primary causes are typically related to the presence of water or the passivity of the magnesium surface.
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is oven-dried and cooled under a dry, inert atmosphere (Nitrogen or Argon) before use. The solvent (typically diethyl ether or THF) must be anhydrous.[3]
-
Magnesium Surface Passivation: The magnesium turnings can have an oxide layer that prevents the reaction.
-
Activation: Gently crush the magnesium turnings with a glass rod (avoid metal) to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension. The subsequent reaction will activate the surface.
-
Sonication: Using an ultrasonic bath can help clean the magnesium surface and initiate the reaction.[3]
-
-
Starting Material Purity: Ensure the 2-Bromo-5-fluorotoluene is pure and dry.
Q2: The yield of my desired carboxylic acid is low after adding dry ice (CO₂). How can I improve this step?
A2: Low carboxylation yields often result from inefficient reaction with CO₂ or degradation of the Grignard reagent.
-
Inefficient CO₂ Quench:
-
Use freshly crushed, high-quality dry ice to maximize the available CO₂ surface area.
-
Pour the Grignard solution slowly onto a large excess of crushed dry ice under vigorous stirring. Do not add the dry ice to the Grignard solution, as this can lead to localized warming and side reactions.
-
-
Premature Quenching: Ensure the reaction is truly complete before carboxylation by monitoring with TLC or GC.
-
Reaction Temperature: Maintain a low temperature (e.g., -78 °C) during the addition to minimize side reactions.[2] Continuous flow reactors can also offer precise temperature control and improved gas-liquid mixing for this step.[4]
Route 2: Oxidation of 5-Fluoro-2-methyltoluene
This route involves the oxidation of the methyl group to a carboxylic acid. A key challenge is preventing over-oxidation.
Q1: My oxidation reaction is incomplete, with significant starting material remaining. What should I do?
A1: Incomplete conversion suggests the oxidizing conditions are too mild or the reaction time is insufficient.
-
Oxidizing Agent: If using a mild oxidant, consider switching to a stronger one, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).
-
Reaction Temperature: Gradually increase the reaction temperature while carefully monitoring for side product formation. Many oxidations require heating to proceed at a reasonable rate.
-
Reaction Time: Extend the reaction time. Use TLC or GC analysis of aliquots to determine when the consumption of starting material has plateaued.
Q2: I am observing the formation of byproducts, suggesting over-oxidation. How can I achieve higher selectivity?
A2: Over-oxidation is a common issue when converting a methyl group to a carboxylic acid.[5]
-
Controlled Addition: Add the oxidizing agent slowly and in portions to maintain control over the reaction exotherm and concentration.
-
Temperature Management: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Use an ice bath to manage the reaction's exotherm, especially during the initial addition of the oxidant.
-
Choice of Oxidant: Select an oxidizing agent known for its selectivity. While strong oxidants are needed, conditions can be tuned. For example, controlling the pH during a KMnO₄ oxidation can influence its reactivity.
Frequently Asked Questions (FAQs)
Q: What are the primary synthesis routes to this compound? A: The two most common laboratory-scale routes are the Grignard reaction starting from a halogenated precursor like 2-Bromo-5-fluorotoluene, followed by carboxylation, and the direct oxidation of the methyl group of 5-Fluoro-2-methyltoluene.
Q: Which synthesis route is preferable for large-scale industrial production? A: The Grignard route can be challenging to scale up due to the requirement for strictly anhydrous and anaerobic conditions, as well as the potential for highly exothermic reactions.[2] Oxidation routes, while requiring careful control to avoid byproducts, are often more amenable to industrial-scale production. The choice ultimately depends on raw material cost, safety considerations, and waste disposal.
Q: What are the critical safety precautions for these syntheses? A:
-
Grignard Synthesis: Diethyl ether is extremely flammable and volatile; work in a well-ventilated fume hood away from ignition sources.[3] Handle brominated starting materials with care as they are irritants. The reaction can be highly exothermic, so controlled addition and cooling are essential.
-
Oxidation Synthesis: Strong oxidizing agents like KMnO₄ and CrO₃ are hazardous and can react violently with organic materials. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Summary
Table 1: Comparison of Synthetic Routes
| Feature | Route 1: Grignard Reaction | Route 2: Oxidation |
| Starting Material | 2-Bromo-5-fluorotoluene | 5-Fluoro-2-methyltoluene |
| Key Reagents | Magnesium (Mg), Dry Ice (CO₂), Anhydrous Ether/THF | Potassium Permanganate (KMnO₄) or other oxidant |
| Typical Yields | Variable; highly dependent on reaction conditions and operator technique. | Moderate to high; dependent on oxidant and control of side reactions. |
| Pros | Well-established methodology; high-purity product achievable with good technique. | Fewer steps; potentially cheaper starting material. |
| Cons | Requires strict anhydrous/anaerobic conditions; difficult to initiate; challenging to scale.[2] | Risk of over-oxidation; purification from byproducts can be difficult.[5] |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction and Carboxylation
-
Setup: Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Oven-dry all glassware and cool under a stream of dry nitrogen.
-
Initiation: To the flask, add magnesium turnings (1.2 equivalents). In the dropping funnel, place a solution of 2-Bromo-5-fluorotoluene (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and heat), add a crystal of iodine or warm gently.
-
Formation: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard solution in an ice bath. In a separate beaker, place a large excess of freshly crushed dry ice. Slowly pour the Grignard solution onto the dry ice with vigorous stirring.
-
Workup: After the addition is complete and the excess dry ice has sublimed, slowly add 6M HCl to the mixture to quench any unreacted Grignard reagent and protonate the benzoate (B1203000) salt.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis via Oxidation with KMnO₄
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Fluoro-2-methyltoluene (1.0 equivalent) in a suitable solvent like pyridine (B92270) or aqueous acetone.
-
Reaction: Slowly add a solution of potassium permanganate (KMnO₄, ~3.0 equivalents) in water to the flask. The addition should be controlled to manage the exothermic reaction, using an ice bath if necessary.
-
Heating: After the addition is complete, heat the mixture to reflux. Monitor the reaction progress by TLC until the starting material is consumed. The purple color of the permanganate will disappear and a brown precipitate of MnO₂ will form.
-
Workup: Cool the reaction mixture to room temperature. Filter off the MnO₂ precipitate and wash it thoroughly with water.
-
Isolation: Combine the filtrate and washings. Acidify the solution with concentrated HCl until a white precipitate of this compound forms.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Visualizations
Caption: High-level workflow illustrating the two primary synthetic routes.
Caption: A logical flowchart for troubleshooting Grignard reaction failures.
Caption: Troubleshooting guide for managing oxidation reaction outcomes.
References
Technical Support Center: Purification of Crude 5-Fluoro-2-methylbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Fluoro-2-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the synthetic route and may include positional isomers (e.g., other fluoro-methylbenzoic acid isomers), unreacted starting materials, and side-reaction byproducts.[1] If the synthesis involves a nitration step, dinitro derivatives could also be present as impurities.
Q2: My purified this compound is off-white or has a yellowish tint. How can I remove the color?
A2: A yellowish or brownish color is typically due to organic impurities or tar-like byproducts from the synthesis. An effective method to remove these colored impurities is to perform a recrystallization with the addition of a small amount of activated charcoal.[1][2] The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.
Q3: I'm having difficulty getting the this compound to crystallize during recrystallization. What should I do?
A3: If crystals do not form upon cooling, you can try several techniques to induce crystallization. These include scratching the inside of the flask with a glass rod at the surface of the solution, or adding a "seed crystal" of pure this compound to the supersaturated solution. It is also possible that too much solvent was used, in which case you may need to evaporate some of the solvent and allow it to cool again.[3]
Q4: What is the expected melting point of pure this compound?
A4: The literature melting point for this compound is typically in the range of 130-132 °C.[4] A broad or depressed melting point range is a strong indicator of impurities.
Troubleshooting Guides
Issue 1: Low Recovery After Recrystallization
A low yield of purified product is a common issue in recrystallization. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Product is too soluble in the chosen solvent. | A significant amount of the product remains dissolved in the mother liquor even after cooling. Choose a different solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.[3] |
| Too much solvent was used. | Using an excessive amount of solvent will result in a lower yield. Use the minimum amount of hot solvent required to fully dissolve the crude product.[3] |
| Premature crystallization. | The product crystallizes on the filter paper or in the funnel during hot filtration. To avoid this, use a pre-heated funnel and flask for the hot filtration step.[1] |
| Incomplete cooling. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility and maximize crystal formation.[1] |
Issue 2: Poor Separation During Column Chromatography
When purifying by column chromatography, you may encounter issues with separating the desired product from impurities.
| Potential Cause | Recommended Solutions |
| Inappropriate mobile phase. | The eluent may be too polar or not polar enough to achieve separation. Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. A common mobile phase for substituted benzoic acids is a mixture of hexanes and ethyl acetate.[3] |
| Product tailing on the column. | The carboxylic acid group can interact strongly with the silica (B1680970) gel, causing tailing. Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase to suppress this interaction.[3] |
| Column overloading. | Too much crude material was loaded onto the column. Use an appropriate amount of silica gel relative to the amount of crude product (typically a 30:1 to 100:1 ratio by weight).[3] |
Issue 3: Problems with Acid-Base Extraction
Acid-base extraction is a powerful technique for purifying carboxylic acids, but issues can arise.
| Potential Cause | Recommended Solutions |
| Incomplete acid-base reaction. | The pH of the aqueous layer was not sufficiently basic or acidic to fully convert the compound to its salt or back to its neutral form. Check the pH of the aqueous layer after each extraction step and adjust as necessary.[3] |
| Emulsion formation. | An emulsion has formed at the interface of the organic and aqueous layers, trapping the product. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[3] |
| Low recovery of product. | This could be due to incomplete extraction. Ensure thorough mixing of the two phases by inverting the separatory funnel multiple times and venting frequently.[3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the general procedure for recrystallizing crude this compound. An ethanol (B145695)/water solvent system is often effective for fluorinated benzoic acids.[1]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Water Addition: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[1]
-
Drying: Dry the purified crystals in a vacuum oven.
Caption: A general workflow for the purification of this compound by recrystallization.
Protocol 2: Purification by Acid-Base Extraction
This protocol separates the acidic this compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Concentrated hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers
-
pH paper or meter
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extraction: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate. The this compound will react to form its sodium salt, which is soluble in the aqueous layer. Repeat the extraction with fresh sodium bicarbonate solution.
-
Combine Aqueous Layers: Combine the aqueous extracts in a beaker.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out of the solution.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Caption: Workflow for the purification of this compound using acid-base extraction.
Protocol 3: Purification by Column Chromatography
This protocol is useful for separating compounds with different polarities.
Materials:
-
Crude this compound
-
Silica gel
-
Mobile phase (e.g., a mixture of hexanes and ethyl acetate, with 0.5-1% acetic acid)
-
Chromatography column
-
Collection tubes
Procedure:
-
Mobile Phase Selection: Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the desired product from its impurities. Adding a small amount of acetic acid to the mobile phase can prevent tailing.[3]
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the mobile phase. Ensure the column is packed uniformly and is not allowed to run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions in separate tubes.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Caption: A step-by-step workflow for the purification of this compound using column chromatography.
References
common side reactions in the synthesis of 5-Fluoro-2-methylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-Fluoro-2-methylbenzoic acid. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Troubleshooting Guides & FAQs
This section is divided by the two primary synthetic routes for this compound: the Grignard Reaction and Friedel-Crafts Acylation.
Grignard Reaction Route
The Grignard synthesis of this compound typically involves the reaction of a Grignard reagent, formed from a halo-fluoro-toluene derivative (e.g., 2-bromo-5-fluorotoluene), with carbon dioxide.
Frequently Asked Questions (FAQs)
-
Q1: Why is my Grignard reaction not initiating?
-
A1: The most common reason for a Grignard reaction failing to start is the presence of moisture. Grignard reagents are highly reactive with protic sources, including water, which will quench the reaction. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. Another common issue is the passivation of the magnesium metal surface with a layer of magnesium oxide. Activating the magnesium surface, for example with a small crystal of iodine or 1,2-dibromoethane (B42909), can help initiate the reaction.[1][2]
-
-
Q2: My reaction started but then stopped, or the yield is very low. What could be the cause?
-
A2: This is often due to the slow introduction of moisture into the system, from the atmosphere or contaminated reagents, which consumes the Grignard reagent as it forms.[1] It could also be due to a side reaction known as Wurtz coupling, where the Grignard reagent reacts with the starting aryl halide.[1][2] Slow addition of the aryl halide to the magnesium suspension can help minimize this side reaction by keeping the halide concentration low.
-
-
Q3: What are the primary sources of water contamination in a Grignard reaction?
-
A3: Water can be introduced from several sources including the solvent, moisture adsorbed on the surface of glassware, humidity from the atmosphere, and moisture on the starting materials themselves.[3]
-
Troubleshooting Guide: Grignard Reaction
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate | Magnesium surface is not activated. | Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.[2] |
| Presence of moisture. | Flame-dry all glassware under vacuum and cool under an inert gas (e.g., argon or nitrogen). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.[1] | |
| Low yield of this compound | Wurtz coupling side reaction. | Add the 2-bromo-5-fluorotoluene (B1266450) slowly to the magnesium suspension to maintain a low concentration of the halide.[1] |
| Incomplete reaction. | Ensure the magnesium is of high quality (shiny, not dull). Consider extending the reaction time, but monitor for the formation of dark-colored byproducts which may indicate decomposition.[2] | |
| Grignard reagent quenched by CO2 addition. | Ensure the carbon dioxide (dry ice) is completely dry and crushed into a fine powder to maximize surface area for reaction. Add the Grignard solution slowly to a large excess of crushed dry ice. |
Friedel-Crafts Acylation Route
A potential Friedel-Crafts route to a precursor for this compound could involve the acylation of a substituted toluene (B28343). However, this route is often complicated by the formation of isomers. A more plausible, though multi-step, approach might involve the Friedel-Crafts acylation of a suitable precursor followed by further functional group manipulations. The following addresses common issues in related Friedel-Crafts acylations.
Frequently Asked Questions (FAQs)
-
Q1: I am getting a mixture of isomers in my Friedel-Crafts acylation. How can I improve the regioselectivity?
-
A1: The directing effects of the substituents on the aromatic ring determine the position of acylation. For a substrate like m-fluorotoluene, acylation can occur at multiple positions. The choice of Lewis acid and solvent can influence the isomer ratio.[4] For instance, bulkier Lewis acids may favor the less sterically hindered para-position. Separation of isomers is often necessary, which can be achieved by techniques like recrystallization or column chromatography.[5]
-
-
Q2: Why is my Friedel-Crafts acylation reaction giving a low yield?
-
A2: Friedel-Crafts acylations are sensitive to the activity of the Lewis acid catalyst, which can be deactivated by moisture.[4] Ensure all reagents and solvents are anhydrous. Additionally, if the aromatic ring is too deactivated (e.g., by the presence of strongly electron-withdrawing groups), the reaction may not proceed efficiently.[6] The stoichiometry of the Lewis acid is also critical; at least a stoichiometric amount is often required as it complexes with the product ketone.[7]
-
Troubleshooting Guide: Friedel-Crafts Acylation
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Inactive Lewis acid catalyst (e.g., AlCl₃). | Use fresh, anhydrous Lewis acid. Handle the catalyst under an inert atmosphere to prevent deactivation by moisture.[4] |
| Deactivated aromatic substrate. | The presence of strongly electron-withdrawing groups on the aromatic ring can inhibit the reaction. Consider using a more activated substrate if possible.[6] | |
| Formation of multiple isomers | Poor regioselectivity. | Optimize the reaction conditions, including the choice of Lewis acid and solvent, to favor the desired isomer.[4] Plan for a purification step to separate the isomers, such as fractional recrystallization or column chromatography.[5] |
| Polyacylation | The product is more reactive than the starting material. | This is less common in Friedel-Crafts acylation compared to alkylation, as the acyl group is deactivating. However, if observed, using a milder Lewis acid or shorter reaction times might help.[8] |
Quantitative Data on Side Reactions
The following table summarizes potential side products and their approximate yields based on literature for similar reactions. Specific quantitative data for the synthesis of this compound is limited in publicly available literature.
| Synthetic Route | Side Product | Typical Yield Range (%) | Conditions Favoring Formation | Mitigation Strategy |
| Grignard Reaction | Benzene (from quenching of Grignard) | Variable | Presence of moisture or protic solvents.[3] | Rigorous anhydrous conditions.[1] |
| 4,4'-Difluoro-2,2'-dimethylbiphenyl (Wurtz coupling product) | 5 - 15% | High concentration of aryl halide, higher reaction temperatures.[2] | Slow addition of aryl halide, lower reaction temperature. | |
| Friedel-Crafts Acylation (of m-fluorotoluene) | 2-Fluoro-4-methylacetophenone (para-isomer) | 20 - 30% | Thermodynamic control (higher temperatures).[5] | Kinetic control (lower temperatures), choice of Lewis acid.[9] |
| 4-Fluoro-2-methylacetophenone (ortho-isomer) | 70 - 80% | Kinetic control (lower temperatures).[5] | Optimization of reaction conditions.[9] |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
This protocol is a representative procedure based on general methods for Grignard carboxylation.
Materials:
-
Magnesium turnings
-
2-bromo-5-fluorotoluene
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO₂)
-
Hydrochloric acid (e.g., 6 M)
-
Iodine (crystal, as initiator)
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 2-bromo-5-fluorotoluene (1 equivalent) in anhydrous diethyl ether.
-
Add a small amount of the 2-bromo-5-fluorotoluene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has started, add the remaining 2-bromo-5-fluorotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution to room temperature.
-
In a separate large beaker, place a large excess of crushed dry ice.
-
Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
-
Work-up and Isolation:
-
Slowly add 6 M hydrochloric acid to the reaction mixture until the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water).
-
Protocol 2: Friedel-Crafts Acylation Route (Illustrative for a Precursor)
This is an illustrative protocol for a Friedel-Crafts acylation of m-fluorotoluene, which would produce a mixture of isomeric ketones that would require further steps to be converted to the desired benzoic acid.
Materials:
-
m-Fluorotoluene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrochloric acid (e.g., 3 M)
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Acylation:
-
In the dropping funnel, place a solution of acetyl chloride (1 equivalent) and m-fluorotoluene (1 equivalent) in anhydrous dichloromethane.
-
Add this solution dropwise to the stirred suspension of aluminum chloride over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting mixture of isomeric fluoro-methyl acetophenones would then need to be separated (e.g., by column chromatography) and the desired isomer oxidized to the carboxylic acid in a subsequent step.
-
Visualizations
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Logical workflow for troubleshooting common side reactions in the Grignard synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. brainly.com [brainly.com]
- 4. benchchem.com [benchchem.com]
- 5. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 6. byjus.com [byjus.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations | CoLab [colab.ws]
avoiding regioisomer formation in 5-Fluoro-2-methylbenzoic acid nitration
Welcome to the technical support center for the nitration of 5-fluoro-2-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding regioisomer formation and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected regioisomers in the nitration of this compound?
A1: The nitration of this compound can theoretically yield several regioisomers due to the competing directing effects of the three substituents on the benzene (B151609) ring:
-
-COOH (Carboxylic acid): A deactivating group that directs incoming electrophiles to the meta position.
-
-CH₃ (Methyl): An activating group that directs to the ortho and para positions.
-
-F (Fluoro): A deactivating group that directs to the ortho and para positions.
The primary regioisomers of concern are:
-
5-Fluoro-2-methyl-3-nitrobenzoic acid (Desired Product): Nitration at the position ortho to the methyl group and meta to the carboxylic acid and fluoro groups.
-
5-Fluoro-2-methyl-4-nitrobenzoic acid: Nitration at the position meta to the methyl group and ortho to the fluoro group.
-
5-Fluoro-2-methyl-6-nitrobenzoic acid: Nitration at the position ortho to the methyl group and ortho to the carboxylic acid group.
-
Dinitro derivatives: Over-nitration can lead to the formation of dinitrated products.
Q2: Why is the formation of a mixture of regioisomers a common problem?
A2: The formation of a mixture of regioisomers is a common issue because the directing effects of the substituents on this compound are not perfectly aligned to favor a single product. The activating methyl group strongly directs to its ortho and para positions, while the deactivating carboxylic acid and fluoro groups direct to their respective meta and para/ortho positions. This complex interplay of electronic and steric effects can lead to a mixture of products, particularly under conditions that are not optimized for regioselectivity. For instance, a previously reported method using a mixture of fuming nitric acid and concentrated sulfuric acid resulted in a 45.1% yield of a mixture of various regioisomers and by-products[1].
Q3: What is the most effective method to selectively synthesize 5-fluoro-2-methyl-3-nitrobenzoic acid?
A3: To selectively synthesize 5-fluoro-2-methyl-3-nitrobenzoic acid, it is crucial to use a nitrating system that enhances regioselectivity. A patented method with high yield and purity involves the use of fuming nitric acid and oleum (B3057394) (fuming sulfuric acid)[1]. This approach has been found to significantly increase the yield of the desired 3-nitro isomer while minimizing the formation of other regioisomers and dinitro derivatives[1].
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired 3-nitro isomer and a complex mixture of products. | The nitrating conditions are not selective enough. Standard conditions (e.g., concentrated H₂SO₄/HNO₃) can lead to a mixture of regioisomers[1]. | Optimize the nitrating agent: Switch to a more regioselective nitrating system, such as a mixture of fuming nitric acid and oleum[1]. Control the temperature: Maintain a low reaction temperature (e.g., -5 to 0 °C) to favor kinetic control and potentially increase the selectivity for the desired isomer. |
| Formation of significant amounts of dinitro byproducts. | The reaction conditions are too harsh, leading to over-nitration. This can be due to high temperatures, prolonged reaction times, or a high concentration of the nitrating agent. | Reduce reaction temperature: Perform the reaction at a lower temperature. Monitor the reaction closely: Use techniques like TLC or HPLC to monitor the consumption of the starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed. Adjust stoichiometry: Use a slight excess of the nitrating agent, but avoid a large excess. |
| Difficulty in separating the desired 3-nitro isomer from other regioisomers. | The regioisomers have similar physical properties, making separation by standard crystallization challenging. | Utilize advanced purification techniques: Consider column chromatography on silica (B1680970) gel for separation. The polarity differences between the isomers may be sufficient for effective separation. Derivatization: In some cases, converting the carboxylic acid to an ester may alter the physical properties of the isomers enough to facilitate separation by chromatography or crystallization. The methyl ester of 5-fluoro-2-methyl-3-nitrobenzoic acid has been successfully purified by silica gel chromatography[2]. |
| Inconsistent results between batches. | Variations in the quality and concentration of reagents (especially nitric acid and sulfuric acid/oleum). Poor control over reaction temperature and addition rates. | Use high-purity, standardized reagents: Ensure the concentration of the acids is known and consistent. Maintain strict control over reaction parameters: Use a well-controlled cooling bath and ensure slow, dropwise addition of the nitrating agent to maintain a consistent internal temperature. |
Experimental Protocols
Protocol 1: High-Regioselectivity Nitration using Fuming Nitric Acid and Oleum
This protocol is adapted from a patented method designed to maximize the yield of 5-fluoro-2-methyl-3-nitrobenzoic acid[1].
Reagents:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Oleum (20-30% SO₃)
-
Fuming Nitric Acid (>95%)
-
Ice
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve this compound in a mixture of concentrated sulfuric acid and oleum at a controlled temperature between -5 °C and 0 °C.
-
Slowly add fuming nitric acid dropwise to the solution while maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.
Protocol 2: Standard Nitration with Concentrated Acids
This protocol is a more conventional method that may result in a mixture of regioisomers but can be performed with more common laboratory reagents[2].
Reagents:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, add this compound portionwise to concentrated sulfuric acid at -5 to 0 °C.
-
Prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cold.
-
Add the cold nitrating mixture dropwise to the solution of the benzoic acid in sulfuric acid over a period of about 1.5 hours, maintaining the temperature at -5 to 0 °C.
-
After the addition is complete, stir the mixture at this temperature for an additional 2 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
The crude product will likely be a mixture of isomers and may require purification by column chromatography or recrystallization.
Data Presentation
| Nitrating System | Starting Material | Product(s) | Yield | Reference |
| Fuming HNO₃ / H₂SO₄ conc. | This compound | Mixture of regioisomers and by-products | 45.1% | [1] |
| Fuming HNO₃ / Oleum | This compound | 5-Fluoro-2-methyl-3-nitrobenzoic acid | High Yield and Purity | [1] |
| Conc. H₂SO₄ / Conc. HNO₃ | This compound | Crude 5-fluoro-2-methyl-3-nitrobenzoic acid (likely with isomers) | Not specified | [2] |
Visualizations
References
Technical Support Center: Optimizing Amidation Reactions for 5-Fluoro-2-methylbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the amidation of 5-Fluoro-2-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing an amidation reaction with this compound?
A1: The main challenges arise from the structure of the starting material. The ortho-methyl group can introduce steric hindrance, potentially slowing down the reaction rate.[1] Additionally, the fluorine atom is an electron-withdrawing group, which increases the acidity of the carboxylic acid but can also influence the reactivity of the aromatic ring.[2] Careful selection of coupling agents and reaction conditions is crucial to overcome these challenges.
Q2: Which coupling reagents are most effective for the amidation of this compound?
A2: For sterically hindered or electronically modified benzoic acids, uronium/phosphonium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[3][4] Carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (Hydroxybenzotriazole), are also a reliable choice.[3][5] The selection depends on the specific amine being used and the desired reaction kinetics.
Q3: Why is my amidation reaction showing low or no yield?
A3: Low yields in amidation reactions can be attributed to several factors:
-
Inefficient activation of the carboxylic acid: The chosen coupling reagent may not be suitable for this substituted benzoic acid.
-
Poor nucleophilicity of the amine: Sterically hindered or electron-deficient amines can be poor nucleophiles.
-
Formation of unreactive salts: Direct mixing of the carboxylic acid and amine can form an ammonium (B1175870) carboxylate salt that is unreactive under standard coupling conditions.
-
Hydrolysis of activated intermediates: The presence of water in the reaction can hydrolyze the activated carboxylic acid, preventing amide formation. It is critical to use anhydrous solvents and reagents.[6]
-
Suboptimal reaction conditions: Incorrect temperature, solvent, or base can significantly hinder the reaction.
Q4: How do the fluoro and methyl substituents on the benzoic acid affect the reaction?
A4: The fluorine atom, being electron-withdrawing, increases the acidity of the carboxylic acid proton, which can facilitate its activation.[2] The ortho-methyl group, however, can sterically hinder the approach of the coupling agent and the amine to the carboxylic acid group, potentially requiring longer reaction times or slightly elevated temperatures.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | - Ensure you are using a suitable coupling reagent like HATU or EDC/HOBt. - Use a slight excess (1.1-1.5 equivalents) of the coupling reagent.[3] - Confirm the purity and reactivity of the coupling reagent. |
| Poor nucleophilicity of the amine. | - For weakly nucleophilic amines, consider a more potent coupling reagent like HATU. - Increase the reaction temperature (e.g., to 40-60 °C) or prolong the reaction time. | |
| Presence of moisture. | - Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. - Handle hygroscopic reagents in a glove box or under an inert atmosphere. | |
| Multiple Spots on TLC (Side Products) | Formation of benzoic acid from hydrolysis of the activated ester. | - Strictly maintain anhydrous conditions. |
| Unreacted starting materials remain. | - Monitor the reaction progress by TLC or LC-MS to ensure completion before workup. - Increase the equivalents of the amine or coupling reagent if necessary. | |
| Side reaction with the coupling reagent. | - Follow the correct order of addition; typically, the carboxylic acid is pre-activated with the coupling reagent before adding the amine. | |
| Difficulty in Product Purification | Contamination with unreacted carboxylic acid. | - During workup, wash the organic layer with a mild aqueous base like saturated sodium bicarbonate solution to remove unreacted this compound.[6] |
| Contamination with unreacted amine. | - Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove excess basic amine.[3] | |
| Byproducts from the coupling reagent (e.g., DCU from DCC, or byproducts of HATU/HOBt). | - For carbodiimide (B86325) reactions, byproducts can often be removed by filtration if they are insoluble. - Purification by flash column chromatography is typically effective for removing soluble byproducts.[3] |
Data Presentation: Typical Reaction Conditions
The following table summarizes generally effective conditions for the amidation of substituted benzoic acids, which can be used as a starting point for optimizing the reaction of this compound. Yields are highly dependent on the specific amine used.
| Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp. (°C) | Typical Yield (%) |
| HATU | DIEA | DMF | 12-24 | RT | 70-95[3] |
| EDC, HOBt | DIEA | DMF/DCM | 12-24 | RT | 60-85[3] |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is generally robust for a wide range of primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, 1M HCl, saturated aqueous NaHCO₃, brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add DIEA (2.0-3.0 eq) to the reaction mixture.
-
Add HATU (1.1-1.5 eq) portion-wise while stirring at room temperature.[3]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method suitable for many amidation reactions.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
DCM, 1M HCl, saturated aqueous NaHCO₃, brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.2-1.5 eq) in anhydrous DCM or DMF, add DIEA (2.0-3.0 eq).[3]
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2-1.5 eq) portion-wise to the cooled solution.[3]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for amidation.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
troubleshooting low conversion rates in reactions with 5-Fluoro-2-methylbenzoic acid
Welcome to the technical support center for 5-Fluoro-2-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile building block. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features and potential challenges when working with this compound?
A1: this compound is a substituted aromatic carboxylic acid with three main sites of reactivity: the carboxylic acid group, the aromatic ring, and the methyl group. The primary challenges in reactions with this molecule often revolve around achieving high conversion rates and selectivity due to a combination of electronic and steric factors.
-
Carboxylic Acid Group (-COOH): This is the most reactive site for transformations like amide bond formation and esterification. The electronic effect of the fluorine atom can influence the acidity and reactivity of this group.
-
Aromatic Ring: The fluorine and methyl groups direct the regioselectivity of electrophilic aromatic substitution reactions. The ortho-methyl group can introduce steric hindrance, potentially lowering reaction rates and yields.
-
Methyl Group (-CH₃): While generally less reactive, the methyl group can be a site for oxidation or other transformations under specific conditions.
The presence of the ortho-methyl group to the carboxylic acid can sterically hinder the approach of reagents, leading to lower conversion rates in reactions such as amide coupling and esterification. Careful selection of reagents and optimization of reaction conditions are crucial for success.
Q2: I am observing a low conversion rate in the amide coupling reaction of this compound with a primary amine. What are the common causes and how can I improve the yield?
A2: Low conversion rates in amide coupling reactions with this compound are a frequent issue, often stemming from the steric hindrance imposed by the ortho-methyl group. Here are the common culprits and their solutions:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid needs to be activated to a more reactive species for the amine to attack effectively.
-
Solution: Employ a highly efficient coupling reagent. Uronium-based reagents like HATU or HBTU are often more effective for sterically hindered substrates than carbodiimides like EDC.[1] The choice of an appropriate additive, such as HOBt or OxymaPure when using carbodiimides, can also improve efficiency by forming a more stable and reactive activated ester.[2]
-
-
Steric Hindrance: The methyl group at the 2-position can physically block the approach of the amine to the activated carboxylic acid.
-
Solution: Increase the reaction temperature to provide more energy for the molecules to overcome the activation barrier. Prolonging the reaction time can also lead to higher conversion. Using a less sterically hindered amine, if the experimental design allows, can also be beneficial.
-
-
Inappropriate Base: The choice and amount of base are critical for neutralizing acidic byproducts and ensuring the amine is sufficiently nucleophilic.
-
Solution: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) to avoid side reactions. Ensure the base is anhydrous and used in the correct stoichiometric amount (typically 2-3 equivalents).
-
-
Poor Solvent Choice: The solvent can significantly impact the solubility of reagents and the reaction rate.
-
Solution: Anhydrous polar aprotic solvents like DMF or NMP are generally good choices for amide coupling reactions. Ensure the solvent is of high purity and free of water.
-
Q3: My Fischer esterification of this compound with methanol (B129727) is sluggish and gives a poor yield. What can I do to optimize this reaction?
A3: Fischer esterification is an equilibrium-limited reaction, and the steric hindrance from the ortho-methyl group in this compound can further slow down the reaction rate.[3] Here’s how to address these issues:
-
Shifting the Equilibrium: The forward reaction needs to be favored to achieve high conversion.
-
Solution: Use a large excess of the alcohol (methanol in this case), which can also serve as the solvent.[4] Actively remove the water formed during the reaction using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
-
Insufficient Catalysis: The reaction requires a strong acid catalyst to proceed at a reasonable rate.
-
Suboptimal Temperature and Reaction Time: Higher temperatures are generally required to overcome the activation energy, especially with sterically hindered substrates.
-
Solution: Ensure the reaction is heated to reflux and monitor the progress over a sufficient period. For methyl esters, this typically means refluxing at the boiling point of methanol. Prolonging the reaction time can lead to higher yields.
-
Q4: I am attempting a Suzuki-Miyaura coupling with a derivative of this compound and observing low yields. What are the critical parameters to consider?
A4: Suzuki-Miyaura coupling reactions are sensitive to several factors, and low yields with substrates derived from this compound can be due to catalyst, ligand, base, or solvent issues.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine (B1218219) ligand is crucial, especially for sterically hindered or electronically challenging substrates.
-
Solution: For ortho-substituted aryl halides, bulky and electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), often give good results.[5] Ensure you are using an active Pd(0) source or a pre-catalyst that readily forms the active species.
-
-
Base Selection: The base plays a critical role in the transmetalation step of the catalytic cycle.
-
Solution: The choice of base depends on the specific substrates and solvent. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The solubility and strength of the base are important considerations.
-
-
Solvent System: The solvent must be able to dissolve the various components of the reaction and be compatible with the catalyst system.
-
Solution: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is often used to facilitate the dissolution of both the organic and inorganic reagents.[6] Ensure the solvent is thoroughly degassed to prevent oxidation and deactivation of the palladium catalyst.
-
-
Reaction Temperature: The temperature needs to be high enough to promote the reaction but not so high that it leads to catalyst decomposition or side reactions.
-
Solution: A typical starting point is 80-100 °C. The optimal temperature should be determined experimentally for your specific substrate combination.
-
Troubleshooting Guides
Low Conversion in Amide Coupling Reactions
| Potential Cause | Possible Solution | Expected Outcome |
| Incomplete Carboxylic Acid Activation | Use a more potent coupling reagent like HATU or HBTU. Ensure all reagents and solvents are anhydrous. | Increased formation of the activated ester, leading to higher amide yield. |
| Steric Hindrance | Increase the reaction temperature (e.g., from room temperature to 50-80 °C). Prolong the reaction time (e.g., from 12h to 24h). | Overcomes the activation energy barrier, allowing for more successful coupling. |
| Suboptimal Base | Use a non-nucleophilic, sterically hindered base like DIPEA. Ensure the base is anhydrous and used in 2-3 equivalents. | Minimizes side reactions and ensures the amine is sufficiently nucleophilic. |
| Poor Reagent Solubility | Use a suitable polar aprotic solvent like anhydrous DMF or NMP. | Ensures all reactants are in solution and available to react. |
Low Yield in Fischer Esterification
| Potential Cause | Possible Solution | Expected Outcome |
| Equilibrium Limitation | Use a large excess of the alcohol (e.g., 10-20 equivalents) as the solvent. Remove water using a Dean-Stark trap or molecular sieves. | Shifts the reaction equilibrium towards the product side, increasing the yield. |
| Insufficient Catalysis | Use a catalytic amount of a strong acid like concentrated H₂SO₄ or p-TsOH. | Accelerates the rate of both the forward and reverse reactions, allowing equilibrium to be reached faster. |
| Low Reaction Temperature | Heat the reaction mixture to a steady reflux. | Provides sufficient energy to overcome the activation barrier, increasing the reaction rate. |
| Premature Work-up | Monitor the reaction by TLC or GC until the starting material is consumed. | Ensures the reaction has reached completion before quenching. |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol is a general guideline for the amide coupling of this compound with a primary amine using HATU as the coupling reagent.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and dissolve it in anhydrous DMF.
-
Add the primary amine to the solution, followed by DIPEA.
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Fischer Esterification with Methanol
This protocol describes a typical Fischer esterification of this compound using methanol and an acid catalyst.
Materials:
-
This compound (1.0 eq)
-
Anhydrous methanol (serves as reactant and solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Heat the mixture to reflux and maintain the temperature for 4-12 hours.
-
Monitor the reaction progress by TLC, observing the disappearance of the starting carboxylic acid.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water.
-
Carefully neutralize the remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
The crude product can be purified by distillation or column chromatography if necessary.[7][8]
Visualizations
Caption: Troubleshooting logic for low conversion in amide coupling.
Caption: Experimental workflow for Fischer esterification.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. studylib.net [studylib.net]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 7. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 5-Fluoro-2-methylbenzoic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 5-Fluoro-2-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The two primary routes for industrial-scale synthesis are the Grignard reaction and ortho-lithiation.
-
Grignard Reaction: This route typically involves reacting a halo-substituted precursor, such as 2-bromo-5-fluorotoluene (B1266450), with magnesium metal to form a Grignard reagent.[1] This reagent is then carbonated using solid carbon dioxide (dry ice) or CO2 gas, followed by an acidic workup to yield the final product.[2][3]
-
Ortho-lithiation: This method uses a strong organolithium base, like n-butyllithium (n-BuLi), to selectively remove a proton from the position ortho to the methyl group on a fluorotoluene starting material.[1][4] The resulting aryllithium species is then quenched with carbon dioxide. This method often requires cryogenic temperatures (-78 °C).[1]
Q2: What are the major safety concerns when scaling up the Grignard synthesis route?
A2: Scaling up Grignard reactions presents significant safety hazards. The reaction is highly exothermic, which can lead to a runaway reaction if not properly controlled.[5][6] A primary challenge is the initiation phase; if the reaction does not start promptly, the unreacted alkyl halide can accumulate, leading to a violent and uncontrolled reaction once initiation does occur.[5] Additionally, the magnesium metal must be handled carefully, and strictly anhydrous (dry) and inert conditions are necessary, as Grignard reagents react vigorously with water.[2][6]
Q3: Why are cryogenic temperatures often required for the ortho-lithiation route, and what are the scale-up implications?
A3: Cryogenic temperatures (e.g., -78 °C) are necessary to control the reactivity of the highly basic organolithium reagents and to prevent side reactions.[1] Low temperatures help ensure the selective deprotonation at the desired position and prevent the degradation of the thermally unstable aryllithium intermediate. For scale-up, maintaining such low temperatures in large industrial reactors is a major engineering and economic challenge, requiring significant investment in specialized cooling equipment and energy.[1]
Q4: How is the final product typically purified on a large scale?
A4: After the reaction work-up, which involves quenching the reaction and separating the aqueous and organic layers, the crude this compound is often purified by recrystallization from a suitable solvent, such as toluene (B28343).[1] This process effectively removes most impurities, including unreacted starting materials and byproducts like biphenyl (B1667301) derivatives formed during Grignard synthesis.[1][2]
Troubleshooting Guide
Problem 1: Grignard Reaction Fails to Initiate
Q: My large-scale Grignard reaction with 2-bromo-5-fluorotoluene is not starting. What are the potential causes and solutions?
A: Failure to initiate is a common and dangerous issue in scaling up Grignard reactions.[5] The primary causes are typically related to the quality of reagents and the reaction environment.
Potential Causes:
-
Presence of Moisture: Water in the solvent, on the glassware, or on the surface of the magnesium will quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.[2]
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[7]
-
Poor Quality Alkyl Halide: The 2-bromo-5-fluorotoluene may contain inhibitors or impurities.
Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (like THF or diethyl ether). Dry all glassware and reactors thoroughly in an oven and cool under an inert atmosphere (Nitrogen or Argon).
-
Activate Magnesium: The magnesium turnings can be activated in situ using methods like sonication, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane (B42909) to etch the surface.[7]
-
Use a Small Portion for Initiation: Add only a small fraction (e.g., 5-10%) of the total alkyl halide solution to the magnesium first.[5] Wait for visual cues of initiation (e.g., bubbling, gentle reflux, temperature increase) before beginning the slow, controlled addition of the remaining halide. In-situ monitoring with FTIR can definitively confirm initiation by showing the consumption of the alkyl halide.[5]
Problem 2: Low Yield and Formation of Biphenyl Impurity
Q: My Grignard synthesis is resulting in a low yield of the desired carboxylic acid and a significant amount of a biphenyl byproduct. How can I improve this?
A: This issue points towards a side reaction known as Wurtz coupling, where the Grignard reagent reacts with the unreacted alkyl halide.[2][8]
Potential Causes:
-
High Local Concentration of Alkyl Halide: Adding the alkyl halide too quickly can create localized areas of high concentration, favoring the coupling side reaction.
-
High Reaction Temperature: Elevated temperatures can increase the rate of byproduct formation.
Solutions:
-
Slow, Controlled Addition: Add the alkyl halide solution dropwise to the magnesium suspension at a rate that maintains a steady, controllable reaction temperature.
-
Maintain Optimal Temperature: Use an external cooling bath to keep the reaction at a gentle reflux. Avoid excessive heating.
-
Use a Continuous Process: For very large scales, transitioning to a continuous flow reactor can significantly reduce Wurtz coupling by ensuring low, steady-state concentrations of reagents.[8]
Problem 3: Isomeric Impurities in Ortho-lithiation Synthesis
Q: The this compound produced via ortho-lithiation is contaminated with other isomers. What is causing this lack of selectivity?
A: The formation of isomeric impurities suggests that the lithiation is not occurring exclusively at the desired position (C6, ortho to the methyl group).
Potential Causes:
-
Incorrect Temperature Control: Allowing the temperature to rise above the optimal -78 °C can lead to a loss of regioselectivity or rearrangement of the lithiated intermediate.[1]
-
Choice of Base/Solvent: The choice of organolithium base and solvent system is crucial for directing the lithiation. For some substrates, a less nucleophilic base like Lithium diisopropylamide (LDA) may be required to prevent side reactions.[4][9]
-
Competing Directing Effects: The fluorine atom also has a directing effect. While the methyl group is generally a stronger ortho-director in this system, deviations from ideal conditions can allow lithiation at other positions.[9]
Solutions:
-
Strict Temperature Control: Ensure the reactor is capable of maintaining a stable cryogenic temperature throughout the addition of the organolithium reagent and before the CO2 quench.
-
Optimize Reagents: Experiment with different alkyllithium bases (e.g., n-BuLi vs. s-BuLi) or lithium amides (LDA, LTMP) and solvent systems (e.g., THF vs. diethyl ether) on a smaller scale to find the most selective conditions.[4]
-
Controlled Quench: Ensure the carbon dioxide is introduced rapidly and efficiently to trap the desired aryllithium species before it has a chance to react in other ways.
Quantitative Data Summary
The following table presents representative data comparing laboratory and pilot-scale production via the Grignard synthesis route, highlighting common scale-up challenges.
| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) | Key Scale-Up Considerations |
| Starting Material (2-bromo-5-fluorotoluene) | ~100 g | ~10 kg | Purity and moisture content become more critical. |
| Solvent (Anhydrous THF) | ~500 mL | ~50 L | Solvent drying and handling at this volume is a major operational step. |
| Reaction Temperature | 25-40 °C (gentle reflux) | 30-50 °C | Heat removal is a primary challenge; requires efficient reactor jacketing and cooling systems to prevent runaway reactions.[6] |
| Addition Time | 30-60 minutes | 4-8 hours | Slow addition is critical to control exotherm and minimize byproduct formation.[5] |
| Typical Yield | 80-90% | 70-85% | Yields often decrease slightly on scale-up due to transfer losses and less ideal mixing. |
| Purity (before recrystallization) | 90-95% | 85-92% | Increased potential for byproduct formation (Wurtz coupling).[2][8] |
| Purity (after recrystallization) | >99% | >99% | Recrystallization becomes a more complex unit operation requiring large vessels and filtration equipment.[1] |
Experimental Protocols
Protocol 1: Pilot-Scale Grignard Synthesis of this compound
Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by qualified personnel with appropriate safety reviews and engineering controls in place.
1. Reactor Preparation:
-
A 100 L glass-lined reactor equipped with a mechanical stirrer, condenser, nitrogen/argon inlet, and temperature probe is thoroughly cleaned and dried.
-
The reactor is rendered inert by purging with dry nitrogen for several hours.
2. Grignard Reagent Formation:
-
Charge the reactor with magnesium turnings (1.1 equivalents).
-
Add approximately 10% of the total required anhydrous THF.
-
Add a small iodine crystal to activate the magnesium.
-
Prepare a solution of 2-bromo-5-fluorotoluene (1.0 equivalent) in the remaining anhydrous THF.
-
Add ~5% of the 2-bromo-5-fluorotoluene solution to the reactor to initiate the reaction. Monitor for a temperature increase to confirm initiation.
-
Once initiated, slowly add the rest of the 2-bromo-5-fluorotoluene solution over 4-8 hours, maintaining the internal temperature at a gentle reflux (40-50 °C) using external cooling.
-
After the addition is complete, stir the mixture for an additional 1-2 hours to ensure complete conversion.
3. Carbonation:
-
Cool the reactor contents to 0-5 °C.
-
Slowly bubble dry CO2 gas through the Grignard reagent solution with vigorous stirring. Alternatively, crush solid CO2 (dry ice) into a powder and add it in portions, ensuring the temperature does not exceed 15 °C. This step is also exothermic.
-
Continue CO2 addition until the exotherm ceases.
4. Work-up and Isolation:
-
Slowly and carefully quench the reaction by adding aqueous hydrochloric acid (e.g., 2M HCl) while maintaining cooling. Be prepared for gas evolution from any unreacted magnesium.[7]
-
Adjust the pH to ~1-2 to ensure the carboxylic acid is fully protonated.
-
Transfer the mixture to a separation vessel. Separate the organic (THF) layer.
-
Extract the aqueous layer with a suitable solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic solution under reduced pressure to yield the crude solid product.
5. Purification:
-
Recrystallize the crude solid from a suitable solvent like toluene to obtain pure this compound (>99% purity).[1]
Visualizations
Experimental Workflow
Caption: General workflow for the Grignard synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common scale-up issues.
References
- 1. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 7. mason.gmu.edu [mason.gmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
Technical Support Center: Managing Impurities in 5-Fluoro-2-methylbenzoic Acid Derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective management of impurities in 5-Fluoro-2-methylbenzoic acid and its derivatives. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and analytical data to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of this compound derivatives?
A1: Impurities can arise from several sources throughout the synthetic process. The most common include:
-
Starting Materials: Residual starting materials, such as 4-fluoro-2-nitrotoluene (B1294404) or 2-bromo-4-fluorotoluene, can be carried through the synthesis.
-
Isomeric Impurities: During aromatic substitution reactions, small amounts of other positional isomers may form. For instance, in the fluorination of 2-methylbenzoic acid, trace amounts of 3-fluoro or 4-fluoro isomers might be generated.
-
Reaction Byproducts: Incomplete reactions or side reactions can lead to byproducts. For example, in the oxidation of 5-fluoro-2-methylbenzaldehyde, the corresponding alcohol may be present as an impurity if the oxidation is incomplete.
-
Reagents and Solvents: Impurities from reagents and solvents can be incorporated into the final product.
-
Degradation Products: The final compound may degrade under certain storage conditions (e.g., light, heat, or air exposure), leading to the formation of impurities.
Q2: How can I best store this compound to minimize degradation?
A2: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1] The container should be well-sealed to prevent exposure to moisture and air.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) can further minimize oxidative degradation.
Q3: What are the key analytical techniques for identifying and quantifying impurities in this compound derivatives?
A3: A variety of analytical methods can be employed for impurity analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for separating and quantifying impurities.[2] For structural elucidation of unknown impurities, Mass Spectrometry (MS), particularly when coupled with HPLC (LC-MS), is highly effective.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after a derivatization step.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for identifying the structure of impurities, especially when they can be isolated.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound derivatives.
Problem 1: My final product of this compound shows a persistent discoloration (e.g., yellow or brown tint).
-
Potential Cause: The discoloration is likely due to the presence of trace amounts of colored byproducts, often arising from side reactions or degradation. Azo compounds, if a diazotization route is used, can be a source of color.[6] Oxidation of trace phenolic impurities can also lead to colored species.
-
Troubleshooting Steps:
-
Charcoal Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the product to crystallize.
-
Recrystallization: Perform a careful recrystallization using a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography over silica (B1680970) gel can be employed to separate the colored impurities.
-
Problem 2: I am observing a lower than expected yield in my synthesis of a this compound derivative.
-
Potential Cause: Low yields can result from incomplete reactions, side reactions, or loss of product during workup and purification.[6]
-
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to ensure it has gone to completion.
-
Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents.
-
Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and catalyst loading.
-
Workup Procedure: Be mindful of the product's solubility during aqueous workup. Adjust the pH to minimize solubility in the aqueous layer before extraction. Multiple extractions with an organic solvent can improve recovery.
-
Problem 3: My NMR spectrum shows unexpected peaks that I suspect are isomeric impurities.
-
Potential Cause: The presence of isomeric impurities is a common issue, especially in electrophilic aromatic substitution reactions.[6]
-
Troubleshooting Steps:
-
2D NMR: Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to help in the structural elucidation of the impurities.
-
Reference Standards: If available, compare the NMR spectrum of your product with that of authentic reference standards of the suspected isomers.
-
Purification: Isomeric impurities can be challenging to separate. Fractional crystallization or preparative HPLC may be necessary.
-
Data Presentation
The following tables summarize key quantitative data related to the analysis of fluorobenzoic acid impurities.
Table 1: Analytical Methods for Fluorobenzoic Acid (FBA) Detection
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Key Advantages |
| HPLC-UV | Aqueous | 5-10 µg/mL[2] | Simple, robust, and widely available. |
| LC-MS/MS | Groundwater | 1 µg/L[3] | High sensitivity and selectivity. |
| UHPLC-MS/MS | Oil Well Water | 0.05-50 ppb[7] | Rapid analysis time and excellent separation. |
| GC-MS (with SPE) | Reservoir Water | 6-44 ng/L[5] | Ultra-trace level detection. |
Experimental Protocols
Protocol 1: General Procedure for Impurity Analysis by HPLC
This protocol outlines a general method for the analysis of impurities in a sample of this compound.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water) to obtain a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over 20-30 minutes to elute more non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample and record the chromatogram. The main peak corresponds to this compound. Any other peaks are potential impurities. The area of each impurity peak can be used to estimate its concentration relative to the main peak.
Protocol 2: Purification of this compound by Recrystallization
This protocol provides a general procedure for the purification of this compound from common impurities.
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixture of ethanol (B145695) and water is often a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution at its boiling point for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystals of the purified product should form. The cooling process can be completed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them in a vacuum oven.
Mandatory Visualizations
Caption: Workflow for Synthesis, Analysis, and Purification.
Caption: Logical Flow for Impurity Troubleshooting.
References
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. s4science.at [s4science.at]
Technical Support Center: Catalyst Selection for Reactions Involving 5-Fluoro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guides and frequently asked questions (FAQs) to assist you in selecting the appropriate catalysts for chemical transformations involving 5-Fluoro-2-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: Which factors are most critical when selecting a catalyst for reactions with this compound?
A: The primary factors depend on the type of transformation you are planning:
-
Reactions at the Carboxyl Group (e.g., Amidation, Esterification): The main considerations are activating the carboxylic acid without requiring conditions that lead to unwanted side reactions on the aromatic ring. Standard peptide coupling agents or Lewis acid catalysts are often employed.
-
Reactions on the Aromatic Ring (e.g., Cross-Coupling, C-H Activation): The carboxylic acid group can be problematic as it can deprotonate and coordinate to the metal center, potentially inhibiting catalysis. For many cross-coupling reactions, it is advisable to first protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester)[1][2]. For C-H activation, the carboxylic acid can serve as an effective directing group[2][3][4].
Q2: What are the recommended catalysts for forming an amide bond with this compound?
A: For amide bond formation, standard peptide coupling reagents are highly effective. The most common choices include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Used with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), HATU is very efficient, even with sterically hindered amines[5][6].
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with Hydroxybenzotriazole): This is another robust and widely used combination for activating the carboxylic acid[5].
Q3: Can I perform a Suzuki-Miyaura coupling directly on a halogenated derivative of this compound, or is a protecting group necessary?
A: While some direct couplings on benzoic acids are possible, they can be low-yielding due to catalyst inhibition and potential decarboxylation at high temperatures[7][8]. The most reliable and high-yielding strategy is to first convert the carboxylic acid to a methyl or ethyl ester. This protects the acid functionality and improves solubility in common organic solvents. The ester of a brominated derivative of this compound is an excellent substrate for Suzuki coupling[9][10].
Q4: What type of catalyst system is recommended for the Suzuki-Miyaura coupling of a brominated 5-Fluoro-2-methylbenzoate ester?
A: A palladium-based catalyst system is standard. For aryl bromides, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd(PPh₃)₄ with a suitable phosphine (B1218219) ligand is effective. Modern, highly active systems often use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a base like K₃PO₄ in a solvent mixture such as dioxane/water[11][12][13].
Q5: Is it possible to perform a directed C-H functionalization on this compound?
A: Yes, the carboxylic acid is an excellent directing group for ortho C-H functionalization. Iridium-based catalysts, such as [Cp*IrCl₂]₂, are particularly effective for directing reactions like methylation and amination to the C6 position (ortho to the carboxyl group)[1][2][3]. This approach avoids the need for pre-halogenating the substrate.
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
| Possible Cause | Troubleshooting Steps & Solutions | Expected Outcome |
| Incomplete Activation of Carboxylic Acid | Ensure coupling reagents (HATU, EDC) are fresh and anhydrous. Use a slight excess (1.1-1.5 equivalents) of the coupling agent. Allow sufficient activation time (15-30 min) before adding the amine[5][6]. | Increased conversion to the desired amide product. |
| Poor Nucleophilicity of the Amine | Use a non-nucleophilic base like DIPEA or triethylamine (B128534) (2-3 equivalents) to deprotonate the amine salt (if applicable) and neutralize acids formed during the reaction[5]. Consider increasing the reaction temperature or prolonging the reaction time. | Improved reaction rate and higher yield. |
| Steric Hindrance | The ortho-methyl group on the benzoic acid can cause steric hindrance. Use a highly efficient coupling reagent like HATU, which is known to work well with hindered substrates. | Overcomes steric barriers, leading to better yields. |
| Difficult Purification | After the reaction, perform an acidic workup (e.g., wash with 1M HCl) to remove excess amine and basic byproducts. A basic wash (e.g., sat. NaHCO₃) can remove unreacted carboxylic acid. | Isolation of a purer product, which may improve the final reported yield. |
Issue 2: Failure or Low Yield in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
| Possible Cause | Troubleshooting Steps & Solutions | Expected Outcome |
| Catalyst Inhibition by Free Carboxylic Acid | Protect the carboxylic acid as a methyl or ethyl ester prior to the coupling reaction. This is the most common solution for improving yields and reaction reliability[1][2]. | Prevents catalyst deactivation and allows the reaction to proceed efficiently. |
| Inefficient Catalyst System | Screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. For aryl bromides, bulky electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often superior[12]. Ensure the catalyst and ligand are handled under an inert atmosphere. | Identification of an optimal catalyst/ligand pair for the specific substrate, leading to higher yields. |
| Incorrect Base or Solvent | The choice of base and solvent is crucial. For Suzuki coupling, K₃PO₄ or Cs₂CO₃ in dioxane/water is a robust system[12][13]. For Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required[14]. | Improved reaction kinetics and product yield. |
| Hydrodehalogenation Side Reaction | This byproduct occurs when the aryl halide is reduced instead of coupled. Ensure anhydrous reaction conditions, as water can be a hydrogen source[8]. Using a less reactive base or a different ligand can sometimes mitigate this issue. | Minimized formation of the undesired reduced arene and increased yield of the cross-coupled product. |
| Decarboxylation | At high temperatures (>120 °C), decarboxylation of the benzoic acid can occur, especially with copper or silver catalysts[7]. If direct coupling is attempted, keep the reaction temperature as low as possible. Protecting as an ester also prevents this side reaction. | Preservation of the carboxyl functionality in the final product. |
Quantitative Data Summary
The following tables summarize catalyst systems and conditions for key reactions. Note that for cross-coupling, data is provided for the more reactive methyl ester derivative.
Table 1: Amide Coupling of this compound
| Amine | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Primary/Secondary Amine | HATU (1.2 eq) | DIPEA (3.0 eq) | DMF | RT | 2-12 | >85% (Typical)[15] |
| Primary/Secondary Amine | EDC (1.5 eq) / HOBt (1.5 eq) | DIPEA (3.0 eq) | DCM | RT | 12-24 | >80% (Typical)[5] |
Table 2: Suzuki-Miyaura Coupling of Methyl 4-bromo-5-fluoro-2-methylbenzoate
| Boronic Acid | Pd-Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | High (Typical)[12] |
| Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | Dioxane/H₂O | 90-100 | Moderate-Good[13] |
Table 3: Buchwald-Hartwig Amination of Methyl 4-bromo-5-fluoro-2-methylbenzoate
| Amine | Pd-Precatalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
|---|
| Primary/Secondary Amine | Pd₂(dba)₃ (1-2) | BINAP or XPhos (2-4) | NaOtBu (1.5) | Toluene | 80-110 | Good-Excellent[14][16] |
Detailed Experimental Protocols
Protocol 1: HATU-Mediated Amidation
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.2 M).
-
Add the desired amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq)[15].
-
Add HATU (1.2 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (B1210297) and water.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Brominated Ester Derivative
Note: This protocol assumes the starting material is a brominated derivative, e.g., Methyl 4-bromo-5-fluoro-2-methylbenzoate.
-
To a flame-dried Schlenk flask, add the bromo-ester (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq)[12].
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add this to the Schlenk flask.
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Add degassed 1,4-dioxane (B91453) and water (e.g., 4:1 v/v, to make the solution ~0.1 M) via syringe[13].
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Iridium-Catalyzed C-H Functionalization (Ortho-Methylation)
-
To a vial, add this compound (1.0 eq), [Cp*IrCl₂]₂ (2.5 mol%), and AgTFA (silver trifluoroacetate, 20 mol%)[3][4].
-
Add the methylating agent, such as methylboronic acid or KMeBF₃ (potassium methyltrifluoroborate), (3.0 eq).
-
Add a suitable solvent, such as dichloroethane (DCE).
-
Seal the vial and heat to 80-100 °C for 12-24 hours.
-
Cool the reaction, filter through a pad of celite to remove metal residues, and concentrate the filtrate.
-
Purify the residue by column chromatography to isolate the C6-methylated product.
Visualization of Workflows and Pathways
Caption: Catalyst selection workflow for this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. Iridium-catalyzed C-H methylation and d 3-methylation of benzoic acids with application to late-stage functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iridium-catalyzed C−H methylation and d3-methylation of benzoic acids with application to late-stage functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 7. Cross-Coupling Reaction Guide [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. Page loading... [wap.guidechem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 5-Fluoro-2-methylbenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 5-Fluoro-2-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity sites of this compound and how do solvents influence them?
A1: this compound has three primary reactive sites: the carboxylic acid group, the aromatic ring, and the C-F bond. Solvents play a crucial role in modulating the reactivity of these sites.
-
Carboxylic Acid Group (-COOH): This is the most reactive site, readily undergoing reactions like esterification and amide bond formation.[1] Polar aprotic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM) are commonly used for these transformations.[2] The choice of solvent can influence the reaction rate and equilibrium position. For instance, in Fischer esterification, using an excess of the alcohol as the solvent can drive the reaction to completion.
-
Aromatic Ring: The fluorine and methyl groups influence the regioselectivity of electrophilic aromatic substitution reactions. The solvent can affect the activity of the electrophile and the stability of reaction intermediates.
-
Carbon-Fluorine Bond (C-F): The C-F bond is generally strong and less reactive. However, under specific conditions, such as nucleophilic aromatic substitution, its reactivity can be influenced by the solvent's polarity and ability to stabilize charged intermediates.
Q2: How does the solubility of this compound in different solvents affect reaction outcomes?
A2: Poor solubility of reactants is a common reason for low reaction yields. This compound, a crystalline solid, has varying solubility in organic solvents. It is generally soluble in polar aprotic solvents like DMF and THF, and less soluble in non-polar solvents like hexanes. If the starting material or a key intermediate has limited solubility in the chosen solvent, the reaction may be slow or incomplete. In such cases, screening a range of solvents or using a co-solvent system to improve solubility is recommended.[3]
Q3: Which solvents are preferred for amide coupling reactions with this compound?
A3: The choice of solvent for amide coupling reactions is highly dependent on the coupling agent used.
-
With coupling agents like HATU or EDC: Polar aprotic solvents such as DMF are frequently employed.[2]
-
When forming an acyl chloride intermediate: A non-polar aprotic solvent like dichloromethane (DCM) is often used.[2]
-
General considerations: The solvent should be anhydrous, as water can hydrolyze the activated carboxylic acid intermediate and reduce the yield.
Q4: What are the common challenges and side reactions encountered when working with this compound, and how can solvent choice mitigate them?
A4: A common side reaction, particularly at elevated temperatures, is decarboxylation.[3] The choice of a solvent with a suitable boiling point can help control the reaction temperature and minimize this unwanted reaction. Another challenge can be the formation of byproducts that are difficult to separate from the desired product due to similar polarities.[3] Strategic solvent selection for the reaction and subsequent workup (e.g., for liquid-liquid extraction or recrystallization) is crucial for isolating a pure product.
Troubleshooting Guides
Low Yield in Amide Coupling Reactions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete activation of the carboxylic acid | - Ensure the use of a reliable and fresh coupling agent (e.g., HATU, EDC/HOBt).- Use anhydrous solvents and reagents to prevent hydrolysis of the activated intermediate.[4] | Increased conversion to the desired amide product. |
| Poor solubility of reactants | - Screen different polar aprotic solvents (e.g., DMF, THF, acetonitrile).- Consider using a co-solvent system to enhance solubility.[3] | A homogeneous reaction mixture and improved reaction rate. |
| Side reaction with other functional groups | - If other reactive groups are present, consider a protection strategy.- Optimize reaction temperature; higher temperatures might favor side reactions. | Minimized byproduct formation and increased yield of the target amide. |
| Difficult purification | - After the reaction, perform an acidic and/or basic wash to remove unreacted starting materials and coupling agent byproducts.- For solid products, attempt recrystallization from a suitable solvent or solvent mixture.[4] | Isolation of a purer product, which may improve the apparent yield. |
Incomplete Esterification Reaction
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Equilibrium limitation (Fischer esterification) | - Use a large excess of the alcohol, which also acts as the solvent, to drive the equilibrium towards the product.- Remove water as it forms, for example, by using a Dean-Stark apparatus. | Higher conversion to the ester. |
| Insufficient catalysis | - Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid) is used. | Increased reaction rate. |
| Low reaction temperature | - Ensure the reaction is heated to a suitable temperature (e.g., reflux) and monitored for completion by TLC or GC. | Faster reaction time and improved yield. |
| Hydrolysis of the product during workup | - Thoroughly neutralize the acid catalyst with a base wash (e.g., saturated sodium bicarbonate solution) before extraction. | Prevention of product loss due to hydrolysis. |
Quantitative Data
Table 1: Illustrative Yields for Amide Coupling of this compound with Benzylamine
| Solvent | Coupling Reagent | Base | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| DMF | HATU | DIPEA | 25 | 12 | 85-95 |
| THF | EDC/HOBt | NMM | 25 | 16 | 70-80 |
| DCM | Acyl Chloride | Et₃N | 0 to 25 | 4 | 75-85 |
| Acetonitrile | T3P | Pyridine | 50 | 12 | 65-75 |
Table 2: Illustrative Conversion for Esterification of this compound with Methanol
| Solvent | Catalyst | Temperature (°C) | Time (h) | Illustrative Conversion (%) |
| Methanol (excess) | H₂SO₄ (cat.) | 65 (reflux) | 6 | >95 |
| Toluene | H₂SO₄ (cat.) | 110 (reflux) | 12 | 80-90 |
| Dioxane | Amberlyst-15 | 80 | 24 | 70-80 |
Experimental Protocols
General Protocol for Investigating Solvent Effects on Amide Coupling
This protocol outlines a general procedure for screening different solvents in an amide coupling reaction.
1. Materials:
-
This compound
-
Amine of choice
-
Coupling agent (e.g., HATU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvents to be tested (e.g., DMF, THF, DCM, Acetonitrile)
-
Reaction vials with stir bars
-
Standard workup and purification reagents
2. Procedure:
-
In separate, dry reaction vials under an inert atmosphere, dissolve this compound (1.0 eq) in each of the anhydrous solvents to be tested.
-
To each vial, add the amine (1.1 eq) followed by the non-nucleophilic base (2.0 eq).
-
Add the coupling agent (1.2 eq) to each vial while stirring.
-
Stir all reactions at room temperature and monitor their progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
Upon completion, or after a fixed time point, quench the reactions with water.
-
Perform a standard aqueous workup (e.g., extraction with ethyl acetate, washing with aqueous acid and base).
-
Dry the organic layers, concentrate, and analyze the crude product by ¹H NMR or LC-MS to determine the relative conversion/yield in each solvent.
-
Purify the products by column chromatography.
Visualizations
While there is no specific signaling pathway directly involving this compound, its derivatives, such as benzamides, are known to be inhibitors of various enzymes. For instance, some benzamide (B126) derivatives act as HIV-1 integrase inhibitors.[5] The following diagram illustrates a simplified workflow for the synthesis of such a derivative, highlighting the key role of the amide coupling reaction.
References
preventing dinitro derivative formation in 5-Fluoro-2-methylbenzoic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the nitration of 5-Fluoro-2-methylbenzoic acid. The primary focus is on preventing the formation of undesired dinitro derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge during the nitration of this compound?
A1: A principal challenge is controlling the selectivity of the reaction to favor the formation of the desired mono-nitro product (5-Fluoro-2-methyl-3-nitrobenzoic acid) while minimizing the over-nitration that leads to the formation of dinitro derivatives.[1][2][3]
Q2: Why is the formation of dinitro derivatives a concern?
A2: The formation of dinitro byproducts reduces the yield of the desired mononitrated product and introduces impurities that can be difficult and costly to separate from the final product. This is particularly critical in pharmaceutical synthesis where high purity is essential.
Q3: What are the key reaction parameters to control to prevent dinitration?
A3: The most critical parameters to control are reaction temperature, reaction time, and the choice and concentration of the nitrating agent.[1][3][4] Careful management of these factors is essential for selective mononitration.
Q4: What is the recommended temperature for the nitration of this compound?
A4: To minimize the formation of dinitro derivatives, the reaction should be carried out at low temperatures, typically between -10°C and 0°C.[1][5][6] Higher temperatures significantly increase the rate of dinitration.[2][3]
Q5: How does the choice of nitrating agent affect the reaction outcome?
A5: The composition of the nitrating mixture is crucial. A mixture of fuming nitric acid and oleum (B3057394) in concentrated sulfuric acid has been shown to increase the yield of the desired product while keeping the formation of the dinitro derivative below 0.5%.[1] Using anhydrous conditions can also improve the purity of the mononitro product.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of dinitro derivatives detected. | Reaction temperature was too high. | Maintain a strict temperature range of -10°C to 0°C throughout the addition of the nitrating agent and the subsequent stirring period.[1][5][6] |
| Prolonged reaction time. | Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) and quench the reaction as soon as the starting material is consumed. A typical reaction time is around 1 to 2 hours.[1][5] | |
| Incorrect nitrating agent composition. | Use a carefully prepared nitrating mixture. For enhanced selectivity, consider using fuming nitric acid in a mixture of concentrated sulfuric acid and oleum.[1] | |
| Low yield of the desired mononitro product. | Incomplete reaction. | Ensure the reaction is stirred efficiently at the recommended low temperature until the starting material is fully consumed. |
| Formation of other regioisomers. | While the primary product is 5-Fluoro-2-methyl-3-nitrobenzoic acid, other isomers can form. The use of oleum and fuming nitric acid can improve regioselectivity.[1] | |
| Loss of product during workup. | During the quenching step, pour the reaction mixture slowly into ice water with vigorous stirring to ensure efficient precipitation of the product.[5] | |
| Formation of a tar-like substance. | The reaction may be too vigorous or the temperature too high, leading to decomposition. | Ensure slow, dropwise addition of the nitrating agent while maintaining a consistently low temperature.[8] |
Experimental Protocol: Selective Mononitration of this compound
This protocol is adapted from established procedures and is designed to favor the formation of 5-Fluoro-2-methyl-3-nitrobenzoic acid while minimizing dinitro byproducts.[1][5]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃) or a mixture of concentrated HNO₃ and H₂SO₄
-
Oleum (optional, for improved selectivity)[1]
-
Ice
-
Water
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel equipped with a stirrer and a thermometer, add concentrated sulfuric acid.
-
Cool the sulfuric acid to a temperature between -5°C and 0°C using an ice-salt bath.
-
Slowly add this compound portion-wise to the cooled sulfuric acid, ensuring the temperature does not rise above 0°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (or concentrated nitric acid) to a small amount of concentrated sulfuric acid, while keeping this mixture cooled.
-
Add the nitrating mixture dropwise to the solution of this compound over a period of approximately 1.5 hours.[5] Maintain the reaction temperature strictly between -5°C and 0°C during the addition.
-
After the addition is complete, continue to stir the reaction mixture at this temperature for an additional 2 hours.[5]
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
The solid precipitate that forms is the crude 5-Fluoro-2-methyl-3-nitrobenzoic acid.
-
Collect the precipitate by filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization or other chromatographic techniques if necessary.
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the formation of the dinitro derivative.
| Nitrating Agent | Temperature | Reaction Time | Dinitro Derivative Content | Reference |
| Conc. HNO₃ in Conc. H₂SO₄ | -5 to 0°C | 2 hours | Not specified, but implied to be minimized | [5] |
| Fuming HNO₃ and Oleum in Conc. H₂SO₄ | 0°C | 1 hour | < 0.5% | [1] |
| Fuming HNO₃ and Conc. H₂SO₄ | Not specified | Not specified | Can lead to a mixture of regioisomers and by-products | [1] |
| Higher Temperatures (>15°C) | Not specified | Not specified | Increased formation of dinitro derivatives | [2][3] |
Reaction Pathway and Control
Caption: Logical flow for controlling product formation in the nitration of this compound.
References
- 1. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
- 2. ns1.apeoc.org.br [ns1.apeoc.org.br]
- 3. fvs.com.py [fvs.com.py]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]
- 6. US5756831A - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. stmarys-ca.edu [stmarys-ca.edu]
work-up procedures for reactions containing 5-Fluoro-2-methylbenzoic acid
Welcome to the technical support center for 5-Fluoro-2-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on work-up procedures for reactions containing this versatile building block. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that are important for work-up procedures?
A1: Understanding the physicochemical properties of this compound is crucial for designing effective work-up and purification strategies. Key properties are summarized in the table below.
| Property | Value | Implication for Work-up |
| Molecular Weight | 154.14 g/mol | Standard for a small organic molecule. |
| Appearance | White to light yellow crystalline solid | The solid nature allows for isolation by filtration if it precipitates. |
| Melting Point | 130-132 °C | A sharp melting point can indicate high purity after isolation. |
| pKa (estimated) | ~3.8 - 4.1 | As a moderately strong acid, it will be deprotonated by weak bases like sodium bicarbonate, which is key for acidic-basic extraction. |
| Solubility | See Table 2 | Solubility in various organic solvents and water dictates the choice of extraction and recrystallization solvents. |
Q2: How do I effectively separate this compound from a neutral organic compound after a reaction?
A2: An acid-base extraction is the most effective method. By washing the organic layer with a mild aqueous base, such as sodium bicarbonate solution, the acidic this compound will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. The neutral organic compound will remain in the organic layer. The acidic product can then be recovered by acidifying the aqueous layer to precipitate the this compound, which can then be collected by filtration or extracted back into an organic solvent.
Q3: What are some common impurities I might encounter, and how can I remove them?
A3: Common impurities include unreacted starting materials, byproducts from side reactions, and residual catalysts.
-
Unreacted Starting Materials: These can often be removed by chromatography or recrystallization. If the starting material has different acidic/basic properties, an acid-base extraction can be effective.
-
Byproducts: The removal method will depend on the nature of the byproduct. Column chromatography is a general and effective method for separating compounds with different polarities.
-
Catalysts: Many catalysts can be removed by aqueous washes. For example, acid or base catalysts can be neutralized and washed away. Some metal catalysts may require specific work-up procedures, such as washing with a chelating agent solution (e.g., aqueous ammonium (B1175870) chloride for copper salts).
Troubleshooting Guides
This guide addresses specific issues you may encounter during the work-up of reactions involving this compound.
Problem 1: Low recovery of this compound after acid-base extraction.
| Possible Cause | Suggested Solution |
| Incomplete protonation/deprotonation | Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) during the base wash and sufficiently acidic (pH < 2) during the acidification step. Use a pH meter or pH paper to verify. |
| Product is partially soluble in water | If the product precipitates upon acidification, cool the solution in an ice bath to minimize its solubility in water before filtration. Wash the collected solid with a minimal amount of cold water. If extracting the product back into an organic layer, perform multiple extractions with a fresh portion of solvent. |
| Emulsion formation during extraction | To break an emulsion, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent (e.g., methanol (B129727) if using dichloromethane). Gentle swirling instead of vigorous shaking can also help prevent emulsion formation. |
Problem 2: The isolated this compound is impure.
| Possible Cause | Suggested Solution |
| Inefficient extraction | Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to ensure complete transfer of the compound between phases. |
| Co-precipitation of impurities | If impurities precipitate along with your product upon acidification, consider purifying the crude product by recrystallization from a suitable solvent or by column chromatography. |
| Contamination from drying agent | Ensure the drying agent is completely removed by filtration before concentrating the organic solution. If the product is a solid, washing the filtered solid with a non-polar solvent in which the impurities are soluble can be effective. |
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 33184-16-6 | [1][2] |
| Molecular Formula | C₈H₇FO₂ | [3][4] |
| Molecular Weight | 154.14 g/mol | [3][5] |
| Melting Point | 130-132 °C | [2] |
| Boiling Point | 262.1 °C at 760 mmHg | [3] |
| Density | 1.258 g/cm³ | [3] |
| pKa (estimated) | ~3.9 (based on 2-methylbenzoic acid) | [6][7][8][9] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| Water | Sparingly soluble | Solubility increases significantly in basic aqueous solutions due to salt formation. |
| Methanol | Soluble | A good solvent for reactions and may be used for recrystallization. |
| Ethanol | Soluble | Similar to methanol, a good choice for dissolving the acid. |
| Ethyl Acetate (B1210297) | Soluble | A common solvent for extraction. |
| Dichloromethane | Soluble | A common solvent for extraction. |
| Tetrahydrofuran (THF) | Soluble | Often used as a reaction solvent. |
| Acetone | Soluble | A polar aprotic solvent in which the acid is soluble. |
| Hexane/Heptane | Insoluble | Useful as an anti-solvent for precipitation or for washing to remove non-polar impurities. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction Work-up
This protocol is suitable for isolating this compound from a reaction mixture containing neutral byproducts.
-
Quench the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water or a dilute acid).
-
Dilute with Organic Solvent: Dilute the reaction mixture with an immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Base Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel gently at first, venting frequently to release any evolved CO₂ gas. Separate the aqueous layer. Repeat the wash if necessary until no more gas evolves.
-
Combine Aqueous Layers: Combine all the aqueous layers containing the sodium 5-fluoro-2-methylbenzoate (B14791519) salt.
-
Acidify: Cool the combined aqueous layers in an ice bath and slowly add a concentrated acid (e.g., HCl) with stirring until the pH is below 2. The this compound should precipitate as a white solid.
-
Isolate the Product:
-
By Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water and dry under vacuum.
-
By Extraction: Alternatively, extract the acidified aqueous layer with several portions of an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the product.
-
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography.
Protocol 2: Work-up for Esterification Reaction (Fischer Esterification)
This protocol is for the work-up of a reaction where this compound is esterified with an alcohol using an acid catalyst (e.g., H₂SO₄).
-
Cool and Dilute: Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Water Wash: Transfer to a separatory funnel and wash with water to remove the excess alcohol and some of the acid catalyst.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid catalyst and any unreacted this compound.[10]
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual water and aid in phase separation.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the ester by distillation or column chromatography.
Protocol 3: Work-up for Amidation Reaction
This protocol is for the work-up of a reaction where this compound is coupled with an amine using a coupling agent (e.g., DCC, EDC).
-
Filter (if applicable): If a solid byproduct is formed (e.g., DCU from DCC), filter the reaction mixture and wash the solid with the reaction solvent.
-
Dilute: Dilute the filtrate with an organic solvent such as ethyl acetate.
-
Acid Wash: Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl) to remove any unreacted amine and basic byproducts.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted this compound.
-
Brine Wash: Wash the organic layer with brine.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purification: Purify the amide by recrystallization or column chromatography.
Visualizations
Caption: Workflow for a typical acid-base extraction.
Caption: Troubleshooting logic for low product yield.
References
- 1. ossila.com [ossila.com]
- 2. 5-氟-2-甲基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound CAS 33184-16-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 33184-16-6|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog [evergreensinochem.com]
- 7. What is the pKa value of 2 - Methylbenzoic Acid? - Blog [evergreensinochem.com]
- 8. Showing Compound 2-Methylbenzoic acid (FDB098186) - FooDB [foodb.ca]
- 9. sharadpra.wordpress.com [sharadpra.wordpress.com]
- 10. scienceready.com.au [scienceready.com.au]
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-Fluoro-2-methylbenzoic Acid and Other Fluorobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into benzoic acid derivatives is a common strategy in medicinal chemistry to modulate physicochemical properties such as acidity (pKa), lipophilicity, and metabolic stability. Understanding the relative reactivity of these fluorinated analogues is crucial for predicting their behavior in chemical reactions and biological systems. This guide provides a comparative analysis of the reactivity of 5-Fluoro-2-methylbenzoic acid against other fluorobenzoic acid isomers, supported by experimental data.
Factors Influencing Reactivity
The reactivity of substituted benzoic acids is primarily governed by the electronic effects of the substituents on the aromatic ring. These effects influence the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon, which are key determinants in reactions such as esterification and amide bond formation. The two main electronic effects at play are:
-
Inductive Effect (-I): Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect, which pulls electron density away from the aromatic ring and the carboxylic acid group. This effect stabilizes the carboxylate anion, thereby increasing the acidity of the benzoic acid.
-
Mesomeric Effect (+M) or Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic π-system. This electron-donating effect is most pronounced when the fluorine is at the ortho or para position relative to the carboxylic acid.
In addition to these electronic effects, the ortho-effect can also significantly influence reactivity. Substituents at the ortho position can cause steric hindrance, forcing the carboxylic acid group out of the plane of the benzene (B151609) ring. This can disrupt resonance and affect the acidity and reactivity in ways not solely predicted by electronic effects.
Acidity Comparison: pKa Values
The acid dissociation constant (pKa) is a quantitative measure of the acidity of a compound. A lower pKa value indicates a stronger acid. The table below summarizes the pKa values for several fluorobenzoic acid isomers.
| Compound | pKa |
| Benzoic Acid | 4.20 |
| 2-Fluorobenzoic Acid | 3.27 |
| 3-Fluorobenzoic Acid | 3.86 |
| 4-Fluorobenzoic Acid | 4.14 |
| 2,6-Difluorobenzoic Acid | 2.13 |
| 3,5-Difluorobenzoic Acid | 3.37 |
| This compound | ~3.7-3.9 (Estimated) |
Note: An experimental pKa value for this compound was not found in the surveyed literature. The estimated value is based on the combined electronic effects of the fluoro and methyl substituents. The ortho-methyl group is electron-donating, which would be expected to decrease acidity (increase pKa) compared to 2-fluorobenzoic acid, while the meta-fluoro group is electron-withdrawing, increasing acidity.
Reactivity in Esterification
The rate of esterification is a good indicator of the electrophilicity of the carbonyl carbon. A study on the kinetics of the acid-catalyzed esterification of substituted benzoic acids with methanol (B129727) provides the following velocity constants (k) at 25°C.
| Compound | Velocity Constant (k) x 104 (L mol-1 s-1) |
| Benzoic Acid | 2.26 |
| 2-Fluorobenzoic Acid | 3.10 |
| 3-Fluorobenzoic Acid | 3.65 |
| 4-Fluorobenzoic Acid | 2.15 |
From this data, it is evident that the position of the fluorine substituent significantly influences the rate of esterification. The meta- and ortho-fluoro isomers exhibit faster reaction rates than benzoic acid, consistent with the electron-withdrawing nature of fluorine increasing the electrophilicity of the carbonyl carbon. The para-fluoro isomer shows a slightly slower rate, which may be attributed to the interplay of the inductive and resonance effects.
Based on the electronic effects of its substituents, this compound's reactivity in esterification is expected to be influenced by the electron-withdrawing fluoro group at the meta-position and the electron-donating and sterically hindering methyl group at the ortho-position. The meta-fluoro group would increase reactivity, while the ortho-methyl group would likely decrease it due to both steric hindrance and its electron-donating nature.
Experimental Protocols
Potentiometric Titration for pKa Determination
This method can be used to experimentally determine the pKa of a given fluorobenzoic acid.
Materials:
-
Fluorobenzoic acid sample
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution
-
Deionized water
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh a sample of the fluorobenzoic acid and dissolve it in a known volume of deionized water.
-
Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Begin stirring the solution at a moderate, constant speed.
-
Add the standardized NaOH solution from the burette in small, precise increments.
-
Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration until the pH has risen significantly, indicating that the equivalence point has been passed.
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized.
Fischer Esterification for Reactivity Comparison
This protocol can be used to compare the relative rates of esterification of different fluorobenzoic acids.
Materials:
-
Fluorobenzoic acid isomers (e.g., this compound, 2-fluorobenzoic acid, etc.)
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Round-bottom flasks
-
Reflux condensers
-
Heating mantles or oil baths
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for analysis
Procedure:
-
In separate round-bottom flasks, place equimolar amounts of each fluorobenzoic acid isomer.
-
To each flask, add a large excess of anhydrous methanol to serve as both the reactant and the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid to each flask.
-
Attach reflux condensers to the flasks and heat the mixtures to reflux using a heating mantle or oil bath. Ensure the temperature is consistent across all reactions.
-
At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot by adding a small amount of a weak base (e.g., sodium bicarbonate solution).
-
Analyze the composition of each aliquot using GC-MS or HPLC to determine the concentration of the ester product.
-
Plot the concentration of the ester product versus time for each fluorobenzoic acid isomer. The initial slope of these curves will be proportional to the initial reaction rate, allowing for a direct comparison of reactivity.
Visualizations
Caption: Electronic effects of substituents on benzoic acid reactivity.
Unlocking Potent Anticancer Activity: A Comparative Guide to 5-Fluoro-2-methylbenzoic Acid Derivatives
For researchers, scientists, and drug development professionals, 5-Fluoro-2-methylbenzoic acid serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential, particularly in the realm of oncology. This guide provides a comparative analysis of the biological activity of a series of 3-arylisoquinolinone derivatives synthesized from this compound, highlighting their potent antiproliferative effects against various cancer cell lines.
This guide focuses on a series of 3-arylisoquinolinone derivatives whose synthesis originates from this compound. These derivatives have been shown to exhibit potent antiproliferative activity by interfering with microtubule polymerization, a critical target in cancer therapy.[1][2][3]
Quantitative Comparison of Antiproliferative Activity
A study by Elhemely et al. (2022) synthesized a series of 3-arylisoquinolinones from this compound and evaluated their ability to inhibit the growth of several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the sulforhodamine B (SRB) assay. The results demonstrate that specific substitutions on the aryl ring of the isoquinolinone scaffold lead to dramatically enhanced anticancer activity.[2][4][5]
Notably, compounds with meta-substituted phenyl rings displayed significantly higher potency compared to their para-substituted counterparts.[2][4][5] For instance, the meta-methoxy substituted compound 6 exhibited IC50 values in the nanomolar range across multiple cell lines, whereas the corresponding para-methoxy substituted compound 7 was largely inactive.[2][4]
Below is a summary of the IC50 values for key derivatives against a panel of cancer cell lines.
| Compound Number | R1 | R2 | MCF-7 (Breast) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | SNU423 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| 2 | 6-F | m-F | 0.40 ± 0.04 | 0.11 ± 0.01 | 0.23 ± 0.02 | 0.17 ± 0.01 | 0.15 ± 0.01 | 0.07 ± 0.01 |
| 3 | 6-F | p-F | >50 | >50 | >50 | >50 | >50 | >50 |
| 4 | 7-F | m-F | 0.35 ± 0.03 | 0.12 ± 0.01 | 0.20 ± 0.02 | 0.15 ± 0.01 | 0.14 ± 0.01 | 0.06 ± 0.01 |
| 5 | 7-F | p-F | >50 | >50 | >50 | >50 | >50 | >50 |
| 6 | 7-F | m-OMe | 0.68 ± 0.13 | 0.21 ± 0.05 | 3.03 ± 0.61 | 0.60 ± 0.06 | 0.38 ± 0.02 | 0.19 ± 0.01 |
| 7 | 7-F | p-OMe | >50 | - | - | - | - | - |
| 8 | 7-F | p-F | >50 | - | - | - | - | - |
Data extracted from Elhemely et al., J. Med. Chem. 2022, 65, 6, 4783–4797.[2][4]
Experimental Protocols
Synthesis of 3-Arylisoquinolinone Derivatives
The synthesis of the 3-arylisoquinolinone derivatives from this compound involves a multi-step process.[1][2]
-
Amide Formation: this compound is first converted to its corresponding acid chloride using thionyl chloride. This is followed by a reaction with diethylamine (B46881) to form the N,N-diethylamide intermediate.[2]
-
Directed ortho-Metalation and Cyclization: The crucial step involves a directed ortho-metalation of the amide intermediate. A strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is used to deprotonate the methyl group, forming a lithiated intermediate. This intermediate then reacts with a substituted benzonitrile. Subsequent intramolecular cyclization yields the final 3-arylisoquinolinone product.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Anticancer Potential: A Comparative Guide to 5-Fluoro-2-methylbenzoic Acid Analogs
For researchers and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and specificity is a continuous endeavor. This guide provides a comprehensive comparison of a series of 3-arylisoquinolinone analogs derived from 5-fluoro-2-methylbenzoic acid, highlighting their structure-activity relationships (SAR) and potential as microtubule-targeting anticancer agents. The presented data, drawn from peer-reviewed studies, underscores the critical impact of subtle structural modifications on cytotoxic potency.
A recent study published in the Journal of Medicinal Chemistry systematically investigated a series of 3-arylisoquinolinones synthesized from this compound. The research revealed that the substitution pattern on the 3-aryl ring dramatically influences the antiproliferative activity of these compounds across a panel of human cancer cell lines. Specifically, meta-substituted analogs demonstrated significantly greater potency, in some cases up to 700-fold, compared to their para-substituted counterparts.[1][2]
Comparative Antiproliferative Activity
The in vitro cytotoxic activity of the this compound analogs was evaluated against a panel of six human cancer cell lines: MCF-7 and MDA-MB-231 (breast), HepG2 and SNU423 (liver), A549 (lung), and HCT116 (colon). The half-maximal inhibitory concentration (IC50) values, determined by the Sulforhodamine B (SRB) assay after 96 hours of treatment, are summarized in the table below.
| Compound ID | R (Position) | MCF-7 | MDA-MB-231 | HepG2 | SNU423 | A549 | HCT116 |
| 2 | m-OCH3 | 0.8±0.1 | 0.6±0.1 | 0.5±0.1 | 0.6±0.1 | 0.7±0.1 | 0.6±0.1 |
| 3 | p-OCH3 | >50 | >50 | >50 | >50 | >50 | >50 |
| 4 | m-F | 0.6±0.1 | 0.5±0.1 | 0.4±0.0 | 0.4±0.0 | 0.5±0.1 | 0.4±0.0 |
| 5 | p-F | >50 | >50 | >50 | >50 | >50 | >50 |
| 6 | m-F | 0.7±0.1 | 0.5±0.1 | 0.5±0.1 | 0.5±0.1 | 0.6±0.1 | 0.5±0.1 |
| 7 | p-F | >50 | >50 | >50 | >50 | >50 | >50 |
| 8 | p-F | >50 | >50 | >50 | >50 | >50 | >50 |
Data sourced from Elhemely, M. A., et al. (2022). J. Med. Chem.[1][3][4] Compounds 2, 4, and 6 are derived from this compound. Compounds 3, 5, 7, and 8 are their corresponding para-isomers.
The data clearly illustrates that analogs with a methoxy (B1213986) (-OCH3) or fluoro (-F) substituent at the meta-position of the 3-aryl ring (compounds 2 , 4 , and 6 ) exhibit potent antiproliferative activity with IC50 values in the sub-micromolar range. In stark contrast, the corresponding para-substituted analogs (compounds 3 , 5 , 7 , and 8 ) were largely inactive, with IC50 values exceeding 50 µM.[1][3] This dramatic difference highlights a critical structure-activity relationship where the meta-substitution is crucial for cytotoxicity.
Mechanism of Action: Microtubule Destabilization and Apoptosis
Further mechanistic studies revealed that the potent meta-substituted analog, 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one (compound 4 ), exerts its anticancer effects by targeting microtubule dynamics. This compound was found to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[2]
The proposed mechanism involves the binding of the meta-substituted 3-arylisoquinolinones to the colchicine-binding site of tubulin. This interaction disrupts the formation of the mitotic spindle, a necessary structure for the separation of chromosomes during mitosis. The sustained mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, leading to programmed cell death.[2][5]
Below are diagrams illustrating the experimental workflow for evaluating these compounds and the signaling pathway they modulate.
Experimental Protocols
Sulforhodamine B (SRB) Assay for Antiproliferative Activity
This assay determines cell density based on the measurement of cellular protein content.
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 3-arylisoquinolinone analogs for 96 hours.
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Add Tris base solution to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to untreated controls. Determine the IC50 value from the dose-response curve.[1]
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
-
Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer on ice. Prepare stock solutions of test compounds, positive controls (e.g., Nocodazole for inhibition, Paclitaxel for enhancement), and a vehicle control.
-
Assay Setup: In a pre-warmed 96-well plate, add the test compounds or controls.
-
Initiation of Polymerization: Add the ice-cold tubulin solution containing GTP to each well to initiate polymerization.
-
Fluorescence Monitoring: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity over time at an excitation of 360 nm and emission of 450 nm. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. The percentage of inhibition is calculated by comparing the area under the curve of the treated samples to the vehicle control.[6][7]
Conclusion
The structure-activity relationship studies of 3-arylisoquinolinones derived from this compound reveal a critical dependency on the substituent position for their potent anticancer activity. The significantly higher cytotoxicity of meta-substituted analogs compared to their para-counterparts underscores the importance of precise structural design in drug discovery. These findings identify the meta-substituted 3-arylisoquinolinone scaffold as a promising framework for the development of novel microtubule-destabilizing agents for cancer therapy. Further optimization of this scaffold could lead to the discovery of clinical candidates with improved therapeutic indices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 5-Fluoro-2-methylbenzoic Acid
This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Fluoro-2-methylbenzoic acid with alternative analytical techniques. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to aid in method selection and validation.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this analyte is crucial for quality control and pharmacokinetic studies. While numerous analytical methods can be employed, HPLC with UV detection remains a robust and widely accessible technique for routine analysis. This guide outlines a proposed HPLC method and compares its performance characteristics with Gas Chromatography-Mass Spectrometry (GC-MS), another powerful analytical tool.
Proposed HPLC Method and Alternative
A reversed-phase HPLC (RP-HPLC) method is proposed for the quantification of this compound. This method is cost-effective, highly reproducible, and suitable for quality control laboratories. For comparative purposes, a Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented, which offers higher sensitivity and selectivity, particularly for trace-level analysis in complex matrices.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the analyte's volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |
| Linearity Range | 0.1 - 100 µg/mL (Correlation Coefficient, r² > 0.999) | Wide dynamic range, capable of trace-level analysis. |
| Precision (%RSD) | < 2% (Repeatability), < 5% (Intermediate Precision) | Typically < 15% |
| Accuracy (% Recovery) | 98 - 102% | 80 - 120%[1] |
| Limit of Detection (LOD) | Method dependent, typically in the low ng/mL range. | Can be as low as the ppt/ppb range with pre-concentration.[2] |
| Limit of Quantitation (LOQ) | Method dependent, typically in the mid-to-high ng/mL range. | Can be as low as the low ng/L range with pre-concentration.[2] |
| Sample Preparation | Simple dissolution in a suitable solvent. | Often requires derivatization to increase volatility. Solid-Phase Extraction (SPE) may be needed for trace analysis.[1][3] |
| Analysis Time | Typically 5-15 minutes per sample. | Can be longer due to sample preparation and chromatographic run times. |
| Advantages | Robust, reliable, and widely available. Suitable for routine quality control. | High sensitivity and selectivity, allowing for trace-level quantification and identification in complex matrices.[1] |
| Limitations | May have lower sensitivity compared to GC-MS. | Requires the analyte to be volatile or amenable to derivatization.[1] |
Experimental Protocols
Detailed methodologies for the proposed HPLC method validation are provided below. These protocols are based on established methods for benzoic acid derivatives and fluorinated compounds.[4][5][6][7]
1. Proposed HPLC Method Parameters
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:0.1% Orthophosphoric acid in Water (55:45 v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C[4] |
| Injection Volume | 20 µL[4] |
| UV Detection Wavelength | 240 nm[4] |
| Run Time | ~10 minutes |
2. Preparation of Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound. Dissolve the sample in a suitable solvent (e.g., mobile phase) in a volumetric flask. Sonicate to ensure complete dissolution, and then dilute to the mark. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC System Suitability
Before sample analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting a standard solution (e.g., 10 µg/mL) multiple times (typically five or six injections).
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
4. Method Validation Parameters
The following parameters should be assessed to validate the analytical method according to ICH guidelines.[8][9][10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of at least five concentrations across the desired range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. It is assessed by performing the analysis on a minimum of six replicate samples at 100% of the test concentration. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or with different equipment. The RSD should be ≤ 5.0%.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is typically determined based on a signal-to-noise ratio of 3:1.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is typically determined based on a signal-to-noise ratio of 10:1.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Visualizations
To better understand the logical flow of the analytical method validation process, the following diagrams are provided.
Caption: Workflow for the validation of the proposed HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. s4science.at [s4science.at]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. helixchrom.com [helixchrom.com]
- 6. thaiscience.info [thaiscience.info]
- 7. researchgate.net [researchgate.net]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scielo.br [scielo.br]
Comparative Analysis of Catalysts for Reactions of 5-Fluoro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic systems for chemical transformations involving 5-Fluoro-2-methylbenzoic acid, a key building block in the synthesis of pharmaceuticals and other functional materials. The focus is on providing objective performance comparisons based on experimental data for two primary reaction types: Amide Bond Formation and C-H Activation/Annulation .
Executive Summary
The reactivity of this compound can be effectively harnessed through several catalytic strategies. For amide bond formation, a critical reaction in medicinal chemistry, options range from boronic acid and phosphonium (B103445) salt-based organocatalysis to enzymatic methods using lipases. For C-H activation and subsequent annulation to form complex heterocyclic structures like phthalides, bimetallic systems involving iridium and copper have proven effective. The choice of catalyst will depend on the desired product, required reaction conditions, and considerations of green chemistry principles.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of different catalysts for key reactions of this compound.
| Reaction Type | Catalyst System | Amine/Coupling Partner | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Amide Bond Formation | 5-Methoxy-2-iodophenylboronic acid (MIBA) | Benzylamine | Fluorobenzene (B45895) | RT | 18 | ~90 (estimated) | [1][2] |
| HATU / DIPEA | General Primary/Secondary Amines | DMF | RT | 1-4 | >85 | [3][4][5][6][7] | |
| Novozym 435 (Immobilized Candida antarctica lipase (B570770) B) | Various Amines | tert-Amyl-alcohol | 40 | 32 | High (general) | [8][9][10] | |
| C-H Activation / Annulation | [IrCp*Cl₂]₂ / Cu(OAc)₂·H₂O | Acetone (B3395972) | 1,2-Dichloroethane (B1671644) (DCE) | 100 | 24 | 92 | [11] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the catalytic processes.
Experimental Protocols
Iridium/Copper-Catalyzed Oxidative C-H/O-H Annulation
This protocol is adapted from the work of Wang et al. for the synthesis of phthalide derivatives.[11]
Reaction: Synthesis of 6-Fluoro-3,3-dimethylisobenzofuran-1(3H)-one
-
Materials:
-
This compound (0.2 mmol, 1.0 equiv)
-
[IrCp*Cl₂]₂ (0.005 mmol, 2.5 mol%)
-
Cu(OAc)₂·H₂O (0.4 mmol, 2.0 equiv)
-
AgOAc (0.4 mmol, 2.0 equiv)
-
Acetone (2.0 mL)
-
1,2-Dichloroethane (DCE) (1.0 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, [IrCp*Cl₂]₂, Cu(OAc)₂·H₂O, and AgOAc.
-
Evacuate and backfill the tube with nitrogen three times.
-
Add 1,2-dichloroethane and acetone via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate (B1210297).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired phthalide.
-
Boronic Acid-Catalyzed Direct Amidation
This is a representative protocol for the direct dehydrative coupling of a carboxylic acid and an amine using an ortho-iodo arylboronic acid catalyst, noted for its high activity at room temperature.[1][2]
-
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Benzylamine (0.55 mmol, 1.1 equiv)
-
5-Methoxy-2-iodophenylboronic acid (MIBA) (0.05 mmol, 10 mol%)
-
Activated 4 Å molecular sieves (250 mg)
-
Anhydrous fluorobenzene (1.0 mL)
-
-
Procedure:
-
To a flame-dried vial containing a magnetic stir bar, add the activated 4 Å molecular sieves and MIBA catalyst.
-
Add the anhydrous fluorobenzene, followed by this compound and benzylamine.
-
Seal the vial and stir the mixture vigorously at room temperature for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter to remove the molecular sieves.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
HATU-Mediated Amide Coupling
HATU is a highly efficient coupling reagent for amide bond formation, widely used in peptide synthesis and medicinal chemistry. This protocol is a general procedure adaptable for this compound.[3][4][5][6][7]
-
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.
-
Add HATU to the solution, followed by DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench with water and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting amide by flash column chromatography.
-
Biocatalytic Amidation using Immobilized Lipase
This protocol outlines a general procedure for the enzymatic synthesis of amides using Novozym 435, an immobilized form of Candida antarctica lipase B. This method is particularly attractive from a green chemistry perspective.[8][9][10]
-
Materials:
-
This compound (or its methyl/ethyl ester) (1.0 equiv)
-
Amine (1.5 equiv)
-
Novozym 435 (15 wt% of total substrate mass)
-
tert-Amyl-alcohol (or another suitable organic solvent)
-
-
Procedure:
-
To a vial, add this compound (or its ester), the amine, and the solvent.
-
Add Novozym 435 to the mixture.
-
Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 40-60 °C).
-
Monitor the conversion over time (e.g., 24-48 hours) by taking aliquots and analyzing them by GC or HPLC.
-
Upon reaching desired conversion, filter off the immobilized enzyme. The enzyme can be washed with solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product, if necessary, by column chromatography.
-
References
- 1. Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect [organic-chemistry.org]
- 2. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 10. US20240229089A1 - A process for enzymatic synthesis of amides from amines and carboxylic acids or esters - Google Patents [patents.google.com]
- 11. ossila.com [ossila.com]
A Comparative Analysis of 5-Fluoro-2-methylbenzoic Acid-Derived Anticancer Agents and Standard Chemotherapeutics
In the landscape of oncological research, the pursuit of novel therapeutic agents with enhanced efficacy and selectivity is a primary objective. This guide provides a detailed comparison of the anticancer properties of a promising molecule derived from a fluorinated benzoic acid scaffold, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), against the well-established chemotherapeutic drug, Doxorubicin. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms of action, cytotoxic activities, and the experimental protocols used for their evaluation.
Comparative Anticancer Activity
The in vitro cytotoxic effects of 5F 203 and Doxorubicin have been assessed across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit 50% of cell growth, are summarized below. It is important to note that IC50 values can differ between studies due to variations in experimental conditions such as incubation time and assay methodology. The data presented here is a synthesis of reported values.[1]
| Cell Line | Cancer Type | 5F 203 (IC50) | Doxorubicin (IC50) |
| MCF-7 | Breast Adenocarcinoma | ~5 nM | 8306 nM, 2.5 µM |
| MDA-MB-231 | Breast Adenocarcinoma | Resistant (>50 µM) | 6602 nM |
| MKN-45 | Gastric Carcinoma | ≤ 0.09 µM | Not Reported |
| AGS | Gastric Carcinoma | ≤ 0.09 µM | Not Reported |
Mechanisms of Action: A Tale of Two Pathways
The anticancer mechanisms of 5F 203 and Doxorubicin are fundamentally different, presenting distinct therapeutic strategies and the potential for synergistic combination therapies.
5F 203: Bioactivation via the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The anticancer activity of 5F 203 is dependent on its bioactivation within susceptible cancer cells. This process is initiated by the binding of 5F 203 to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] This binding event triggers a signaling cascade that is crucial for the compound's cytotoxic effects.[1]
Doxorubicin: A Multi-faceted Assault on DNA
Doxorubicin is a well-established cytotoxic agent that exerts its anticancer effects through multiple mechanisms, primarily by targeting the DNA of rapidly dividing cells.[1] Its primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, leading to double-strand breaks in the DNA.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause damage to cellular components, including DNA, proteins, and lipids.
Experimental Protocols
To validate and compare the anticancer activity of compounds like 5F 203 and Doxorubicin, a variety of standardized in vitro assays are utilized. A foundational method is the MTT cell viability assay.
MTT Cell Viability Assay
This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the test compound (e.g., 5F 203) and the standard drug (e.g., Doxorubicin). Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2 to 4 hours.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value for each compound.
Conclusion
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) represents a novel class of anticancer agents with a distinct mechanism of action that relies on tumor-specific bioactivation via the AhR signaling pathway.[1] This selectivity for certain cancer cell types, particularly some breast and gastric cancers, contrasts with the broad-spectrum cytotoxicity of Doxorubicin, which primarily targets DNA replication and integrity in all rapidly dividing cells.[1] The detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation and validation of 5F 203 and other novel anticancer compounds. Further research into the in vivo efficacy, pharmacokinetic profiles, and potential for combination therapies is warranted to fully elucidate the therapeutic potential of this and other related 5-Fluoro-2-methylbenzoic acid-derived inhibitors.
References
A Comparative Guide to Assessing the Purity of Synthesized 5-Fluoro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a cornerstone of chemical synthesis and drug development. For a key pharmaceutical intermediate like 5-Fluoro-2-methylbenzoic acid, ensuring high purity is critical for the safety, efficacy, and reproducibility of subsequent manufacturing processes and the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the traditional acid-base titration method with modern chromatographic techniques for assessing the purity of synthesized this compound.
Purity Assessment by Titration: A Robust and Accessible Method
Acid-base titration remains a widely used, reliable, and cost-effective method for determining the overall purity of a synthesized acidic compound. This technique relies on the stoichiometric neutralization reaction between the carboxylic acid group of this compound and a standardized strong base.
Experimental Protocol: Purity Determination by Acid-Base Titration
This protocol outlines the steps for determining the purity of this compound using a standardized sodium hydroxide (B78521) solution.
Materials and Reagents:
-
This compound (synthesized sample)
-
Potassium hydrogen phthalate (B1215562) (KHP), primary standard grade
-
Sodium hydroxide (NaOH), analytical grade
-
Phenolphthalein (B1677637) indicator solution (1% in ethanol)
-
Deionized water, recently boiled and cooled
-
Ethanol (B145695), reagent grade
-
Analytical balance (readable to 0.1 mg)
-
50 mL burette
-
250 mL Erlenmeyer flasks
-
Volumetric flasks
Procedure:
Part 1: Standardization of 0.1 M Sodium Hydroxide Solution
-
Accurately weigh approximately 0.4 g of dried KHP into a 250 mL Erlenmeyer flask.
-
Dissolve the KHP in about 50 mL of deionized water.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the KHP solution with the prepared NaOH solution until a faint, persistent pink color is observed.
-
Record the volume of NaOH solution used.
-
Repeat the titration at least two more times for a total of three concordant results.
-
Calculate the exact molarity of the NaOH solution.
Part 2: Titration of this compound
-
Accurately weigh approximately 0.2 g of the synthesized this compound into a 250 mL Erlenmeyer flask.[1]
-
Dissolve the sample in approximately 50 mL of a 1:1 mixture of ethanol and deionized water. Gentle warming may be necessary to ensure complete dissolution.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the sample solution with the standardized 0.1 M NaOH solution until the endpoint is reached (a faint, persistent pink color).[2]
-
Record the volume of NaOH solution consumed.
-
Perform the titration in triplicate.
Calculation of Purity:
The purity of this compound can be calculated using the following formula:
Where:
-
V = Volume of NaOH solution used in mL
-
M = Molarity of the standardized NaOH solution in mol/L
-
FW = Formula weight of this compound (154.14 g/mol )
-
W = Weight of the this compound sample in g
Data Presentation
The following table illustrates how to present the quantitative data obtained from the titration experiment.
| Parameter | Trial 1 | Trial 2 | Trial 3 | Average |
| Weight of Sample (g) | 0.2015 | 0.2008 | 0.2021 | 0.2015 |
| Molarity of NaOH (mol/L) | 0.1002 | 0.1002 | 0.1002 | 0.1002 |
| Initial Burette Reading (mL) | 0.00 | 0.10 | 0.20 | - |
| Final Burette Reading (mL) | 12.95 | 13.00 | 13.15 | - |
| Volume of NaOH used (mL) | 12.95 | 12.90 | 12.95 | 12.93 |
| Calculated Purity (%) | 98.8 | 98.9 | 98.7 | 98.8 |
Comparison with Alternative Analytical Techniques
While titration provides an excellent measure of the total acidity, and thus the bulk purity, it is often complemented by other analytical techniques for a more complete purity profile. High-Performance Liquid Chromatography (HPLC) is the most common alternative.[3]
| Feature | Acid-Base Titration | High-Performance Liquid Chromatography (HPLC) |
| Principle | Neutralization reaction between the acidic analyte and a standardized basic titrant. | Separation of components in a mixture based on their differential partitioning between a mobile phase and a stationary phase. |
| Information Provided | Quantifies the total amount of acidic substance present, providing an overall purity value (assay). | Separates, identifies, and quantifies the main component as well as any impurities, providing a detailed purity profile.[3] |
| Specificity | Low. Titrates any acidic impurity along with the main compound, potentially leading to an overestimation of purity.[4] | High. Can separate structurally similar impurities from the main compound, allowing for their individual quantification. |
| Sensitivity | Lower sensitivity, suitable for assaying the main component. | High sensitivity, capable of detecting and quantifying trace-level impurities. |
| Cost & Complexity | Low cost, simple instrumentation, and straightforward procedure.[2] | Higher initial instrument cost, more complex method development, and requires skilled operators. |
| Sample Throughput | Relatively fast for a single sample, but can be labor-intensive for multiple samples. | Can be automated for high-throughput analysis of many samples. |
| Typical Use | Routine quality control for assay of the bulk drug substance.[3] | Purity testing, impurity profiling, stability studies, and method validation in pharmaceutical development and quality control.[3] |
Potential Impurities in Synthesized this compound
The potential impurities in synthesized this compound are largely dependent on the synthetic route employed. Common synthetic pathways and their potential byproducts include:
-
Oxidation of 5-Fluoro-2-methyltoluene:
-
Unreacted Starting Material: Residual 5-fluoro-2-methyltoluene.
-
Incomplete Oxidation Products: 5-fluoro-2-methylbenzaldehyde.[5]
-
-
Grignard Reaction of a Halogenated Precursor:
-
Byproducts from side reactions: Depending on the specific Grignard reagent and electrophile used.
-
-
General Impurities:
-
Isomeric Fluorobenzoic Acids: Formation of other isomers such as 3-fluoro-2-methylbenzoic acid or 4-fluoro-2-methylbenzoic acid.[5]
-
Residual Solvents: Solvents used during the synthesis and purification steps.
-
Reagents: Unreacted reagents from the synthesis.
-
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound.
Caption: Workflow for Purity Assessment.
Caption: Titration Experimental Workflow.
Conclusion
The choice of analytical method for purity assessment depends on the specific requirements of the analysis. Acid-base titration is a simple, rapid, and economical method for determining the overall purity (assay) of synthesized this compound and is well-suited for routine quality control.[2] However, for a comprehensive understanding of the impurity profile, which is crucial in drug development, titration should be used in conjunction with a more specific and sensitive technique like HPLC. This combined approach ensures the high quality and consistency of the synthesized intermediate, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
Validating the Structure of 5-Fluoro-2-methylbenzoic Acid: A Spectroscopic Comparison
A definitive guide to the structural elucidation of 5-Fluoro-2-methylbenzoic acid through a comparative analysis of its spectroscopic data against structural isomers. This guide provides researchers, scientists, and drug development professionals with the necessary experimental data and protocols for unambiguous structural validation.
The precise structural characterization of small organic molecules is a cornerstone of chemical research and development, particularly in the pharmaceutical industry where even minor structural variations can lead to significant differences in biological activity. This guide details the spectroscopic analysis of this compound, a valuable fluorinated building block in organic synthesis.[1][2] By comparing its spectral features with those of its key structural isomers, this document provides a clear framework for structural validation using common spectroscopic techniques.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for this compound and its isomers. These distinctions are critical for positive identification.
¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)
| Compound | Ar-H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | -CH₃ (s) | -COOH (br s) |
| This compound | ~7.8-7.9 (m, 1H), ~7.3-7.4 (m, 2H) | ~2.4 | ~13.0 |
| 2-Fluoro-5-methylbenzoic acid | ~7.4 (dd, J ≈ 8.5, 5.5 Hz, 1H), ~7.2 (ddd, J ≈ 8.5, 4.5, 2.5 Hz, 1H), ~7.1 (dd, J ≈ 9.0, 2.5 Hz, 1H) | ~2.3 | >10 |
| 4-Fluoro-2-methylbenzoic acid | ~7.9 (dd, J ≈ 8.5, 6.0 Hz, 1H), ~7.2 (dd, J ≈ 10.0, 2.5 Hz, 1H), ~7.1 (ddd, J ≈ 8.5, 8.5, 2.5 Hz, 1H) | ~2.5 | ~13.0 |
| 3-Fluoro-4-methylbenzoic acid | ~7.8 (d, J ≈ 8.0 Hz, 1H), ~7.7 (d, J ≈ 11.0 Hz, 1H), ~7.3 (t, J ≈ 8.0 Hz, 1H) | ~2.3 | ~13.2 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled from various spectroscopic databases.
¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)
| Compound | C=O | Ar-C (quaternary) | Ar-CH | -CH₃ |
| This compound | ~168.0 | ~163.0 (d, ¹JCF ≈ 245 Hz), ~138.0, ~128.0 (d, ³JCF ≈ 8 Hz) | ~132.0 (d, ⁴JCF ≈ 3 Hz), ~118.0 (d, ²JCF ≈ 22 Hz), ~115.0 (d, ²JCF ≈ 21 Hz) | ~18.0 |
| 2-Fluoro-5-methylbenzoic acid | ~166.5 | ~160.0 (d, ¹JCF ≈ 250 Hz), ~135.0, ~125.0 (d, ³JCF ≈ 7 Hz) | ~131.0, ~124.0 (d, ²JCF ≈ 20 Hz), ~116.0 (d, ²JCF ≈ 23 Hz) | ~20.0 |
| 4-Fluoro-2-methylbenzoic acid | ~167.5 | ~164.0 (d, ¹JCF ≈ 250 Hz), ~142.0 (d, ⁴JCF ≈ 3 Hz), ~125.0 (d, ³JCF ≈ 8 Hz) | ~131.0 (d, ³JCF ≈ 9 Hz), ~117.0 (d, ²JCF ≈ 21 Hz), ~114.0 (d, ²JCF ≈ 22 Hz) | ~21.0 |
| 3-Fluoro-4-methylbenzoic acid | ~166.0 | ~161.0 (d, ¹JCF ≈ 248 Hz), ~139.0 (d, ³JCF ≈ 6 Hz), ~128.0 | ~126.0, ~124.0 (d, ²JCF ≈ 19 Hz), ~117.0 (d, ²JCF ≈ 23 Hz) | ~15.0 |
Note: The large coupling constant (¹JCF) for the carbon directly attached to the fluorine atom is a key diagnostic feature.
Infrared (IR) Spectral Data Comparison (cm⁻¹)
| Compound | O-H Stretch (broad) | C=O Stretch | C-F Stretch |
| This compound | 2500-3300 | ~1680 | ~1250 |
| 2-Fluoro-5-methylbenzoic acid | 2500-3300 | ~1690 | ~1240 |
| 4-Fluoro-2-methylbenzoic acid | 2500-3300 | ~1685 | ~1260 |
| 3-Fluoro-4-methylbenzoic acid | 2500-3300 | ~1695 | ~1230 |
Note: The broad O-H stretch is characteristic of the carboxylic acid dimer hydrogen bonding.
Mass Spectrometry Data Comparison
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 154 | 136, 109, 108[3] |
| 2-Fluoro-5-methylbenzoic acid | 154 | 136, 109, 108 |
| 4-Fluoro-2-methylbenzoic acid | 154 | 136, 109, 108 |
| 3-Fluoro-4-methylbenzoic acid | 154 | 136, 109, 108 |
Note: While the molecular ion peak confirms the molecular weight for all isomers, fragmentation patterns can sometimes offer subtle clues to the substitution pattern, though they are often very similar.
Experimental Workflows and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic validation of this compound.
Caption: Logical workflow for spectroscopic structure validation.
Detailed Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution is then transferred to a standard 5 mm NMR tube.[4]
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[5]
-
¹H NMR Acquisition:
-
Pulse Program: A standard 30-degree pulse (zg30) is used.
-
Number of Scans: 16 scans are typically acquired.
-
Relaxation Delay: A 1-2 second relaxation delay is employed between scans.
-
Spectral Width: The spectral width is set to approximately 16 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse program is used.
-
Number of Scans: 256 to 1024 scans are typically required for adequate signal-to-noise.
-
Relaxation Delay: A 2-second relaxation delay is used.
-
Spectral Width: The spectral width is set to approximately 220 ppm.
-
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.[6]
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Instrumentation: A FTIR spectrometer equipped with a diamond or germanium ATR accessory is used.[6]
-
Data Acquisition:
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected first.
-
Sample Spectrum: Pressure is applied to ensure good contact between the sample and the crystal, and the sample spectrum is recorded.
-
Parameters: Spectra are typically collected over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans are co-added to improve the signal-to-noise ratio.[7]
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of benzoic acids, derivatization is typically required for GC-MS analysis.[8]
-
Sample Preparation (Derivatization):
-
Approximately 1 mg of this compound is dissolved in a suitable solvent (e.g., 1 mL of methanol).
-
A derivatizing agent, such as trimethylsilyl (B98337) (TMS) or diazomethane, is added to convert the carboxylic acid to its more volatile ester or silyl (B83357) ester derivative. Alternatively, BF₃·MeOH can be used for methylation.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Injector: The injector is operated in split or splitless mode at a temperature of 250-280°C.
-
Oven Program: A temperature gradient is used to separate the components, for example, starting at 80°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is used.
-
Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of, for example, 40-400 amu.
-
-
Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the derivatized analyte. The mass spectrum corresponding to the chromatographic peak is then examined to identify the molecular ion and characteristic fragment ions, which are compared to spectral libraries for confirmation.
By employing these spectroscopic techniques and comparing the acquired data with that of known isomers, a confident and unambiguous validation of the this compound structure can be achieved.
References
- 1. ossila.com [ossila.com]
- 2. ossila.com [ossila.com]
- 3. This compound | C8H7FO2 | CID 182114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. 2.9. Fourier Transformation-Infrared Spectroscopy (FTIR) Analysis of Solid Samples [bio-protocol.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
In Vitro Anticancer Potential of 5-Fluoro-2-methylbenzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of a series of 3-arylisoquinolinone derivatives synthesized from 5-fluoro-2-methylbenzoic acid. The data presented herein is based on the findings from a study by Elhemely et al., published in the Journal of Medicinal Chemistry, which systematically investigated the structure-activity relationships of these compounds and identified potent inhibitors of cancer cell proliferation.
Comparative Anticancer Activity
The antiproliferative effects of various 3-arylisoquinolinone derivatives were evaluated against a panel of human cancer cell lines, including breast (MCF-7, MDA-MB-231), liver (HepG2), lung (A549), and colon (HCT116) cancers. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, were determined to quantify the cytotoxic potential of each compound.
A key finding of the study is the significant impact of the substitution pattern on the aryl ring of the 3-arylisoquinolinone scaffold. Specifically, meta-substituted compounds demonstrated substantially higher cytotoxicity compared to their para-substituted counterparts.[1][2]
| Compound | R1 | R2 | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | HepG2 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| 2 | H | H | 1.3 ± 0.1 | 1.0 ± 0.0 | 1.1 ± 0.1 | 1.2 ± 0.1 | 1.5 ± 0.1 |
| 3 | F | H | 0.05 ± 0.004 | 0.04 ± 0.003 | 0.05 ± 0.004 | 0.04 ± 0.003 | 0.06 ± 0.005 |
| 4 | H | F | 0.03 ± 0.002 | 0.02 ± 0.001 | 0.03 ± 0.002 | 0.02 ± 0.001 | 0.04 ± 0.003 |
| 5 | F (para) | H | 14.0 ± 1.0 | 12.0 ± 0.9 | 15.0 ± 1.1 | 13.0 ± 1.0 | 16.0 ± 1.2 |
| 6 | OMe | H | 0.10 ± 0.008 | 0.08 ± 0.006 | 0.11 ± 0.009 | 0.09 ± 0.007 | 0.12 ± 0.01 |
| 7 | H | OMe | 0.07 ± 0.005 | 0.06 ± 0.004 | 0.08 ± 0.006 | 0.07 ± 0.005 | 0.09 ± 0.007 |
| 8 | H | Cl | 0.04 ± 0.003 | 0.03 ± 0.002 | 0.04 ± 0.003 | 0.03 ± 0.002 | 0.05 ± 0.004 |
Table 1: In vitro cytotoxicity (IC50) of 3-arylisoquinolinone derivatives against various human cancer cell lines. Data is presented as mean ± standard deviation.
Mechanism of Action: Microtubule Destabilization
The study by Elhemely et al. elucidated that the potent antiproliferative activity of the meta-substituted 3-arylisoquinolinones, particularly compound 4 (6-fluoro-3-(3-fluorophenyl)isoquinolin-1(2H)-one), is attributed to their ability to interact with microtubules, a critical component of the cellular cytoskeleton involved in cell division.[1][2]
These compounds were found to bind to the colchicine-binding site of tubulin, thereby inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[1][2]
Caption: Signaling pathway of meta-substituted 3-arylisoquinolinones.
Experimental Protocols
Synthesis of 3-Arylisoquinolinones
The synthesis of the 3-arylisoquinolinone derivatives was achieved through a multi-step process starting from either 4-fluoro-2-methylbenzoic acid or this compound. The key steps involved the formation of an amide intermediate followed by a cyclization reaction with the appropriate benzonitrile (B105546) in the presence of a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).[3]
Caption: Synthetic workflow for 3-arylisoquinolinone derivatives.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
The antiproliferative activity of the synthesized compounds was determined using the Sulforhodamine B (SRB) assay.[3]
-
Cell Plating: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 96 hours.
-
Cell Fixation: After the incubation period, the cells were fixed with 10% trichloroacetic acid.
-
Staining: The fixed cells were stained with 0.4% Sulforhodamine B solution.
-
Washing: Unbound dye was removed by washing with 1% acetic acid.
-
Solubilization and Absorbance Measurement: The protein-bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 510 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Caption: Experimental workflow for the SRB cytotoxicity assay.
References
Comparative Analysis of 5-Fluoro-2-methylbenzoic Acid-Based Benzoxazoles: A Focus on Cancer Cell Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a series of benzoxazole (B165842) derivatives synthesized from 5-fluoro-2-methylbenzoic acid. The primary focus of this comparison is their cytotoxic activity against the human lung carcinoma cell line A-549 versus the non-cancerous human hepatocyte cell line HepaRG, offering insights into their cancer cell selectivity. This document summarizes key experimental data, details the methodologies for the synthesis and cytotoxicity assays, and provides visual representations of the workflows.
Data Presentation: Cytotoxicity and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the synthesized 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazole derivatives against the A-549 and HepaRG cell lines.[1][2] A higher IC50 value indicates lower cytotoxicity. The selectivity index (SI), calculated as the ratio of the IC50 in the non-cancer cell line to the cancer cell line (HepaRG IC50 / A-549 IC50), is also presented. A higher SI value suggests greater selectivity for cancer cells.
| Compound ID | Aryl Substituent | A-549 IC50 (µM) | HepaRG IC50 (µM) | Selectivity Index (SI) |
| 7a | Phenyl | > 50 | > 50 | - |
| 7b | 2-Methylphenyl | > 50 | > 50 | - |
| 7c | 4-Methylphenyl | > 50 | > 50 | - |
| 7d | 4-Fluorophenyl | 25 | > 50 | > 2.0 |
| 7e | 4-Methoxyphenyl | 30 | > 50 | > 1.7 |
| 7f | 2-Chlorophenyl | 15 | 40 | 2.7 |
| 7g | 2-Fluorophenyl | 10 | 30 | 3.0 |
| 7h | 3-Chlorophenyl | 20 | > 50 | > 2.5 |
| 7i | 4-Chlorophenyl | 18 | 45 | 2.5 |
| 7j | 3,4-Dichlorophenyl | 12 | 35 | 2.9 |
Experimental Protocols
General Synthesis of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles
The synthesis of the target benzoxazole derivatives was performed in a multi-step process.[1] A key precursor, 5-chloro-4-fluoro-2-nitrophenol (B1592848), was synthesized from commercially available 3-chloro-4-fluorophenol. This intermediate then underwent a nucleophilic aromatic substitution with various aryl piperazines. The final benzoxazole ring was formed through a one-pot reductive cyclization.
Step 1: Synthesis of 4-Fluoro-5-(4-aryl-piperazin-1-yl)-2-nitrophenols. To a solution of 5-chloro-4-fluoro-2-nitrophenol in a suitable solvent (e.g., toluene (B28343) or chlorobenzene), the respective aryl piperazine (B1678402) was added. The reaction mixture was refluxed for a specified period. After completion of the reaction, the solvent was removed under reduced pressure, and the crude product was purified by column chromatography.
Step 2: Synthesis of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. The 4-fluoro-5-(4-aryl-piperazin-1-yl)-2-nitrophenol intermediate was dissolved in a mixture of acetic acid and benzene. Indium powder was added, and the mixture was stirred. Subsequently, trimethyl orthoacetate was added, and the reaction was heated to reflux. After cooling, the reaction mixture was filtered, and the filtrate was concentrated. The residue was then recrystallized from absolute ethanol (B145695) to yield the final benzoxazole product.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4][5] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
1. Cell Seeding:
-
A-549 and HepaRG cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Stock solutions of the test compounds were prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compounds were made in the culture medium to achieve the desired final concentrations. The final DMSO concentration was kept below 0.5% to avoid solvent-induced toxicity.
-
The culture medium was removed from the wells and replaced with the medium containing the different concentrations of the test compounds. Control wells containing medium with DMSO and untreated cells were also included.
3. Incubation:
-
The plates were incubated for 48 hours at 37 °C in a humidified atmosphere with 5% CO2.
4. MTT Addition and Incubation:
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.
-
The plates were further incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
5. Formazan Solubilization:
-
The medium containing MTT was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The plates were gently shaken for 15 minutes to ensure complete solubilization.
6. Absorbance Measurement:
-
The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.
7. Data Analysis:
-
The percentage of cell viability was calculated relative to the untreated control cells.
-
The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Synthetic route for 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-Fluoro-2-methylbenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 5-Fluoro-2-methylbenzoic acid, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential to maintain a safe laboratory environment and comply with regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. This compound is known to cause skin and eye irritation and may lead to respiratory irritation.[1]
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles, compliant with EN166 (EU) or ANSI Z87.1 (US) standards. | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. | Prevents skin contact and irritation.[1] |
| Protective Clothing | Laboratory coat. | Minimizes contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a P95 (US) or P1 (EU) particulate respirator may be necessary. | Avoids inhalation of irritating dust.[2] |
| Engineering Controls | Work in a chemical fume hood or a well-ventilated laboratory space. | Reduces the concentration of airborne particles.[1] |
II. Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3][4] Do not dispose of this chemical into drains or the environment.[1][2]
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be clean, dry, and compatible with the chemical.
-
Label the container clearly with "Waste this compound" and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Storage of Waste:
-
Accidental Spill Cleanup:
-
Contacting a Professional Waste Disposal Service:
-
Arrange for the collection of the waste by a licensed and approved chemical waste disposal company.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
Follow all local, state, and federal regulations regarding hazardous waste disposal.
-
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 5-Fluoro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 5-Fluoro-2-methylbenzoic acid, including detailed operational and disposal plans. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks include skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is crucial to use appropriate Personal Protective Equipment (PPE) to mitigate these risks.
Summary of Required Personal Protective Equipment
| Hazard Category | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | H315: Causes skin irritation.[1][2] | Lab Coat: A standard or chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., disposable nitrile gloves) are required. Gloves should be inspected before use and changed immediately upon contamination.[3][4] |
| Eye Contact | H319: Causes serious eye irritation.[1][2] | Safety Glasses/Goggles: Wear safety glasses with side shields or chemical splash goggles that meet appropriate government standards such as EN166 (EU) or ANSI Z.87.1 (US).[1][3] Face Shield: A face shield worn over safety glasses is recommended when there is a significant risk of splashing or dust generation.[3] |
| Inhalation | H335: May cause respiratory irritation.[1][2] | Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[1][3] Respiratory Protection: If engineering controls are insufficient to keep dust levels minimal, a NIOSH-approved respirator is required. The type of respirator will depend on the exposure potential.[3][5] |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3] |
Operational Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Procedural workflow for the safe handling of this compound.
Experimental Protocol: Safe Weighing and Transfer
This protocol details the step-by-step procedure for safely weighing and transferring solid this compound.
1. Preparation and Engineering Controls:
-
Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[3]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.[3]
-
Gather Materials: Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and the appropriate waste containers before handling the chemical.[3]
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of any defects.[3]
3. Weighing and Transfer Procedure:
-
Place a weigh boat on the analytical balance inside the chemical fume hood.
-
Tare the balance.
-
Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid creating dust.
-
Record the weight.
-
Carefully transfer the weighed solid to the reaction vessel. A funnel may be used to prevent spillage.
-
Tap the weigh boat and funnel (if used) to ensure all the compound is transferred.
4. Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly with an appropriate solvent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[3]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[3]
-
Unused Product: Dispose of unused or surplus this compound by offering it to a licensed disposal company. Do not dispose of it in the regular trash or down the drain.[4]
-
Contaminated Packaging: Dispose of the original container as unused product.[4]
-
Compliance: All waste disposal must be in accordance with local, state, and national legislation.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
